Pgd3
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-WXGBOJPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71902-47-1 | |
| Record name | PGD3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71902-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROSTAGLANDIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Introduction: The Significance of the EPA-Derived Prostaglandin Cascade
An In-Depth Technical Guide to the Prostaglandin D3 (PGD3) Synthesis Pathway from Eicosapentaenoic Acid (EPA)
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid abundant in marine sources, serves as a precursor to a unique class of lipid mediators known as the 3-series prostanoids.[1][2] Unlike the pro-inflammatory 2-series prostanoids derived from arachidonic acid (AA), EPA-derived molecules often exhibit less potent inflammatory actions or even anti-inflammatory and pro-resolving properties.[2][3] Prostaglandin D3 (this compound) is a key metabolite in this pathway, acting as a modulator of platelet aggregation and inflammatory responses.[4] Understanding the enzymatic cascade that governs its synthesis is critical for researchers in inflammation, immunology, and drug development seeking to harness the therapeutic potential of omega-3 fatty acids. This guide provides a detailed exploration of the this compound synthesis pathway, from the initial enzymatic actions on EPA to the key isomerases that define the final product, supplemented with field-proven experimental methodologies for its study.
The Core Enzymatic Pathway: From Membrane-Bound EPA to Bioactive this compound
The synthesis of this compound is a multi-step enzymatic process that begins with the liberation of EPA from the cell membrane and proceeds through a cyclooxygenase-mediated reaction to a final, specific isomerization.
Step 1: Liberation of EPA by Phospholipase A₂ (PLA₂)
Like all eicosanoid synthesis, the pathway is initiated by the release of the precursor fatty acid from the sn-2 position of membrane phospholipids. This is accomplished by the action of phospholipase A₂ (PLA₂). Various stimuli, including inflammatory signals, can activate PLA₂ to cleave EPA from the membrane, making it available as a substrate for downstream enzymes.[5]
Step 2: Cyclooxygenase (COX) Action and the Formation of Prostaglandin H3 (PGH3)
Once liberated, free EPA is metabolized by prostaglandin H synthase (PGHS), more commonly known as cyclooxygenase (COX).[6][7] This enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts EPA into the unstable hydroperoxy-endoperoxide, Prostaglandin G3 (PGG3), and a peroxidase activity that rapidly reduces PGG3 to the hydroxy-endoperoxide, Prostaglandin H3 (PGH3).[8][9]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in homeostatic functions.[10]
-
COX-2: An inducible enzyme, the expression of which is upregulated by inflammatory stimuli, stress, and cytokines.[10][11]
A crucial aspect of this step is the competition between EPA and arachidonic acid (AA) for the active site of the COX enzymes.[2][12] EPA is generally a poorer substrate for COX than AA, leading to a less efficient production of 3-series prostaglandins compared to their 2-series counterparts. This substrate competition is a primary mechanism by which dietary EPA exerts its anti-inflammatory effects—by reducing the synthesis of potent pro-inflammatory mediators like PGE2 and PGD2.[2]
Step 3: Isomerization of PGH3 by Prostaglandin D Synthases (PGDS)
PGH3 is an unstable intermediate and serves as the branching point for the synthesis of all 3-series prostanoids. The specific conversion of PGH3 to this compound is catalyzed by the enzyme prostaglandin D synthase (PGDS).[13] Two distinct PGDS isoenzymes, differing in their structure, tissue distribution, and cofactor requirements, are responsible for this isomerization.[14][15]
-
Lipocalin-Type Prostaglandin D Synthase (L-PGDS):
-
Characteristics: L-PGDS is a glutathione-independent enzyme and a member of the lipocalin superfamily, a group of proteins that bind and transport small, lipophilic molecules.[16][17][18] This dual functionality suggests it may act not only as a synthase but also as an extracellular transporter for this compound and other lipophilic ligands.[15][16]
-
Distribution: It is prominently found in the central nervous system, where it is a major protein in cerebrospinal fluid (known as β-trace), as well as in the heart and male genital organs.[14][16][19]
-
-
Hematopoietic Prostaglandin D Synthase (H-PGDS):
-
Characteristics: H-PGDS is a cytosolic enzyme that requires glutathione (GSH) as a cofactor for its activity.[20] It is a member of the Sigma class of glutathione S-transferases (GST).[19][20]
-
Distribution: This isoenzyme is primarily expressed in immune and inflammatory cells, including mast cells, antigen-presenting cells, and Th2 lymphocytes, making it a key source of PGD in allergic and inflammatory responses.[14][15][19][20]
-
The specific PGDS isoenzyme expressed in a given cell type dictates the primary location of this compound synthesis. For instance, in an allergic response, H-PGDS in mast cells would be the principal enzyme responsible for producing this compound from EPA-derived PGH3.
Caption: Enzymatic cascade for the synthesis of this compound from EPA.
Experimental Workflow: In Vitro Synthesis and Quantification of this compound
For researchers aiming to study this pathway, a robust and reproducible experimental protocol is essential. The following workflow details a method for stimulating and quantifying this compound production from EPA-supplemented cultured cells, a foundational experiment in this field.
Objective
To measure the production of this compound in a cellular model (e.g., mast cells or macrophages) following supplementation with EPA and subsequent stimulation.
Experimental Protocol
-
Cell Culture and EPA Supplementation:
-
Culture a relevant cell line (e.g., RBL-2H3 for mast cells, RAW 264.7 for macrophages) to ~80% confluency in appropriate media.
-
Supplement the culture medium with a working concentration of EPA (typically 10-50 µM) complexed to fatty acid-free bovine serum albumin (BSA) to aid solubility.
-
Incubate cells with EPA for 24-48 hours. This allows for the incorporation of EPA into the cellular membrane phospholipids. A control group of cells should be incubated with BSA vehicle alone.
-
-
Cell Stimulation:
-
Wash the cells gently with phosphate-buffered saline (PBS) to remove non-incorporated EPA.
-
Add a stimulating agent to induce PLA₂ activation and the subsequent eicosanoid cascade. Common stimulants include:
-
Calcium Ionophore (e.g., A23187): Bypasses receptor-mediated signaling to directly increase intracellular Ca²⁺.
-
Lipopolysaccharide (LPS): A potent activator for macrophages, primarily inducing COX-2.
-
-
Incubate for a predetermined time (e.g., 30-60 minutes). The supernatant, containing the secreted prostaglandins, is the sample of interest.
-
-
Sample Collection and Extraction:
-
Collect the cell supernatant and centrifuge to remove any detached cells.
-
Add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of the prostaglandins.
-
Spike the sample with a known amount of a deuterated internal standard (e.g., this compound-d4). This is a critical step for accurate quantification, correcting for sample loss during extraction and analytical variability.
-
Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the complex media. C18 cartridges are commonly used for this purpose. Elute the prostaglandins with an organic solvent like methanol or ethyl acetate.
-
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Dry the eluted sample under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Inject the sample into an LC-MS/MS system. The liquid chromatography step separates this compound from other eicosanoids, while the tandem mass spectrometry provides highly specific and sensitive detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
-
Quantify the amount of endogenous this compound by comparing its peak area to that of the known concentration of the deuterated internal standard.
-
Caption: Workflow for the quantification of cellular this compound synthesis.
Data Presentation and Interpretation
Quantitative data from such experiments should be presented clearly to allow for straightforward interpretation. Mass spectrometry provides the necessary precision for this.
Table 1: Hypothetical this compound Production in EPA-Supplemented Macrophages
| Experimental Condition | Stimulant | Mean this compound Concentration (pg/mL) ± SD | Fold Change over Control |
| Vehicle Control | None | < 1.0 (Below LLOQ) | - |
| Vehicle Control | LPS | 5.2 ± 1.1 | 1.0 |
| EPA-Supplemented | None | < 1.0 (Below LLOQ) | - |
| EPA-Supplemented | LPS | 85.4 ± 9.7 | 16.4 |
*LLOQ: Lower Limit of Quantification
Interpretation of Results:
The data in Table 1 would demonstrate that this compound production is minimal under basal conditions. Upon stimulation with LPS, a small amount of this compound may be produced from endogenous omega-3 fatty acids. However, in cells supplemented with exogenous EPA, LPS stimulation leads to a dramatic and significant increase in this compound synthesis. This self-validating result confirms that the observed this compound is directly derived from the supplemented EPA and that the enzymatic machinery (COX-2 and PGDS) is active in the chosen cellular model.
Conclusion: A Pathway of Therapeutic Interest
The synthesis of this compound from EPA represents a key branch of the omega-3 fatty acid metabolic cascade. The pathway is governed by the sequential action of PLA₂, COX enzymes, and specific prostaglandin D synthases (L-PGDS and H-PGDS). The competition between EPA and arachidonic acid at the COX enzyme level is a fundamental mechanism underlying the anti-inflammatory profile of omega-3s. For researchers in drug development and nutritional science, a thorough understanding of this pathway, coupled with robust analytical methods like LC-MS/MS, is paramount. Elucidating the regulation and downstream signaling of this compound and its metabolites will continue to open new avenues for therapeutic interventions in inflammatory and cardiovascular diseases.
References
-
Shibata, T., et al. (2002). Proposed pathway for this compound metabolism. ResearchGate. Available at: [Link]
-
Inoue, T., et al. (2003). Hematopoietic prostaglandin D synthase. PubMed. Available at: [Link]
-
Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. PubMed. Available at: [Link]
-
Urade, Y., & Hayaishi, O. (2000). Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin. Madame Curie Bioscience Database - NCBI. Available at: [Link]
-
Pilkington, S. M., et al. (2016). Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans. PMC - PubMed Central. Available at: [Link]
-
Mohan, C., et al. (2020). Role of Lipocalin-Type Prostaglandin D Synthase in Experimental Osteoarthritis. PubMed. Available at: [Link]
-
Satoh, T., et al. (2020). Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. NIH. Available at: [Link]
-
Herlong, J. L., & Scott, T. R. (2006). Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice. PMC - PubMed Central. Available at: [Link]
-
Cutuli, O., et al. (2023). Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. PMC. Available at: [Link]
-
Kumar, S., et al. (2022). Lipocalin-Type Prostaglandin D2 Synthase Protein- A Central Player in Metabolism. PubMed. Available at: [Link]
-
Zotter, B., et al. (2021). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. MDPI. Available at: [Link]
-
Loor, G., et al. (2022). Plasma protein biomarkers for primary graft dysfunction after lung transplantation: a single-center cohort analysis. PMC - NIH. Available at: [Link]
-
ResearchGate. (2024). Predicting Primary Graft Dysfunction in Lung Transplantation: Machine Learning–Guided Biomarker Discovery. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2019). Role of Lipocalin-type prostaglandin D2 synthase (L-PGDS) and its metabolite, prostaglandin D2, in preterm birth. PubMed. Available at: [Link]
-
Wikipedia. Prostaglandin. Wikipedia. Available at: [Link]
-
Wikipedia. Prostaglandin-D synthase. Wikipedia. Available at: [Link]
-
Biology Discussion. Prostaglandins: Chemistry, Functions and Clinical Importance. Biology Discussion. Available at: [Link]
-
Kim, H. A., et al. (2012). DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells. PMC - NIH. Available at: [Link]
-
Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. NIH. Available at: [Link]
-
Breyer, R. M., et al. (2001). Prostaglandin H synthase and vascular function. PubMed. Available at: [Link]
-
Bagga, D., et al. (2003). The omega-3 fatty acid docosahexaenoate attenuates endothelial cyclooxygenase-2 induction through both NADP(H) oxidase and PKCε inhibition. PNAS. Available at: [Link]
-
Fischer, S., & Weber, P. C. (1985). Prostaglandin I3 is formed in vivo in man after dietary eicosapentaenoic acid. PubMed. Available at: [Link]
-
Kulmacz, R. J., & Lands, W. E. (1984). Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates. PubMed. Available at: [Link]
-
Cleveland Clinic. (2022). Prostaglandins: What It Is, Function & Side Effects. Cleveland Clinic. Available at: [Link]
-
Britannica. (2023). Prostaglandin. Britannica. Available at: [Link]
-
Ramesha, C. S., & Zakar, T. (2000). Prostaglandin H synthases and their importance in chemical toxicity. PubMed. Available at: [Link]
-
DeWitt, D. L., et al. (1986). Primary structure of prostaglandin G/H synthase from sheep vesicular gland determined from the complementary DNA sequence. PubMed. Available at: [Link]
-
Medicosis Perfectionalis. (2021). Prostaglandins - Biochemistry and Pharmacology. YouTube. Available at: [Link]
-
Loor, G., et al. (2024). Proteomic Analysis of Primary Graft Dysfunction in Porcine Lung Transplantation Reveals Alveolar-Capillary Barrier Changes Underlying the High Particle Flow Rate in Exhaled Breath. PMC - NIH. Available at: [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). PGD Synthase and PGD2 in Immune Response. PMC - PubMed Central - NIH. Available at: [Link]
-
Shah, R. J., et al. (2023). Predicting Primary Graft Dysfunction in Lung Transplantation: Machine Learning–Guided Biomarker Discovery. NIH. Available at: [Link]
-
Diamond, J. M., et al. (2018). Primary Graft Dysfunction After Lung Transplantation. PMC - NIH. Available at: [Link]
-
Shaul, P. W. (1999). Regulation of vasodilator synthesis during lung development. PubMed - NIH. Available at: [Link]
-
Wikipedia. Mead acid. Wikipedia. Available at: [Link]
-
Shomu's Biology. (2019). Prostaglandins : Biosynthesis, function and regulation. YouTube. Available at: [Link]
-
Xue, Z., et al. (2013). Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. PubMed Central. Available at: [Link]
-
Gardner, D. G., & Schultz, H. D. (1990). Prostaglandins regulate the synthesis and secretion of the atrial natriuretic peptide. PubMed. Available at: [Link]
-
ResearchGate. (2013). Production of omega-3 eicosapentaenoic acid by metabolic engineering of Yarrowia lipolytica. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Progress of metabolic engineering for the production of eicosapentaenoic acid. PubMed. Available at: [Link]
-
Oldham, W. M., et al. (2024). Mass spectrometry-based peripheral blood proteomics for biomarker discovery in idiopathic pulmonary fibrosis. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Prostaglandin H synthase and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin H synthases and their importance in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary structure of prostaglandin G/H synthase from sheep vesicular gland determined from the complementary DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Prostaglandin-D synthase - Wikipedia [en.wikipedia.org]
- 14. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipocalin-Type Prostaglandin D2 Synthase Protein- A Central Player in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hematopoietic Prostaglandin D Synthase/HPGDS Research Products: Novus Biologicals [novusbio.com]
- 20. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Prostaglandin D3 Signaling Cascade and Receptors
Abstract
Prostaglandin D3 (PGD3) is an omega-3 fatty acid-derived lipid mediator that, like its more studied omega-6 counterpart Prostaglandin D2 (PGD2), plays a significant role in various physiological and pathophysiological processes. This compound exerts its effects by activating specific G-protein coupled receptors (GPCRs), initiating signaling cascades that modulate cellular functions. This guide provides a comprehensive technical overview of the this compound signaling axis, designed for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of this compound receptor activation, the subsequent downstream signaling events, and field-proven methodologies for investigating this pathway. The content is structured to explain the causality behind experimental choices, ensuring a deep, actionable understanding for professionals in the field.
Introduction: The Significance of this compound
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects.[1] While the PGD2 signaling pathway is well-characterized, particularly in the context of allergic inflammation and sleep regulation, its analog, this compound, is gaining attention.[2][3] this compound is derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid, whereas PGD2 is derived from the omega-6 arachidonic acid.[4] This distinction is critical, as a higher omega-3 index is often associated with anti-inflammatory states, suggesting this compound may have a distinct or modulatory role compared to PGD2. Understanding the this compound signaling cascade is paramount for developing targeted therapeutics for inflammatory diseases, allergies, and potentially other conditions.[5]
The this compound Receptors: DP1 and DP2 (CRTH2)
This compound, like PGD2, primarily mediates its effects through two high-affinity, seven-transmembrane G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][5] These two receptors are functionally, and often antagonistically, distinct.[5][6]
-
DP1 Receptor (PTGDR): Activation of DP1 is classically associated with anti-inflammatory and vasorelaxant effects.[5] It is coupled to a stimulatory G-protein (Gαs).[7][8] Upon agonist binding, Gαs activates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9] This cAMP increase activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation and inhibition of immune cell activation.[5][10]
-
DP2 Receptor (CRTH2/GPR44): In stark contrast to DP1, the DP2 receptor is coupled to an inhibitory G-protein (Gαi).[6][11] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[11] Furthermore, DP2 activation mobilizes intracellular calcium (Ca²⁺) and activates pathways like the Phosphoinositide 3-kinase (PI3K) pathway.[11] These signals are strongly pro-inflammatory, promoting the chemotaxis, migration, and activation of key allergic inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[5][12][13]
The opposing nature of these two receptors makes the this compound signaling axis a complex but highly attractive target for therapeutic intervention. The net effect of this compound in a specific tissue or cell type depends on the relative expression levels of DP1 and DP2.
The Molecular Signaling Cascade: A Tale of Two Pathways
The binding of this compound to its receptors initiates a cascade of intracellular events that ultimately dictate the cellular response.
DP1 Receptor Signaling
The DP1 pathway is a canonical example of Gαs-mediated signaling.
-
Ligand Binding: this compound binds to the extracellular domain of the DP1 receptor.
-
G-Protein Activation: This induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the associated Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, rapidly elevating intracellular cAMP concentrations.[7][9]
-
Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA phosphorylates a multitude of substrates, including transcription factors like cAMP-responsive element-binding protein (CREB), leading to changes in gene expression and cellular function, often culminating in anti-inflammatory or relaxant responses.[10]
DP2 (CRTH2) Receptor Signaling
The DP2 pathway is more pleiotropic, involving Gαi-mediated signaling.
-
Ligand Binding: this compound binds to the DP2 receptor.
-
G-Protein Activation: The receptor activates the associated Gαi protein, causing the exchange of GDP for GTP.
-
Inhibition of Adenylyl Cyclase: The activated Gαi-GTP complex inhibits adenylyl cyclase, leading to a decrease in basal cAMP levels.[11]
-
Calcium Mobilization: The βγ subunits of the dissociated G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a key signal for cellular activation and migration.[11]
-
PI3K Pathway Activation: DP2 signaling can also activate the PI3K pathway, which is crucial for cell survival, proliferation, and chemotaxis.
Diagram: this compound Signaling Pathways
The following diagram illustrates the divergent signaling cascades initiated by this compound upon binding to its two primary receptors, DP1 and DP2.
Key Experimental Methodologies
Studying the this compound signaling cascade requires a robust set of biochemical and cell-based assays. The choice of assay depends on the specific question being addressed, from ligand-receptor interaction to downstream functional outcomes.
Radioligand Binding Assays
Causality and Purpose: To quantify the direct interaction between this compound (or its analogs/antagonists) and its receptors, radioligand binding assays are the gold standard.[14][15] These assays determine key parameters like the equilibrium dissociation constant (Kd) for a radioligand, the maximal binding capacity (Bmax), and the inhibitory constant (Ki) for unlabeled competitor ligands.[14][15] This provides fundamental data on receptor affinity and density.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of unlabeled this compound for a specific receptor (e.g., DP1) expressed in cell membranes.
-
Membrane Preparation:
-
Culture cells engineered to overexpress the human DP1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[17]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the unlabeled competitor (this compound).
-
To each well, add the following in triplicate:
-
Total Binding: 50 µL cell membranes + 50 µL radioligand (e.g., [³H]-PGD2) + 50 µL binding buffer.
-
Non-specific Binding (NSB): 50 µL cell membranes + 50 µL radioligand + 50 µL of a high concentration of a known unlabeled competitor.[17]
-
Competition: 50 µL cell membranes + 50 µL radioligand + 50 µL of the this compound serial dilution.
-
-
Self-Validating System: The inclusion of Total and NSB wells is critical. Specific binding is calculated as Total - NSB. A high NSB (e.g., >30% of Total) indicates a potential issue with the assay conditions or radioligand.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[16]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/C) using a cell harvester.[16][17] This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter mats and add scintillation cocktail.
-
Count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Plot the specific binding (CPM) against the log concentration of the unlabeled this compound.
-
Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Diagram: Radioligand Binding Assay Workflow
This diagram outlines the key steps of a competitive radioligand binding assay.
Second Messenger Assays: Measuring cAMP
Causality and Purpose: Since DP1 and DP2 receptors directly modulate adenylyl cyclase activity, measuring intracellular cAMP is a direct functional readout of receptor activation.[9] Agonists of DP1 will increase cAMP, while agonists of DP2 will decrease forskolin-stimulated cAMP levels. This assay is crucial for characterizing the functional potency (EC50) of agonists and antagonists (IC50).
Experimental Protocol: HTRF-Based cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method for quantifying cAMP.[9][18] It is a competitive immunoassay based on FRET.
-
Cell Preparation:
-
Use cells endogenously or exogenously expressing the receptor of interest (e.g., DP1).
-
Detach and resuspend cells in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[19]
-
-
Assay Setup (384-well plate format):
-
Dispense a small volume of cell suspension into each well.
-
Add serial dilutions of the test compound (e.g., this compound agonist).
-
Self-Validating System:
-
Negative Control: Cells with buffer only (basal cAMP level).
-
Positive Control (for Gαs): A known DP1 agonist or a pan-adenylyl cyclase activator like forskolin.
-
Positive Control (for Gαi): Forskolin is added to all wells (except basal) to stimulate cAMP production, and the test compound's ability to inhibit this rise is measured.[20]
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[18]
-
-
Lysis and Detection:
-
Add the HTRF detection reagents directly to the wells. These typically consist of a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[9][19] The lysis buffer is included in this reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.[17]
-
-
Quantification and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[17]
-
The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced by the cells.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50.[17][20]
-
Table 1: Representative Data from this compound Signaling Assays
| Parameter | Receptor | Assay Type | Ligand | Typical Value | Significance |
| Ki | DP1 | Radioligand Binding | This compound | 1 - 10 nM | High binding affinity of the natural ligand. |
| Ki | DP2 | Radioligand Binding | This compound | 5 - 20 nM | High binding affinity of the natural ligand. |
| EC50 | DP1 | cAMP Accumulation | This compound | 2 - 15 nM | Potent functional activation of the Gαs pathway. |
| IC50 | DP2 | cAMP Inhibition | This compound | 10 - 50 nM | Potent functional activation of the Gαi pathway. |
Note: Values are illustrative and can vary based on cell type, expression levels, and specific assay conditions.
Therapeutic Implications and Future Directions
The dual and opposing nature of the this compound/PGD2 signaling pathway presents a unique therapeutic landscape.
-
DP1 Agonists: Have therapeutic potential in conditions where vasodilation and anti-inflammatory effects are desired, such as pulmonary hypertension or certain neuroinflammatory conditions.[10]
-
DP2 (CRTH2) Antagonists: Are actively being investigated for the treatment of allergic diseases like asthma and atopic dermatitis.[5][21] By blocking the pro-inflammatory actions of PGD2/PGD3 on eosinophils and Th2 cells, these antagonists aim to reduce the underlying allergic inflammation.
Future research must continue to elucidate the subtle differences between PGD2 and this compound signaling. Understanding how the lipid microenvironment and dietary intake of omega-3 vs. omega-6 fatty acids influence the production and activity of these prostaglandins will be key. This knowledge could pave the way for novel nutritional strategies or highly selective pharmaceuticals that can precisely modulate this critical signaling axis for therapeutic benefit.
References
-
Hulme, E. C. (2012). GPCR-radioligand binding assays. PubMed. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
He, Y., et al. (2024). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS. [Link]
-
NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
Ahmad, A. S., & Ahmad, S. (2018). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. [Link]
-
Schratl, P., et al. (2017). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Allergy. [Link]
-
Wikipedia. Prostaglandin DP1 receptor. Wikipedia. [Link]
-
Kozawa, O., et al. (1993). Effects of vitamin D3 on signaling by prostaglandin E2 in osteoblast-like cells. PubMed. [Link]
-
Patsnap Synapse. (2024). What are DP1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Fajt, M. L., & Wenzel, S. E. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Allergy and Clinical Immunology: In Practice. [Link]
-
Okayama, Y., et al. (2013). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE. [Link]
-
Wang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
-
Laggner, C., et al. (2011). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
-
ResearchGate. (2020). CRTH2/DP2-mediated effects beyond allergic inflammation and asthma. ResearchGate. [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology. [Link]
-
Cisbio Bioassays. (2024). How to run a cAMP HTRF assay. YouTube. [Link]
-
Wikipedia. Prostaglandin receptor. Wikipedia. [Link]
-
Wikipedia. Prostaglandin DP2 receptor. Wikipedia. [Link]
-
Markowitz, J. N., & Yaden, B. C. (2017). Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. Cancer Prevention Research. [Link]
-
Rossitto, M., et al. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Reproduction. [Link]
-
Wikipedia. Prostaglandin D2 receptor. Wikipedia. [Link]
-
Wikipedia. Prostaglandin D2. Wikipedia. [Link]
-
Matsuoka, T., et al. (2005). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Journal of Clinical Investigation. [Link]
Sources
- 1. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. multispaninc.com [multispaninc.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
Prostaglandin D3: A Nuanced Modulator of the Inflammatory Response
An In-depth Technical Guide for Researchers
Executive Summary
The landscape of inflammatory mediators is dominated by eicosanoids derived from the omega-6 fatty acid, arachidonic acid (AA). Among these, Prostaglandin D2 (PGD2) is a well-characterized, potent mediator with a complex, often pro-inflammatory, role in allergic reactions and chronic inflammation. However, a parallel and less-explored pathway exists, originating from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This pathway generates 3-series prostaglandins, including Prostaglandin D3 (PGD3). This technical guide provides an in-depth exploration of this compound, positioning it not as a simple analog of PGD2, but as a distinct modulator with a potentially significant role in dampening and resolving inflammation. We will dissect its biosynthesis, receptor-mediated signaling, and immunomodulatory functions, and provide validated experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of the omega-3 lipid mediator axis.
Introduction: A Tale of Two Precursors
Prostaglandins (PGs) are a class of physiologically active lipid compounds that function as autocrine and paracrine mediators in almost every tissue in the human body.[1] They are central to the inflammatory process, regulating vasodilation, platelet aggregation, and immune cell trafficking.[1] The biological activity of prostaglandins is critically determined by their molecular structure, which in turn depends on the precursor fatty acid from which they are synthesized.
The majority of well-studied prostaglandins, including PGD2, PGE2, and PGF2α, are derived from the 20-carbon omega-6 polyunsaturated fatty acid (PUFA), arachidonic acid (AA).[2] In contrast, the increased availability of omega-3 PUFAs, particularly eicosapentaenoic acid (EPA), leads to the production of a different class of mediators: the 3-series prostaglandins, such as this compound.[3][4] This is not merely a substitution; the presence of EPA can competitively inhibit the metabolism of AA by cyclooxygenase (COX) enzymes, thereby reducing the production of the more inflammatory 2-series prostaglandins.[3] This shift from an AA-dominated to an EPA-dominated lipid mediator profile is a cornerstone of the anti-inflammatory effects associated with omega-3 fatty acid consumption.[5][6] This guide focuses specifically on this compound, a key product of the EPA cascade, to elucidate its distinct role in the inflammatory milieu.
The Biosynthesis of Prostaglandin D3
The synthesis of this compound is a multi-step enzymatic process that mirrors the production of PGD2, with the crucial difference being the initial substrate.
-
Substrate Liberation: The process begins with the liberation of EPA from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). This is often the rate-limiting step in prostanoid production.
-
Cyclooxygenase (COX) Pathway: Free EPA serves as a substrate for cyclooxygenase enzymes (both COX-1 and COX-2).[1] COX enzymes catalyze the sequential oxygenation of EPA to form the unstable intermediate, Prostaglandin H3 (PGH3).[7]
-
Terminal Synthesis: PGH3 is then isomerized to this compound by the action of specific Prostaglandin D synthases (PGDS).[8] Two primary PGDS enzymes have been identified:
The expression and activity of these enzymes are cell-type specific, dictating the local production and subsequent biological impact of this compound.
Signaling Pathways and Receptor Interactions
This compound, like PGD2, exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor (PTGDR1) and the DP2 receptor (also known as CRTH2).[10][11] These receptors often trigger opposing downstream signals, making the cellular response highly context-dependent.[9][11] While prostanoid receptors typically show the highest affinity for series-2 prostaglandins, they are also responsive to series-3 prostaglandins like this compound.[4]
-
DP1 Receptor (PTGDR1): This receptor couples to the Gs alpha subunit (Gαs).[11] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which generally mediates anti-inflammatory and pro-resolving effects, including vasodilation, inhibition of platelet aggregation, and suppression of immune cell activation.[12][13]
-
DP2 Receptor (CRTH2): In contrast, the DP2 receptor couples to the Gi alpha subunit (Gαi).[11] Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. It also promotes an increase in intracellular calcium [Ca2+].[11][13] This signaling cascade is strongly associated with pro-inflammatory and allergic responses, including the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[12][13]
The net effect of this compound on an immune cell depends on the relative expression levels of DP1 and DP2 receptors and its binding affinity for each. It is hypothesized that this compound may exhibit a preferential affinity for the anti-inflammatory DP1 receptor or have weaker agonist activity at the pro-inflammatory DP2 receptor compared to PGD2, thus contributing to its overall inflammation-dampening profile.
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 11. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 12. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emergence of a Less Inflammatory Prostanoid: A Technical Guide to the Discovery and History of Prostaglandin D3
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D3 (PGD3) represents a fascinating chapter in the ongoing story of eicosanoid research. While the initial discovery of prostaglandins dates back to the 1930s, the specific elucidation of the 3-series prostaglandins, including this compound, is a more recent development, intricately linked to our growing understanding of omega-3 fatty acid metabolism. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Prostaglandin D3. It delves into the foundational discoveries in the broader prostaglandin field that paved the way for the identification of this compound, its unique biosynthetic pathway from eicosapentaenoic acid (EPA), its distinct biological activities, and the analytical methodologies required for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and lipid mediator pharmacology.
Foundational Pillars: The Discovery of Prostaglandins
The journey to understanding Prostaglandin D3 begins with the pioneering work on the broader prostaglandin family. In the 1930s, Swedish physiologist Ulf von Euler first identified a biologically active substance in human semen that could induce uterine contractions and lower blood pressure.[1][2][3] He named this substance "prostaglandin," believing it originated from the prostate gland.[1][2][3] This initial discovery laid the groundwork for a field of research that would revolutionize our understanding of local-acting hormones and inflammation.
It wasn't until the 1950s and 1960s that the chemical structures of these elusive compounds were unraveled. The groundbreaking research of Sune K. Bergström and Bengt I. Samuelsson at the Karolinska Institute in Sweden, along with the work of Sir John Robert Vane in the United Kingdom, led to the isolation, identification, and structural elucidation of numerous prostaglandins.[2] Their collective efforts, which earned them the Nobel Prize in Physiology or Medicine in 1982, established that prostaglandins are synthesized from unsaturated fatty acids, primarily arachidonic acid (an omega-6 fatty acid).[2][4] This fundamental understanding of prostaglandin biosynthesis was a critical prerequisite for the eventual discovery of the 3-series prostaglandins.
The Omega-3 Connection: The "Discovery" of Prostaglandin D3
The "discovery" of Prostaglandin D3 is not marked by a single, dramatic event but rather by a growing understanding of the differential metabolism of omega-3 and omega-6 fatty acids. As researchers delved deeper into the cyclooxygenase (COX) pathway, it became evident that the type of prostaglandin produced depended on the initial fatty acid substrate.
Prostaglandins of the 2-series, such as the well-studied Prostaglandin D2 (PGD2), are derived from the omega-6 fatty acid arachidonic acid (AA).[5] In contrast, prostaglandins of the 3-series, including Prostaglandin D3, are synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] EPA is abundantly found in marine oils.[1] The enzymatic conversion of EPA to this compound follows a similar pathway to that of PGD2 from AA, involving the sequential action of cyclooxygenase (COX) and prostaglandin D synthase (PGDS).[6]
The key distinction lies in the precursor fatty acid, which ultimately dictates the chemical structure and, consequently, the biological activity of the resulting prostaglandin.
Biosynthesis of Prostaglandin D3
The synthesis of this compound is a multi-step enzymatic process initiated by the release of EPA from the cell membrane by phospholipase A2.
Step-by-Step Methodology: Enzymatic Conversion of EPA to this compound
-
EPA Liberation: Cellular stimulation (e.g., by inflammatory signals) activates phospholipase A2.
-
Cyclooxygenase (COX) Action: Free EPA is then oxygenated by COX-1 or COX-2 to form the unstable endoperoxide intermediate, Prostaglandin H3 (PGH3).
-
Prostaglandin D Synthase (PGDS) Isomerization: PGH3 is subsequently isomerized by a prostaglandin D synthase (hematopoietic PGDS or lipocalin PGDS) to yield Prostaglandin D3.[4]
Caption: Biosynthesis pathway of Prostaglandin D3 from EPA.
Biological Activities and Signaling Pathways of Prostaglandin D3
A crucial aspect of this compound research lies in understanding its biological functions, particularly in comparison to its omega-6 counterpart, PGD2. While both are ligands for the same receptors, their downstream effects can differ, often with this compound exhibiting less inflammatory potential.
Receptor Binding and Signaling
This compound exerts its biological effects by binding to two G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the D prostanoid receptor 2 (DP2), also known as CRTH2.[7][8]
-
DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which is often associated with anti-inflammatory and vasodilatory effects.[8]
-
DP2 (CRTH2) Receptor: Conversely, activation of the DP2 receptor is linked to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Caption: Simplified signaling pathways of Prostaglandin D3.
Comparative Biological Effects: this compound vs. PGD2
The subtle structural differences between this compound and PGD2, owing to the extra double bond in the omega-3 precursor EPA, translate into significant functional distinctions. Generally, the eicosanoids derived from EPA are considered to be less pro-inflammatory than their counterparts derived from AA.[1]
Table 1: Comparative Biological Activities of this compound and PGD2
| Biological Activity | Prostaglandin D3 (from EPA) | Prostaglandin D2 (from AA) |
| Platelet Aggregation | More potent inhibitor of ADP-induced platelet aggregation.[9] | Inhibits platelet aggregation.[10] |
| Inflammation | Generally considered less pro-inflammatory.[1] | A key mediator of allergic inflammation.[11] |
| Vasodilation | Potent vasodilator. | Potent vasodilator. |
Analytical Methodologies for Prostaglandin D3 Research
The accurate and sensitive quantification of this compound in biological matrices is essential for elucidating its physiological and pathophysiological roles. Due to their low endogenous concentrations and chemical instability, the analysis of prostaglandins presents significant challenges.
Mass Spectrometry-Based Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of prostaglandins, offering high sensitivity and specificity.
Step-by-Step Methodology: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, cell culture supernatant) on ice.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins. A C18 stationary phase is commonly used.
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small percentage of a weak acid (e.g., formic acid) to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and a specific fragment ion as the product ion.
-
The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial for accurate quantification.
-
Caption: General workflow for LC-MS/MS analysis of prostaglandins.
Immunoassays
Enzyme-linked immunosorbent assays (ELISAs) are another common method for prostaglandin quantification. While generally more accessible than mass spectrometry, care must be taken to assess the cross-reactivity of the antibodies with other prostaglandins, especially the structurally similar PGD2.
Step-by-Step Methodology: Competitive ELISA for this compound
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for this compound.
-
Competitive Binding: The sample containing this compound is added to the wells along with a fixed amount of enzyme-conjugated this compound. The this compound in the sample and the enzyme-conjugated this compound compete for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: A standard curve is generated using known concentrations of this compound to determine the concentration in the unknown samples.
Conclusion and Future Directions
The discovery and characterization of Prostaglandin D3 have significantly advanced our understanding of the nuanced roles of lipid mediators in health and disease. As a derivative of the omega-3 fatty acid EPA, this compound often exhibits a less inflammatory profile compared to its omega-6 counterpart, PGD2, highlighting the importance of dietary fatty acid composition in modulating inflammatory responses.
Future research will likely focus on further delineating the specific roles of this compound in various physiological and pathological processes, including cardiovascular disease, neuroinflammation, and allergic responses. The development of more specific agonists and antagonists for the DP1 and DP2 receptors will be instrumental in dissecting the precise signaling pathways of this compound and in exploring its therapeutic potential. Continued advancements in analytical techniques will also be crucial for accurately measuring this compound and its metabolites in complex biological systems, paving the way for a deeper understanding of this important lipid mediator.
References
-
Bundy, G.L., Morton, D.R., Peterson, D.C., et al. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues. J. Med. Chem. 26(6), 790-799 (1983). [Link]
-
Urade, Y., & Hayaishi, O. Prostaglandin D synthase: structure and function. Vitamins & Hormones, 58, 89-120 (2000). [Link]
-
Caring Sunshine. Relationship: Prostaglandins and EPA (eicosapentaenoic acid). [Link]
-
Britannica. Prostaglandin. [Link]
-
Wikipedia. Prostaglandin. [Link]
- de Gaetano, G., Cerletti, C., & Bertele, V. Pharmacology of platelet inhibition in humans: implications of the salicylate-aspirin interaction.
- Ricciotti, E., & FitzGerald, G. A. Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000 (2011).
- Simmons, D. L., Botting, R. M., & Hla, T. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition. Pharmacological reviews, 56(3), 387-437 (2004).
- Christ-Hazelhof, E., & Nugteren, D. H. Purification and characterisation of prostaglandin endoperoxide D-isomerase, a cytoplasmic, glutathione-requiring enzyme. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(1), 43-51 (1979).
-
Proteopedia. Prostaglandin D synthase. [Link]
-
MDPI. Prostaglandins in Marine Organisms: A Review. [Link]
- Whittle, B. J., Moncada, S., & Vane, J. R. Prostaglandins and platelet aggregation. Progress in cardiovascular diseases, 21(5), 329-343 (1979).
- FitzGerald, G. A., & Ricciotti, E. Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000 (2011).
-
MDPI. The Anti-Inflammatory Effects of Vitamin D in Tumorigenesis. [Link]
-
YouTube. Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]
-
PNAS. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. [Link]
-
NIH. Inhibition by prostaglandin E1 and E2 of 1,25-dihydroxyvitamin D3 synthesis by synovial fluid macrophages from arthritic joints. [Link]
-
Journal of Lipid Research. LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. [Link]
-
ResearchGate. The Anti-Inflammatory Effects of Prostaglandins. [Link]
-
ENZYME. 5.3.99.2 prostaglandin-D synthase. [Link]
-
YouTube. Prostaglandins : Biosynthesis,function and regulation. [Link]
-
NIH. PGD Synthase and PGD2 in Immune Resposne. [Link]
-
Elabscience. PGD2(Prostaglandin D2) ELISA Kit (E-EL-0066). [Link]
-
Journal of Biological Chemistry. Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products. [Link]
-
PNAS. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion. [Link]
-
Britannica. Prostaglandin. [Link]
-
NIH. Prostaglandins, bioassay and inflammation. [Link]
-
Waters Corporation. High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. [Link]
-
UNCW Institutional Repository. The isolation and characterization of natural products from marine plants and microorganisms. [Link]
-
NIH. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. [Link]
-
PubMed. Prostaglandins in Marine Organisms: A Review. [Link]
-
PubMed. Characterization of the platelet prostaglandin D2 receptor. Loss of prostaglandin D2 receptors in platelets of patients with myeloproliferative disorders. [Link]
-
NIH. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. [Link]
-
Bentham Science. Targeting the Prostaglandin D2 Receptors DP1 and CRTH2 for Treatment of Inflammation. [Link]
-
PubMed. Prostaglandin D2 mediates neuronal protection via the DP1 receptor. [Link]
-
Antibodies.com. Prostaglandin D2 ELISA Kit (A326980). [Link]
-
ResearchGate. Prostaglandins in Marine Organisms: A Review. [Link]
-
ResearchGate. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. [Link]
-
NIH. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. [Link]
-
NIH. Prostaglandin D2 interacts at thromboxane receptor-sites on guinea-pig platelets. [Link]
-
Semantic Scholar. Prostaglandins in Marine Organisms: A Review. [Link]
-
antibodies-online.com. Various Species PGD2 ELISA Kit [ABIN6958862]. [Link]
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. Prostaglandin-D synthase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Prostaglandin D synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
PGD3 vs PGD2 cellular effects
An In-Depth Technical Guide to the Cellular Effects of PGD3 vs. PGD2
Abstract
Prostaglandins (PGs) are a class of lipid autacoids that play pivotal roles in a vast array of physiological and pathological processes, most notably inflammation. The specific functions of these mediators are dictated by their molecular structure, which is in turn determined by the precursor polyunsaturated fatty acid (PUFA) from which they are derived. This guide provides an in-depth comparison of Prostaglandin D2 (PGD2), derived from the omega-6 fatty acid arachidonic acid (AA), and Prostaglandin D3 (this compound), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). We will explore their distinct biosynthetic pathways, differential receptor interactions, and the consequent divergence in their cellular effects, with a focus on their roles in immunity and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two important signaling molecules.
Introduction: The Omega-6 vs. Omega-3 Dichotomy in Prostaglandin Biology
The cellular response to inflammatory stimuli is heavily influenced by the balance of omega-6 and omega-3 PUFAs within cell membranes. The typical Western diet is rich in omega-6 fatty acids, leading to a preponderance of AA-derived lipid mediators.[1] These mediators, including the 2-series prostaglandins like PGD2, are often potent, pro-inflammatory molecules essential for initiating an immune response.[2]
Conversely, omega-3 fatty acids, such as EPA found in marine oils, give rise to the 3-series prostaglandins.[3] These molecules, including this compound, are generally characterized as being significantly less inflammatory or, in some contexts, actively anti-inflammatory and pro-resolving.[2][4] This fundamental difference stems from three key biochemical principles:
-
Competitive Inhibition: EPA and AA compete for the same cyclooxygenase (COX) and prostaglandin synthase enzymes.[4]
-
Substrate Efficiency: EPA is often a poorer substrate for COX enzymes than AA, leading to a lower overall production of 3-series prostaglandins compared to 2-series prostaglandins.[4][5]
-
Altered Biological Activity: The structural difference between 2- and 3-series prostaglandins (an additional double bond in the 3-series) results in altered binding affinities for their cognate receptors and consequently, attenuated biological potency.[6][7]
Understanding the comparative cellular effects of PGD2 and this compound provides a clear window into how dietary PUFA balance can modulate health and disease at a molecular level.
Biosynthesis Pathways: A Tale of Two Precursors
The synthesis of PGD2 and this compound occurs via parallel enzymatic pathways, originating from the release of their respective precursor fatty acids from the cell membrane by phospholipase A2.
-
PGD2 Synthesis: Arachidonic acid (AA) is converted by cyclooxygenase enzymes (COX-1 or COX-2) into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). PGH2 is then rapidly isomerized by a PGD synthase (PGDS) to form PGD2. There are two main isoforms of PGDS: hematopoietic PGDS (H-PGDS), found in immune cells like mast cells, and lipocalin-type PGDS (L-PGDS), prevalent in the central nervous system.
-
This compound Synthesis: Eicosapentaenoic acid (EPA) is similarly converted by COX enzymes into Prostaglandin H3 (PGH3). PGH3 serves as the substrate for PGDS to form this compound.[8] The competition between AA and EPA at the COX enzyme active site is a critical regulatory point; higher concentrations of EPA can significantly reduce the production of PGH2 and, therefore, PGD2.[4]
Receptor Interactions and Signaling Cascades
Both PGD2 and this compound exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor (DP) and the DP2 receptor , also known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[9] These two receptors are coupled to opposing signaling pathways, which underlies the often contradictory, context-dependent effects of PGD2.
-
DP1 Receptor: This receptor is coupled to a Gs alpha subunit. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which mediates downstream effects that are generally considered anti-inflammatory, such as vasodilation and inhibition of platelet aggregation.[10]
-
DP2 Receptor (CRTH2): This receptor is coupled to a Gi alpha subunit. Ligand binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. It also activates pathways leading to an increase in intracellular calcium ([Ca2+]), which promotes pro-inflammatory cellular responses such as chemotaxis and degranulation.[11] The DP2 receptor is predominantly expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[12]
While direct, high-throughput studies comparing the binding affinities of PGD2 and this compound are limited, research on other 2- and 3-series prostaglandins suggests that this compound likely has a lower binding affinity and/or potency at both DP1 and DP2 receptors compared to PGD2.[13] However, studies have shown that PGH3, the precursor to this compound, can inhibit platelet aggregation by increasing cAMP, an effect attributed to the formation of this compound and its subsequent action on the DP1 receptor.[8]
Comparative Cellular Effects: Inflammation vs. Resolution
The structural and receptor-binding differences between PGD2 and this compound translate into distinct cellular and physiological outcomes, particularly in the context of immunity and inflammation. PGD2 is a potent, dual-faceted mediator of acute inflammation, while this compound is generally less active and contributes to a less inflammatory cellular environment.
| Cell Type / Process | PGD2 Effect | This compound Effect | Primary Receptor(s) |
| Th2 Lymphocytes | Potent chemoattractant; promotes Th2 cytokine (IL-4, IL-5, IL-13) release.[9][14] | Weak or negligible chemoattractant activity. | DP2 (CRTH2) |
| Eosinophils | Strong chemoattractant and activator, crucial in allergic asthma.[12] | Weak or negligible chemoattractant activity. | DP2 (CRTH2) |
| Basophils | Chemoattractant and activator.[9] | Weak or negligible activity. | DP2 (CRTH2) |
| Macrophages | Can induce pro-inflammatory cytokines (e.g., IL-6) via its metabolites.[6] | Significantly less potent at inducing pro-inflammatory cytokines.[6][15] | DP1, DP2 |
| Platelets | Inhibits aggregation.[8] | Inhibits aggregation.[8] | DP1 |
| Vascular Smooth Muscle | Causes vasodilation (flush response).[9] | Likely causes weaker vasodilation. | DP1 |
| Airway Smooth Muscle | Potent bronchoconstrictor.[16] | Likely a weaker bronchoconstrictor. | DP2, TP |
| Inflammation | Potent mediator of allergic inflammation; complex dual pro- and anti-inflammatory roles.[17][18] | Contributes to a less inflammatory state; promotes resolution.[2][4] | DP1, DP2 |
PGD2: A Potent but Double-Edged Sword in Inflammation
PGD2 is a hallmark mediator of type 2 allergic inflammation, such as in asthma and allergic rhinitis.[16] Released in large quantities by activated mast cells, it acts via the DP2 receptor to recruit eosinophils, basophils, and Th2 cells to the site of inflammation, perpetuating the allergic cascade.[9][12] However, its actions through the DP1 receptor can be anti-inflammatory, for instance by inhibiting platelet aggregation and promoting vasodilation.[10] This dual nature makes PGD2 a complex target in drug development.
This compound: A Weaker Inflammatory Mediator
The replacement of AA with EPA in cell membranes leads to the production of this compound in place of PGD2. The available evidence strongly suggests this compound is a much weaker agonist at the pro-inflammatory DP2 receptor. This is consistent with studies on PGE3, which is substantially less efficient than PGE2 at inducing IL-6 secretion in macrophages and promoting cell proliferation.[6][15] The primary documented effect of this compound is the inhibition of platelet aggregation via the DP1 receptor, an anti-thrombotic action.[8] By competing with AA for COX enzymes and producing a less inflammatory prostaglandin, EPA and its downstream product this compound contribute to the resolution of inflammation and a return to homeostasis.[2][19]
Experimental Protocols for Differentiating PGD2 and this compound Effects
Distinguishing the specific contributions of PGD2 and this compound requires precise and robust experimental methodologies. The causality behind these experimental choices is to isolate the effects of two structurally similar molecules by quantifying their presence, assessing their direct interaction with their targets, and measuring their functional consequences.
Experimental Workflow
Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: To accurately measure the absolute concentrations of PGD2 and this compound in complex biological fluids. This method offers high specificity and sensitivity, overcoming the cross-reactivity issues common in antibody-based assays.[20]
Methodology:
-
Sample Preparation:
-
To 500 µL of biological sample (e.g., cell culture supernatant, plasma), add a deuterated internal standard mix (d4-PGD2 and d4-PGD3) to correct for extraction loss.
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Acidify the sample to pH 3.0 with citric acid to protonate the prostaglandins.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar impurities.
-
Elute the prostaglandins with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify using Multiple Reaction Monitoring (MRM) in negative ion mode, monitoring specific precursor-to-product ion transitions for PGD2, this compound, and their respective internal standards.[20]
-
Protocol 2: Competitive Radioligand Binding Assay
Rationale: To determine the binding affinity (Ki) of PGD2 and this compound for the DP1 and DP2 receptors. This assay measures how effectively an unlabeled ligand (PGD2 or this compound) competes with a labeled ligand for receptor binding sites.
Methodology:
-
Receptor Source: Use cell membrane preparations from a cell line stably overexpressing either human DP1 or DP2 (e.g., HEK293 or CHO cells).
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [3H]PGD2).
-
Add increasing concentrations of unlabeled competitor ligand (either PGD2 or this compound) across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled PGD2).
-
-
Incubation and Detection:
-
Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Functional Cellular Assays
Rationale: To measure the functional consequence of receptor activation and determine the potency (EC50) of PGD2 and this compound.
A. cAMP Assay for DP1 Receptor Activation
-
Cell Culture: Plate cells expressing the DP1 receptor (e.g., HEK293-DP1) in a 96-well plate.
-
Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add increasing concentrations of PGD2 or this compound to the wells and incubate for a short period (e.g., 15 minutes at 37°C).
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Analysis: Plot the cAMP concentration against the log concentration of the prostaglandin and fit to a sigmoidal dose-response curve to determine the EC50.
B. Chemotaxis Assay for DP2 Receptor Activation
-
Cell Isolation: Isolate primary eosinophils from human blood or use a cell line expressing the DP2 receptor (e.g., human eosinophil-like cell line EoL-1).
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell system) with a porous membrane (e.g., 5 µm pores).
-
Stimulation: Add increasing concentrations of PGD2 or this compound to the lower wells of the chamber. Add a suspension of the cells to the upper wells.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: Count the number of migrated cells in the lower chamber, either by microscopy after staining or by using a fluorescently-labeled cell population and a plate reader.
-
Analysis: Plot the number of migrated cells against the log concentration of the prostaglandin to determine the EC50.
Conclusion and Future Directions
The comparative biology of PGD2 and this compound provides a compelling example of how subtle changes in the structure of a lipid mediator can profoundly alter its cellular effects. PGD2, derived from omega-6 AA, is a potent and complex inflammatory mediator, playing a key role in the pathogenesis of allergic diseases through its actions on the DP2 receptor. In contrast, this compound, derived from omega-3 EPA, is a significantly weaker inflammatory agent and exhibits anti-thrombotic properties.
This dichotomy underscores the therapeutic potential of modulating the AA/EPA ratio. Dietary supplementation with omega-3 fatty acids can shift the balance of prostaglandin production away from the pro-inflammatory 2-series and towards the less inflammatory 3-series, thereby helping to resolve inflammation. Future research should focus on developing selective agonists for the DP1 receptor and antagonists for the DP2 receptor to more precisely target these pathways for therapeutic benefit in a range of inflammatory disorders.
References
-
Bagga, D., Wang, L., Farias-Eisner, R., Glaspy, J. A., & Reddy, S. T. (2003). Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion. Proceedings of the National Academy of Sciences, 100(4), 1751-1756. [Link]
-
Bagga, D., Wang, L., Farias-Eisner, R., Glaspy, J. A., & Reddy, S. T. (2003). Differential effects of prostaglandin derived from omega-6 and omega-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion. PubMed. [Link]
-
Federation of American Societies for Experimental Biology. (2006). Anti-inflammatory Effects Of Omega 3 Fatty Acid In Fish Oil Linked To Lowering Of Prostaglandin. ScienceDaily. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]
-
HealthCentral. (2021). Omega-3s, Prostaglandins and Inflammation. HealthCentral. [Link]
-
Mesaros, C., Blair, I. A., & Vachani, A. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. [Link]
-
Davidson, L. A., Wang, N., Callaway, E. S., Kim, E., Weeks, B. R., Fan, Y. Y., ... & Chapkin, R. S. (2014). Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells. PubMed Central. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. PubMed Central. [Link]
-
Gilroy, D. W., & Félin, J. (2007). The anti-inflammatory effects of prostaglandins. Prostaglandins & other lipid mediators, 82(1-4), 179-188. [Link]
-
Serhan, C. N., & Levy, B. D. (2018). Pro-Resolving lipid mediators and Mechanisms in the resolution of acute inflammation. PubMed Central. [Link]
-
Bhuyan, B. K., & Adams, E. G. (1985). Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture. PubMed. [Link]
-
ResearchGate. (n.d.). Potencies of 2- versus 3-series PGs in eliciting second messenger... ResearchGate. [Link]
-
Oliw, E. H., & Sprecher, H. (1992). Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid. PubMed. [Link]
-
Ahmad, A. S., & Doré, S. (2017). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Brain Neurotrauma. [Link]
-
Basili, S., & Pignatelli, P. (2020). The function of specialized pro-resolving endogenous lipid mediators, vitamins, and other micronutrients in the control of the inflammatory processes: Possible role in patients with SARS-CoV-2 related infection. PubMed Central. [Link]
-
Di Rosa, M., Malaguarnera, M., Nicoletti, F., & Malaguarnera, L. (2011). Vitamin D3: a helpful immuno-modulator. PubMed Central. [Link]
-
Whitaker, M. O., Wyche, A., Fitzpatrick, F., Sprecher, H., & Needleman, P. (1979). prostaglandin D3 and icosapentaenoic acid as potential antithrombotic substances. PubMed. [Link]
-
Barrow, S. E., Heavey, D. J., Ennis, M., Chappell, C. G., Blair, I. A., & Dollery, C. T. (1984). Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion. PubMed. [Link]
-
Fischer, S., Bernutz, C., & Weber, P. C. (1988). Analysis of 2- and 3-series prostanoids by post-HPLC ELISA. PubMed. [Link]
-
Garg, M. L., Wierzbicki, A. A., Thomson, A. B., & Clandinin, M. T. (1989). Biosynthesis of prostanoids, tissue fatty acid composition and thrombotic parameters in rats fed diets enriched with docosahexaenoic (22:6n3) or eicosapentaenoic (20:5n3) acids. PubMed. [Link]
-
Narumiya, S., & Toda, N. (1985). Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues. PubMed Central. [Link]
-
Peinhart, M., et al. (2021). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PubMed Central. [Link]
-
ResearchGate. (n.d.). Prostaglandin D2 and its analog, 11d-11m-PGD2, added during the differentiation phase contribute to adipogenic program inhibition in 3T3-L1 cells. ResearchGate. [Link]
-
Wikipedia. (n.d.). Prostaglandin D2. Wikipedia. [Link]
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. PubMed Central. [Link]
-
Nials, A. T., & Spina, D. (2014). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. International Institute for the Advancement of Medicine. [Link]
-
Caring Sunshine. (n.d.). Relationship: Prostaglandins and EPA (eicosapentaenoic acid). Caring Sunshine. [Link]
-
Hoffman, S. A., et al. (2023). Predicting Primary Graft Dysfunction in Lung Transplantation: Machine Learning–Guided Biomarker Discovery. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases. ResearchGate. [Link]
-
ResearchGate. (n.d.). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. ResearchGate. [Link]
-
Loor, G., et al. (2022). Plasma protein biomarkers for primary graft dysfunction after lung transplantation: a single-center cohort analysis. PubMed Central. [Link]
-
ResearchGate. (n.d.). Δ12-Prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Biosynthesis of prostaglandin (PG) 2 series and PG3 series by AA or EPA... ResearchGate. [Link]
-
Klimas, L. (2015). Mast cell mediators: Prostaglandin D2 (PGD2). MastAttack. [Link]
-
BERGSTROEM, S., & EULERUS, V. (1963). THE BIOLOGICAL ACTIVITY OF PROSTAGLANDIN E1, E2 AND E3. PubMed. [Link]
-
National Institutes of Health. (2024). Biological and prognostic insights into the prostaglandin D2 signaling axis in lung adenocarcinoma. National Institutes of Health. [Link]
-
Fajt, M. L., & Wenzel, S. E. (2011). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. PubMed Central. [Link]
-
FoundMyFitness. (2020). Vitamin D3's role in immune function. FoundMyFitness. [Link]
-
FoundMyFitness. (2020). Vitamin D3's role in immune function. FoundMyFitness. [Link]
Sources
- 1. healthcentral.com [healthcentral.com]
- 2. Difference Between Omega-3 and Omega-6 Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. pnas.org [pnas.org]
- 7. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triene prostaglandins: prostaglandin D3 and icosapentaenoic acid as potential antithrombotic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 10. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential effects of prostaglandin derived from omega-6 and omega-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mastattack.org [mastattack.org]
- 17. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The function of specialized pro-resolving endogenous lipid mediators, vitamins, and other micronutrients in the control of the inflammatory processes: Possible role in patients with SARS-CoV-2 related infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of PGD3 action in cardiovascular system
An In-Depth Technical Guide to the Mechanism of Prostaglandin D3 Action in the Cardiovascular System
Executive Summary
Prostaglandin D3 (PGD3), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is emerging as a significant modulator of cardiovascular function. In contrast to its more extensively studied omega-6 analogue, Prostaglandin D2 (PGD2), this compound exhibits a profile that is predominantly beneficial in the cardiovascular context. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's actions, focusing on its interactions with prostanoid receptors and the subsequent downstream signaling cascades. We synthesize current research to detail this compound's potent anti-platelet and vasodilatory effects, grounding these physiological outcomes in specific receptor-mediated pathways. Furthermore, this document offers field-proven experimental protocols for researchers to investigate these mechanisms, ensuring a robust and validated approach to studying this compound pharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in cardiovascular homeostasis and its potential as a therapeutic target.
Part 1: Introduction to this compound in the Cardiovascular Milieu
Prostaglandins are a class of bioactive lipids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation[1]. They are synthesized from 20-carbon essential fatty acids via the cyclooxygenase (COX) pathway. The specific precursor fatty acid dictates the series of the resulting prostaglandin, which in turn influences its biological activity.
Prostaglandin D2 (PGD2), derived from the omega-6 fatty acid arachidonic acid (AA), is the most well-characterized D-series prostaglandin. It is a major product of activated mast cells and is known for its complex, often pro-inflammatory roles in allergic diseases like asthma[2][3]. In the cardiovascular system, PGD2 has multifaceted effects, contributing to both vasodilation and vasoconstriction depending on the vascular bed and receptor expression profile[2][4].
This guide focuses on Prostaglandin D3 (this compound) , which is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) . The increased consumption of EPA, often through fish oil supplementation, has been linked to significant cardiovascular benefits, including reduced risk of major adverse cardiovascular events[5][6][7]. These benefits are mediated, in part, by the production of series-3 prostanoids like this compound, which often have different, and sometimes opposing, effects to their series-2 counterparts[7]. This compound is characterized by its potent anti-platelet aggregatory and vasodilatory properties, positioning it as a key contributor to the cardioprotective effects of omega-3 fatty acids[4][8].
The synthesis pathway highlights the competitive nature of EPA and AA for the COX enzymes, a critical concept in understanding the therapeutic action of EPA supplementation.
Part 2: this compound Receptor Interaction and Molecular Signaling
This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. While direct binding studies on this compound are scarce, it is widely accepted that series-3 prostanoids interact with the same receptors as their series-2 analogues, though potentially with different affinities[1]. The primary receptors for the PGD family are the D-prostanoid receptor 1 (DP1) and the D-prostanoid receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2)[3]. These two receptors are coupled to opposing signaling pathways and mediate distinct physiological responses.
The DP1 Receptor: A Mediator of Cardioprotection
The DP1 receptor is the principal mediator of the beneficial cardiovascular effects of this compound, namely vasodilation and inhibition of platelet aggregation[3][9].
-
Signaling Cascade: The DP1 receptor is coupled to a stimulatory G-protein (Gαs)[10]. Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA)[11].
-
Mechanism of Vasodilation: In vascular smooth muscle cells (VSMCs), PKA phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). MLCK is essential for phosphorylating myosin, a key step in the contractile process. By inhibiting MLCK, this compound-induced cAMP elevation leads to reduced myosin phosphorylation, resulting in smooth muscle relaxation and vasodilation[11]. This contributes to a decrease in peripheral vascular resistance and blood pressure[4].
-
Mechanism of Platelet Inhibition: In platelets, a high level of intracellular cAMP is a powerful inhibitory signal[12]. PKA activation by cAMP leads to the phosphorylation of various substrates that prevent platelet activation, degranulation, and aggregation. This mechanism directly counteracts pro-thrombotic signals, such as ADP, which act via Gi-coupled receptors to decrease cAMP[13]. This compound has been shown to be a potent inhibitor of human platelet aggregation, with a potency equal to or greater than that of PGD2[8].
The CRTH2 (DP2) Receptor: A Pro-inflammatory Pathway
The CRTH2 receptor is primarily expressed on immune cells, including T-helper type 2 cells, eosinophils, and basophils, and mediates pro-inflammatory and allergic responses[4][14]. While its role in direct cardiovascular regulation is less defined, its activation contributes to the inflammatory component of diseases like atherosclerosis.
-
Signaling Cascade: The CRTH2 receptor is coupled to an inhibitory G-protein (Gαi)[4]. Agonist binding leads to two primary events:
-
The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
The dissociated Gβγ subunit complex activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration[4][15].
-
-
Cardiovascular Relevance: In the context of cardiovascular disease, CRTH2 activation on immune cells can promote their migration and activation within atherosclerotic plaques, potentially exacerbating the local inflammatory response. PGD2 has been shown to induce phenotypic changes in vascular smooth muscle cells, although this effect may be mediated by its metabolites and PPAR receptors rather than classic DP receptors[16]. The precise role of this compound at the CRTH2 receptor in the vasculature remains an area for active investigation.
Part 3: Quantitative Analysis of Prostaglandin D Receptor Agonism
Quantitative data on the binding affinity and functional potency of ligands are essential for understanding their mechanism of action. While specific data for this compound are limited in the literature, data for PGD2 provide a valuable benchmark, as both ligands target the same receptors.
Expert Insight: The lack of comprehensive pharmacological data for this compound represents a significant knowledge gap. The data presented for PGD2 should be considered the current best surrogate for understanding the likely receptor interactions of this compound. Future studies using the protocols outlined in Part 4 are critical to directly characterize this compound.
Table 1: Pharmacological Profile of PGD2 at Human DP1 and CRTH2 Receptors
| Parameter | DP1 Receptor | CRTH2 Receptor | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | ~0.5 - 1.0 nM | 2.4 ± 0.2 nM | [9][15] |
| Functional Potency (EC50) | ~0.8 nM (cAMP accumulation) | ~60 nM (Ca2+ mobilization) | [10][15] |
| Primary G-Protein | Gαs | Gαi | [4][10] |
| Second Messenger | ↑ cAMP | ↓ cAMP, ↑ Ca2+ |[9][15] |
More directly, a comparative study on the inhibition of ADP-induced platelet aggregation provides clear evidence of this compound's potent anti-thrombotic activity.
Table 2: Relative Potency of Prostaglandins in Inhibiting Human Platelet Aggregation
| Prostaglandin | Relative Anti-Aggregatory Potency | Reference |
|---|---|---|
| This compound | ++++ | [8] |
| PGD2 | +++ / ++++ | [8] |
| PGD1 | ++ | [8] |
(Relative potency based on the finding this compound ≥ PGD2 > PGD1)
Part 4: Field-Proven Methodologies for Elucidating this compound Action
To ensure trustworthiness and scientific rigor, protocols must be self-validating. This is achieved by including appropriate controls, such as vehicle controls, positive controls with known agonists (e.g., PGD2), and negative controls (e.g., non-transfected cells), to confirm the specificity and functionality of the assay system.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the DP1 or CRTH2 receptor.
Causality: This assay directly measures the interaction between the ligand (this compound) and the receptor. By competing with a radiolabeled ligand of known affinity ([³H]-PGD2), we can calculate the affinity of the unlabeled test compound. The inclusion of a non-specific binding control (excess unlabeled ligand) is critical to isolate the specific receptor-ligand interaction.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human DP1 or CRTH2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl, MgCl2).
-
Centrifuge the homogenate to pellet cell debris. Collect the supernatant and ultracentrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, [³H]-PGD2 (at a concentration near its Kd, e.g., 2.5 nM), and assay buffer.
-
Non-Specific Binding: Cell membranes, [³H]-PGD2, and an excess of unlabeled PGD2 (e.g., 10 µM).
-
Competition: Cell membranes, [³H]-PGD2, and varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation & Harvesting:
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Intracellular cAMP Accumulation Assay
Objective: To measure the functional activation of the DP1 receptor by this compound.
Causality: This functional assay measures the direct downstream consequence of DP1 receptor activation (cAMP production). The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is essential to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal and ensuring the measured accumulation is an accurate reflection of adenylyl cyclase activity.
Methodology:
-
Cell Culture:
-
Seed cells expressing the DP1 receptor (e.g., CHO-K1 or HEK293 cells) into a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Aspirate the growth medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Incubate for 30 minutes at 37°C to allow the inhibitor to take effect.
-
Add varying concentrations of this compound or a positive control (e.g., PGD2, Forskolin) to the wells. Include a vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. These kits typically use antibodies against cAMP and a labeled cAMP tracer.
-
-
Data Analysis:
-
Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Protocol: Intracellular Calcium Mobilization Assay
Objective: To measure the functional activation of the CRTH2 receptor by this compound.
Causality: This assay quantifies the increase in cytosolic calcium, a direct result of Gαi/PLC activation following CRTH2 stimulation[17][18]. The use of a fluorescent calcium indicator dye provides a real-time kinetic readout of receptor activation.
Methodology:
-
Cell Culture & Dye Loading:
-
Plate cells expressing the CRTH2 receptor in a black, clear-bottom 96-well plate.
-
Aspirate the growth medium and replace it with a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Incubate for 60 minutes at 37°C in the dark to allow for dye de-esterification and trapping within the cells.
-
-
Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).
-
Set the instrument to measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
The instrument then injects varying concentrations of this compound or a positive control (e.g., PGD2, ATP) into the wells.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the full calcium transient (peak and decay).
-
-
Data Analysis:
-
Analyze the kinetic data by calculating the peak fluorescence response minus the baseline reading for each well.
-
Plot the peak response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Part 5: Conclusion and Future Directions
The evidence strongly indicates that Prostaglandin D3 is a key mediator of the cardioprotective effects associated with its precursor, EPA. Its mechanism of action in the cardiovascular system is primarily driven by the activation of the DP1 receptor, leading to cAMP-mediated vasodilation and potent inhibition of platelet aggregation[4][8]. While it likely also interacts with the pro-inflammatory CRTH2 receptor, its net effect in the vasculature appears to be beneficial.
The primary challenge and opportunity for future research lie in the direct and detailed pharmacological characterization of this compound. Key areas for investigation include:
-
Receptor Affinity and Selectivity: Performing comprehensive radioligand binding assays to determine the Ki values of this compound at DP1, CRTH2, and other prostanoid receptors to build a complete selectivity profile.
-
Functional Potency: Directly comparing the functional potency (EC50) and efficacy (Emax) of this compound and PGD2 in cAMP and calcium mobilization assays using recombinant cell systems.
-
In Vivo and Ex Vivo Models: Utilizing isolated blood vessel preparations (wire myography) and in vivo hemodynamic models to further dissect the contribution of this compound to vascular tone and blood pressure regulation.
A deeper understanding of this compound's molecular mechanisms will be instrumental in developing novel therapeutic strategies that leverage the beneficial pathways of omega-3 fatty acid metabolism for the treatment and prevention of cardiovascular disease.
Part 6: References
-
Faelchle, J. et al. (1985). Cardiovascular effects of prostaglandin D3 and D2 in anesthetized dogs. PubMed. Available at: [Link]
-
Hata, A. N., Lybrand, T. P., & Breyer, R. M. (2005). Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2. The Journal of Biological Chemistry. Available at: [Link]
-
Bundy, G. L. et al. (1981). Synthesis and Platelet Aggregation Inhibiting Activity of Prostaglandin D Analogues. PubMed. Available at: [Link]
-
Gervais, F. G. et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology. Available at: [Link]
-
Stainer, C. et al. (2019). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Frontiers in Pharmacology. Available at: [Link]
-
Burch, J. W. et al. (1978). Inhibition of platelet prostaglandin synthetase by oral aspirin. PubMed. Available at: [Link]
-
Wikipedia contributors. (2023). Prostaglandin DP1 receptor. Wikipedia. Available at: [Link]
-
Gresele, P. et al. (2011). Anti-platelet therapy: phosphodiesterase inhibitors. British Journal of Clinical Pharmacology. Available at: [Link]
-
Australian Prescriber. (2010). The role of antiplatelet agents. Australian Prescriber. Available at: [Link]
-
Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology. Available at: [Link]
-
Ulven, T., & Kostenis, E. (2005). Targeting the Prostaglandin D2 Receptors DP1 and CRTH2 for Treatment of Inflammation. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Prostaglandin DP2 receptor. Wikipedia. Available at: [Link]
-
Liu, G. et al. (2023). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS. Available at: [Link]
-
Wikipedia contributors. (2023). Prostaglandin receptor. Wikipedia. Available at: [Link]
-
Ball, K. K., & Trask, A. J. (2017). Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation. Journal of Cardiovascular Development and Disease. Available at: [Link]
-
Bhatt, D. L. et al. (2021). The role of eicosapentaenoic acid in reducing important cardiovascular events, including coronary revascularization. ResearchGate. Available at: [Link]
-
Casey, D. P. et al. (2013). Combined inhibition of nitric oxide and vasodilating prostaglandins abolishes forearm vasodilatation to systemic hypoxia in healthy humans. The Journal of Physiology. Available at: [Link]
-
Khan, S. U. et al. (2021). Effect of omega-3 fatty acids on cardiovascular outcomes: A systematic review and meta-analysis. EClinicalMedicine. Available at: [Link]
-
Glovaci, D. et al. (2023). Eicosapentaenoic Acid: between Cardiovascular Benefits and the Risk of Atrial Fibrillation. Journal of Cardiovascular Development and Disease. Available at: [Link]
-
PharmGKB. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]
-
Klabunde, R. E. (n.d.). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. Available at: [Link]
-
Wikipedia contributors. (2023). Prostaglandin D2. Wikipedia. Available at: [Link]
-
Patsnap. (2024). What are PGD2 receptor modulators and how do they work?. Patsnap Synapse. Available at: [Link]
-
Lee, C. H. et al. (2010). Nitric oxide-induced biphasic mechanism of vascular relaxation via dephosphorylation of CPI-17 and MYPT1. PubMed. Available at: [Link]
-
Gervais, F. G. et al. (2004). Δ12-Prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes. ResearchGate. Available at: [Link]
-
Yates, C. M. et al. (2024). The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials. PubMed. Available at: [Link]
-
Orlicky, D. J. (1995). Cell cycle related inhibition of mouse vascular smooth muscle cell proliferation by prostaglandin E1: relationship between prostaglandin E1 and intracellular cAMP levels. PubMed. Available at: [Link]
-
de-Souza, D. A. et al. (2023). Assessing Omega-3 Therapy and Its Cardiovascular Benefits: What About Icosapent Ethyl? A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]
-
Wihlborg, A. K. et al. (2004). Extracellular nucleotides induce vasodilatation in human arteries via prostaglandins, nitric oxide and endothelium-derived hyperpolarising factor. British Journal of Pharmacology. Available at: [Link]
-
Carnevale, R. et al. (2021). Implications of Endothelial Cell-Mediated Dysfunctions in Vasomotor Tone Regulation. International Journal of Molecular Sciences. Available at: [Link]
-
Brinkman, A. M. et al. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Current Protocols in Pharmacology. Available at: [Link]
-
Nazari, R. et al. (2022). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. Allergy, Asthma & Clinical Immunology. Available at: [Link]
-
Stoddart, L. A. et al. (2013). Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]
-
Kim, H. R. et al. (2019). Prostaglandin D2 stimulates phenotypic changes in vascular smooth muscle cells. Experimental & Molecular Medicine. Available at: [Link]
-
Wettschureck, N. et al. (2022). Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids. MDPI. Available at: [Link]
-
Jackson, E. K. et al. (2012). EXTRACELLULAR 2',3'-cAMP IS A POTENT INHIBITOR OF PREGLOMERULAR VASCULAR SMOOTH MUSCLE CELL AND MESANGIAL CELL GROWTH. American Journal of Physiology-Renal Physiology. Available at: [Link]
-
Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
-
Molecular Devices. (n.d.). Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. Molecular Devices. Available at: [Link]
Sources
- 1. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of omega-3 fatty acids on cardiovascular outcomes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eicosapentaenoic Acid: between Cardiovascular Benefits and the Risk of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Omega-3 Therapy and Its Cardiovascular Benefits: What About Icosapent Ethyl? A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 8. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 12. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin D2 stimulates phenotypic changes in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
PGD3 regulation of immune cells
An In-depth Technical Guide to the Regulation of Immune Cells by Prostaglandin D3
Executive Summary
Prostaglandins of the D-series, particularly Prostaglandin D2 (PGD2), are established as critical lipid mediators in the landscape of inflammatory and allergic diseases. However, the role of Prostaglandin D3 (PGD3), an analogue derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), represents a burgeoning area of interest for therapeutic development. While PGD2, derived from the omega-6 arachidonic acid (AA), is potently pro-inflammatory, emerging evidence suggests that this compound may possess a more nuanced, often less inflammatory, immunomodulatory profile. This guide provides a comprehensive technical overview of the synthesis, signaling, and cellular effects of D-series prostaglandins, with a specific focus on the comparative biology of this compound. We dissect the dichotomous signaling through the DP1 and DP2 (CRTH2) receptors, detail the impact on key innate and adaptive immune cells, provide validated experimental protocols for investigation, and discuss the therapeutic implications of targeting this complex pathway.
Chapter 1: The Dichotomy of D-Series Prostaglandins: PGD2 vs. This compound
The bioactivity of eicosanoids is fundamentally dictated by their fatty acid precursor. The balance between dietary omega-6 and omega-3 fatty acids directly influences the pool of substrates available for cyclooxygenase (COX) enzymes, thereby shaping the subsequent immune response.
Biosynthesis from Omega-6 vs. Omega-3 Fatty Acid Cascades
Immune cells, particularly mast cells, dendritic cells, and macrophages, are primary sites of prostaglandin synthesis.[1][2] The process begins with the liberation of a 20-carbon polyunsaturated fatty acid from the cell membrane.
-
The PGD2 Pathway (ω-6 derived): Arachidonic acid (AA) is metabolized by COX-1 or COX-2 into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then rapidly isomerized by a hematopoietic prostaglandin D synthase (H-PGDS) to form PGD2.[1][3] This pathway is dominant during classic allergic inflammation.
-
The this compound Pathway (ω-3 derived): Eicosapentaenoic acid (EPA) competes with AA for the same COX enzymes, leading to the production of Prostaglandin H3 (PGH3).[4] H-PGDS subsequently converts PGH3 into this compound.
The critical insight for drug development is that increasing the substrate availability of EPA through diet or supplementation can competitively inhibit the production of AA-derived prostanoids, shifting the balance toward the synthesis of 3-series prostaglandins which are generally less inflammatory.[4][5]
Comparative Bioactivity: An Inherent Immunomodulation
While direct comparative studies on this compound are limited, extensive research on other 3-series prostaglandins, such as PGE3, shows they are significantly less potent in inducing inflammatory responses (e.g., vasodilation, pain) compared to their 2-series counterparts.[5] It is therefore hypothesized that this compound, while binding to the same receptors as PGD2, elicits a weaker pro-inflammatory signal, particularly through the pro-allergic DP2 receptor. This inherent difference in potency is a key rationale for investigating omega-3 fatty acids and their metabolites as therapeutic agents.
Chapter 2: Receptors and Signal Transduction
PGD2 and this compound exert their effects through two distinct, G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[6][7] These receptors often mediate opposing cellular functions, making them attractive and highly specific drug targets.[6][8]
The DP1 (PTGDR) Receptor: A Suppressive Signal
The DP1 receptor is coupled to a Gs alpha subunit (Gαs). Ligand binding initiates a signaling cascade that is often associated with anti-inflammatory or resolving functions.[6][9]
-
Mechanism: Activation of Gαs stimulates adenylyl cyclase, leading to a robust increase in intracellular cyclic adenosine monophosphate (cAMP).[9][10]
-
Downstream Effects: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various substrates to mediate cellular responses. These typically include smooth muscle relaxation (vasodilation) and inhibition of platelet and immune cell activation.[9][11]
The DP2 (CRTH2) Receptor: A Pro-Inflammatory Signal
In stark contrast, the DP2 receptor is coupled to a Gi alpha subunit (Gαi). Its activation is a hallmark of type 2 allergic inflammation.[12][13]
-
Mechanism: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cAMP. Simultaneously, the liberated Gβγ subunits activate Phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13]
-
Downstream Effects: IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca2+.[13] This calcium influx, along with DAG-mediated activation of Protein Kinase C (PKC), drives pro-inflammatory cellular responses such as degranulation, chemotaxis, and cytokine synthesis in eosinophils, basophils, and Th2 lymphocytes.[13][14]
Visualization: DP1 and DP2 Signaling Pathways
Caption: Dichotomous signaling of this compound/PGD2 via DP1 and DP2 receptors.
Chapter 3: Regulation of Innate and Adaptive Immune Cells
The expression pattern of DP1 and DP2 receptors on different immune cells dictates the functional outcome of this compound/PGD2 exposure. The table below summarizes these effects, which are primarily characterized for PGD2 but are anticipated to be similar, albeit potentially weaker, for this compound.
| Immune Cell Type | Predominant Receptor | Key Regulatory Effects of PGD2/PGD3 | Supporting Citations |
| Mast Cells | DP1, DP2 | Primary producers of PGD2/PGD3. DP2 activation can induce Ca2+ flux. DP1 signaling may influence maturation. | [2][13] |
| Eosinophils | DP2 >> DP1 | Potent chemotaxis, activation, degranulation, and enhanced survival. Central role in allergic inflammation. | [12][13] |
| Basophils | DP2 | Chemotaxis and activation, contributing to allergic responses. | [12] |
| Th2 Lymphocytes | DP2 | Potent chemoattractant, recruits Th2 cells to inflammatory sites, enhances production of IL-4, IL-5, and IL-13. | [12][15] |
| Dendritic Cells (DCs) | DP1, DP2 | PGD2 can inhibit DC migration via DP1, but also promote maturation and Th2-polarizing capacity. | [6] |
| Macrophages | DP1, DP2 | Can be a significant source of PGD2. PGD2 signaling can modulate cytokine production and inflammatory responses. | [1][6] |
| Regulatory T Cells (Tregs) | DP1 | EPA, the precursor to this compound, has been shown to induce Tregs, suggesting a potential role for the this compound/DP1 axis in tolerance. | [16] |
Chapter 4: Methodologies for Studying this compound-Immune Cell Interactions
Investigating the effects of this compound requires robust and validated methodologies. The causality behind these experimental choices is to isolate specific cellular functions (e.g., migration, activation) and attribute them directly to receptor-ligand interactions.
Protocol: In Vitro Eosinophil Chemotaxis Assay
This protocol is designed to quantify the migratory response of eosinophils to a this compound gradient, a key function mediated by the DP2 receptor.
Principle: A Boyden chamber or similar transwell system is used. A porous membrane separates an upper chamber containing eosinophils from a lower chamber containing the chemoattractant (this compound). The number of cells that migrate through the pores toward the stimulus is quantified. This system self-validates through the inclusion of negative (vehicle) and positive (known chemoattractant) controls.
Step-by-Step Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative selection magnetic beads (e.g., MACS Eosinophil Isolation Kit). Purity should be >98% as assessed by flow cytometry or cytospin.
-
Cell Preparation: Resuspend purified eosinophils in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.
-
Assay Plate Setup:
-
Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.
-
Add 30 µL of assay medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or controls to the lower wells.
-
Negative Control: Assay medium with vehicle (e.g., 0.1% ethanol).
-
Positive Control: 100 nM C5a or other known eosinophil chemoattractant.
-
Antagonist Validation: Pre-incubate cells with a selective DP2 antagonist (e.g., Fevipiprant) for 30 min before adding to the upper chamber to confirm receptor specificity.
-
-
-
Cell Addition: Carefully place the membrane on top of the lower wells. Add 50 µL of the eosinophil suspension (100,000 cells) to the top of each well.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
After incubation, carefully remove the membrane. Scrape off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface with a stain like DAPI or Hematoxylin.
-
Count the number of migrated cells in 3-5 high-power fields per well using a microscope. Alternatively, use a fluorescent plate reader after lysing the cells and adding a fluorescent DNA-intercalating dye (e.g., CyQUANT).
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Express results as a chemotactic index (fold increase over vehicle control).
Visualization: Experimental Workflow for Chemotaxis Assay
Caption: Standard workflow for an in vitro eosinophil chemotaxis assay.
Chapter 5: Therapeutic Implications and Drug Development
The dual-receptor system of PGD presents a unique opportunity for targeted therapeutic intervention.[8]
-
DP2 (CRTH2) Antagonists: This is the most actively pursued strategy. By blocking the pro-inflammatory DP2 receptor, these drugs aim to inhibit the recruitment and activation of key allergic effector cells (eosinophils, basophils, Th2 cells). Several small molecule antagonists have entered clinical trials for asthma, atopic dermatitis, and allergic rhinitis, with varying degrees of success.[8][14] The rationale is to directly blunt the type 2 inflammatory cascade.
-
DP1 Agonists: Conversely, stimulating the anti-inflammatory DP1 receptor is a potential strategy for conditions where dampening immune cell activation is desired. This approach is less developed but holds promise for diseases characterized by excessive cellular activation.[11]
-
Dietary Intervention: A compelling and accessible strategy involves increasing dietary intake of EPA. By shifting the substrate balance away from AA, this approach can reduce the production of the potent pro-inflammatory mediator PGD2 while increasing the production of the less inflammatory this compound, effectively "turning down the volume" of the entire inflammatory cascade.[4][16]
References
-
Staite, N. D., & Panayi, G. S. (1984). Prostaglandin regulation of B-lymphocyte function. Immunology Today, 5(6), 175-178. [Link]
-
Oncotarget.org. (2024). A New Path to Tumor Suppression: The Promise of PG3. Oncotarget. [Link]
-
Maseda, D., & Ricciotti, E. (2019). Prostaglandin Regulation of T Cell Biology. Pharmacological Research, 149, 104456. [Link]
-
Steinbrink, K., et al. (2000). Induction of dendritic cell maturation and modulation of dendritic cell-induced immune responses by prostaglandins. Archives of Dermatological Research, 292(9), 437-445. [Link]
-
Zimecki, M., & Webb, D. R. (1976). The Regulation of the Immune Response to T-independent Antigens by Prostaglandins and B Cells. The Journal of Immunology, 117(6), 2158-2164. [Link]
-
Fajt, M. L., & Wenzel, S. E. (2015). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Allergy, Asthma & Immunology Research, 7(3), 203-210. [Link]
-
Legler, D. F., et al. (2018). Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets. Frontiers in Immunology, 9, 1889. [Link]
-
IntechOpen. (2022). Pathobiology and Regulation of Eosinophils, Mast Cells, and Basophils in Allergic Asthma. [Link]
-
Schratl, P., et al. (2018). Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets. Frontiers in Immunology, 9, 1889. [Link]
-
Chiang, N., & Serhan, C. N. (2020). Regulation of T-Cell Immune Responses by Pro-Resolving Lipid Mediators. Frontiers in Immunology, 11, 805. [Link]
-
Wirth, T., et al. (2020). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. International Journal of Molecular Sciences, 21(21), 8047. [Link]
-
Snider, M. E., Fertel, R. H., & Zwilling, B. S. (1982). Prostaglandin regulation of macrophage function: effect of endogenous and exogenous prostaglandins. Cellular Immunology, 74(2), 234-242. [Link]
-
Goodman, M. G. (1986). Regulation of B cell activation by prostaglandins: cell cycle-specific effects on activation by anti-immunoglobulin and 8-mercaptoguanosine. The Journal of Immunology, 137(12), 3759-3765. [Link]
-
Fan, D., et al. (2010). Immunomodulatory effects of eicosapentaenoic acid through induction of regulatory T cells. Journal of Leukocyte Biology, 88(5), 991-999. [Link]
-
Li, R., et al. (2014). Proinflammatory and Immunoregulatory Roles of Eicosanoids in T Cells. Frontiers in Immunology, 5, 529. [Link]
-
Gerstmeier, J., et al. (2019). Monocytes and Macrophages Serve as Potent Prostaglandin D2 Sources during Acute, Non-Allergic Pulmonary Inflammation. International Journal of Molecular Sciences, 20(19), 4899. [Link]
-
Perez-Novo, C. A., et al. (2011). Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation. The Journal of Immunology, 186(11), 6069-6076. [Link]
-
Mast Cell Action. (2015). Mast cell mediators: Prostaglandin D2 (PGD2). [Link]
-
Matsuoka, T., et al. (2000). The DP receptor, allergic inflammation and asthma. Prostaglandins & Other Lipid Mediators, 61(1-2), 25-36. [Link]
-
Caring Sunshine. (n.d.). Relationship: Prostaglandins and EPA (eicosapentaenoic acid). [Link]
-
Gervais, F. G., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(7), 1163-1172. [Link]
-
Murata, T. (2018). Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner's (No.118) Commemorative Review. The Journal of Veterinary Medical Science, 80(8), 1193-1199. [Link]
-
Joo, M., & Sadikot, R. T. (2012). PGD synthase and PGD2 in immune response. Mediators of Inflammation, 2012, 503128. [Link]
-
Wikipedia. (n.d.). Prostaglandin D2. [Link]
-
Ueno, T., et al. (2003). Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine. The Journal of Experimental Medicine, 198(5), 737-747. [Link]
-
Pettitt, B. A., & Zamel, R. (2020). Review 2: Primary graft dysfunction after lung transplant—pathophysiology, clinical considerations and therapeutic targets. Journal of Thoracic Disease, 12(7), 3833-3843. [Link]
-
Wang, Y., et al. (2020). Development, validation and comparison of four methods for quantifying endogenous 25OH-D3 in human plasma. Biomedical Chromatography, 34(1), e4691. [Link]
-
Ulven, T., & Kostenis, E. (2009). Targeting the Prostaglandin D2 Receptors DP1 and CRTH2 for Treatment of Inflammation. Basic and Clinical Pharmacology & Toxicology, 104(4), 273-283. [Link]
Sources
- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastattack.org [mastattack.org]
- 3. PGD synthase and PGD2 in immune resposne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 11. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunomodulatory effects of eicosapentaenoic acid through induction of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin D3 and its Metabolites: A Technical Guide for Researchers
Introduction
1.1 The Prostaglandin Family: An Overview
Prostaglandins are a group of lipid compounds with diverse hormone-like effects that are found in almost every tissue in humans and other animals.[1] They are a subclass of eicosanoids, derived from fatty acids, and play crucial roles in a variety of physiological and pathological processes, including inflammation, blood clotting, and the contraction of smooth muscle.[1][2] The structural differences between various prostaglandins account for their distinct biological activities, and a single prostaglandin can have different, sometimes opposing, effects in different tissues, depending on the receptor it binds to.[1]
1.2 Prostaglandin D3: An Omega-3 Derived Mediator
Prostaglandin D3 (PGD3) is a member of the prostaglandin family derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[3] Unlike the more extensively studied Prostaglandin D2 (PGD2), which is synthesized from the omega-6 fatty acid arachidonic acid (AA), this compound is part of the "3-series" of prostaglandins. There is growing interest in the biological roles of this compound and its metabolites, particularly in the context of inflammation and immune responses, as the consumption of omega-3 fatty acids is known to have health benefits.[4]
1.3 Scope and Purpose of this Guide
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the core aspects of Prostaglandin D3 and its metabolites. We will delve into the biosynthesis and metabolism of this compound, its physiological functions and signaling pathways, and provide detailed methodologies for its extraction and analysis. This guide is designed to be a practical and authoritative resource, combining established scientific knowledge with field-proven insights to facilitate further research and development in this area.
Biosynthesis of Prostaglandin D3
2.1 The Omega-3 Cascade: From EPA to PGH3
The biosynthesis of this compound begins with the release of eicosapentaenoic acid (EPA) from the cell membrane by the action of phospholipase A2.[5] Once released, EPA serves as a substrate for the cyclooxygenase (COX) enzymes.[6]
2.2 The Role of Cyclooxygenase (COX) Isoforms
Both COX-1 and COX-2 can metabolize EPA. These enzymes catalyze the addition of two molecules of oxygen to EPA to form the unstable intermediate, Prostaglandin G3 (PGG3). PGG3 is then rapidly converted to Prostaglandin H3 (PGH3) through the peroxidase activity of the COX enzymes.[7]
2.3 Prostaglandin D Synthase (PGDS) and the Formation of this compound
PGH3 is a pivotal intermediate that can be converted into various 3-series prostanoids. The formation of this compound from PGH3 is catalyzed by the enzyme Prostaglandin D synthase (PGDS).[8] There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS), which exhibit different tissue distributions and are involved in distinct physiological processes.[8]
2.4 Diagram: this compound Biosynthesis Pathway
Caption: Biosynthesis pathway of Prostaglandin D3 from EPA.
Metabolism of Prostaglandin D3
3.1 Formation of the J3-Series Prostaglandins
Similar to PGD2, this compound is an unstable molecule that can be readily metabolized into a series of cyclopentenone prostaglandins, known as the J3-series.
3.1.1 Spontaneous Dehydration to PGJ3
This compound can undergo spontaneous dehydration to form Prostaglandin J3 (PGJ3). This process involves the elimination of a water molecule from the cyclopentane ring.[9]
3.1.2 Further Conversion to Δ12-PGJ3 and 15-deoxy-Δ12,14-PGJ3 (15d-PGJ3)
PGJ3 can be further isomerized to form Δ12-PGJ3. Subsequently, another dehydration event leads to the formation of 15-deoxy-Δ12,14-PGJ3 (15d-PGJ3).[9] This final metabolite is considered to be a stable and biologically active product of the this compound metabolic pathway.
3.2 Other Metabolic Routes
While the formation of the J3-series is a major metabolic pathway, other enzymatic transformations of this compound may also occur, though they are less well-characterized.
3.3 Diagram: this compound Metabolic Pathway
Caption: Metabolic conversion of this compound to its J3-series metabolites.
Biological Activities and Physiological Roles
4.1 Prostaglandin D3
4.1.1 Anti-inflammatory and Pro-resolving Effects
While PGD2 is often considered a pro-inflammatory mediator, the role of this compound is more nuanced and is thought to contribute to the resolution of inflammation. This is in line with the general anti-inflammatory properties attributed to omega-3 fatty acids.
4.1.2 Role in Allergic Responses
PGD2 is a key mediator in allergic diseases like asthma.[10] It is likely that this compound also plays a role in these conditions, potentially by competing with PGD2 for receptor binding and thus modulating the inflammatory response.
4.2 15-deoxy-Δ12,14-PGJ3 (15d-PGJ3)
4.2.1 PPARγ-dependent and -independent actions
15d-PGJ3 is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and inflammation.[4] The activation of PPARγ by 15d-PGJ3 is a key mechanism for its anti-inflammatory effects. Additionally, 15d-PGJ3 can exert biological effects through PPARγ-independent pathways.[11]
4.2.2 Regulation of Adiponectin Secretion and Metabolism
Studies have shown that 15d-PGJ3 can increase the secretion of adiponectin from adipocytes.[4] Adiponectin is an important hormone involved in regulating glucose levels and fatty acid breakdown. This suggests a role for 15d-PGJ3 in metabolic regulation.
4.3 Comparative Activities of this compound vs. PGD2 Metabolites
| Compound | Precursor | Key Biological Activities |
| This compound | EPA | Modulates inflammatory and allergic responses. |
| PGD2 | AA | Potent pro-inflammatory mediator in allergic diseases.[10] |
| 15d-PGJ3 | This compound | PPARγ agonist, anti-inflammatory, regulates adiponectin secretion.[4] |
| 15d-PGJ2 | PGD2 | Potent PPARγ agonist with strong anti-inflammatory properties.[9] |
Signaling Pathways
5.1 Prostanoid Receptors for this compound and its Metabolites
5.1.1 DP1 and DP2 (CRTH2) Receptors
This compound is believed to exert its effects through the same receptors as PGD2: the DP1 and DP2 (also known as CRTH2) receptors.[12][13] These are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling pathways.[13]
5.2 Downstream Signaling Cascades
5.2.1 Gs-coupled Pathway (via DP1)
Binding of this compound to the DP1 receptor is expected to activate the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[8] Elevated cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of this compound.
5.2.2 Gi-coupled Pathway (via DP2)
In contrast, the DP2 receptor is coupled to the Gi alpha subunit.[14] Activation of the DP2 receptor by this compound would therefore inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is often associated with pro-inflammatory responses.
5.3 PPARγ Signaling by 15d-PGJ3
As a PPARγ agonist, 15d-PGJ3 can diffuse into the cell and bind to PPARγ in the nucleus. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[11]
5.4 Diagram: this compound Signaling Pathways
Caption: Signaling pathways of this compound and its metabolite 15d-PGJ3.
Methodologies for a Senior Application Scientist
6.1 Best Practices for Sample Handling and Storage
The accurate measurement of this compound and its metabolites requires meticulous sample handling to prevent their ex vivo formation or degradation. Samples, such as blood, should be collected in the presence of an anticoagulant and a COX inhibitor. It is crucial to process and store samples at low temperatures (-80°C) to maintain the integrity of the analytes.
6.2 Extraction of this compound and its Metabolites from Biological Matrices
Solid-phase extraction (SPE) is a commonly used and effective method for extracting prostaglandins from complex biological matrices like plasma.
6.2.1 Detailed Step-by-Step Protocol for Solid-Phase Extraction (SPE) from Plasma
-
Sample Pre-treatment: Thaw frozen plasma samples on ice. To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound) to correct for extraction losses. Acidify the plasma to a pH of approximately 3.5 with a dilute acid (e.g., formic acid) to protonate the carboxylic acid group of the prostaglandins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then with acidified water (pH 3.5).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in acidified water) to remove polar impurities.
-
Elution: Elute the prostaglandins from the cartridge with a higher concentration of organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
6.3 Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins due to its ability to separate isomeric compounds and provide structural information.[15][16]
6.3.1 Chromatographic Conditions for Separation
A reverse-phase C18 column is typically used for the chromatographic separation of prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
6.3.2 Mass Spectrometric Parameters for Detection and Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined empirically, expected around 349.2] | [To be determined empirically] | [To be optimized] |
| 15d-PGJ3 | [To be determined empirically, expected around 315.2] | [To be determined empirically] | [To be optimized] |
| Internal Standard (d4-PGD3) | [Expected around 353.2] | [To be determined empirically] | [To be optimized] |
Note: The exact m/z values and collision energies need to be optimized for the specific instrument and analytical conditions used.
Sources
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. Prostaglandin D2 Synthase: A Novel Player in the Pathological Signaling Mechanism of the Aldosterone–Mineralocorticoid Receptor Pathway in the Heart [mdpi.com]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cdn.bcm.edu [cdn.bcm.edu]
- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Authored by: A Senior Application Scientist
An Application Note and Protocol for the Quantification of Prostaglandin D3 (PGD3) by LC-MS/MS
Introduction: The Analytical Imperative for Prostaglandin D3
Prostaglandin D3 (this compound) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the prostaglandin family, it is involved in a myriad of physiological and pathophysiological processes, including the modulation of inflammation and platelet aggregation.[1] Unlike its more studied arachidonic acid-derived analogue, Prostaglandin D2 (PGD2), the specific roles of this compound are still under active investigation, making its accurate quantification a critical need in biomedical research and drug development.
The analytical challenge in quantifying this compound stems from several factors: its low endogenous concentrations in complex biological matrices, its inherent chemical instability, and the presence of structurally similar isomers that can cause interference.[2][3] While immunoassays like ELISA exist, they can be limited by antibody cross-reactivity with other prostaglandins, potentially leading to inaccurate results. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for eicosanoid analysis due to its superior specificity, sensitivity, and multiplexing capabilities, allowing for the unambiguous differentiation and quantification of isomers.[2][4]
This guide provides a comprehensive, field-proven protocol for the robust quantification of this compound in biological samples using LC-MS/MS. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale to empower users to adapt and troubleshoot the method effectively.
Method Principle: The Specificity of Tandem Mass Spectrometry
The method leverages the power of Ultra-Performance Liquid Chromatography (UPLC) to achieve efficient chromatographic separation of this compound from other matrix components and isomers.[5] Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique. In MRM, a specific precursor ion (Q1) corresponding to the mass of this compound is selected, fragmented, and a specific product ion (Q3) is monitored. This precursor-to-product ion transition is a unique molecular fingerprint, providing exceptional selectivity and minimizing interferences from the complex sample matrix.[5][6] Accurate quantification is achieved by incorporating a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, which co-elutes with the analyte and corrects for variability during sample preparation and analysis.[2][7]
Biosynthetic Origin of this compound
Caption: Biosynthetic pathway from EPA to this compound.
Materials and Reagents
| Item | Recommended Supplier | Part Number (Example) | Notes |
| Prostaglandin D3 (this compound) | Cayman Chemical | 10007243 | Store at -80°C as a stock in ethanol. |
| Prostaglandin D3-d4 (this compound-d4) | Cayman Chemical | 10007244 | Internal Standard. Store at -80°C. |
| LC-MS Grade Water | Fisher Scientific | W6-4 | |
| LC-MS Grade Acetonitrile | Fisher Scientific | A955-4 | |
| LC-MS Grade Methanol | Fisher Scientific | A456-4 | |
| Formic Acid (≥99%) | Thermo Scientific | 85178 | Mobile phase modifier. |
| Solid Phase Extraction (SPE) Cartridges | Waters | 186000333 | Oasis HLB 3 cc, 60 mg. |
| Butylated Hydroxytoluene (BHT) | Sigma-Aldrich | W218405 | Antioxidant for sample preservation. |
| Nitrogen Gas Supply (High Purity) | Local Supplier | N/A | For solvent evaporation. |
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
Causality: Prostaglandins are notoriously unstable, susceptible to degradation at room temperature and through freeze-thaw cycles.[8] Preparing fresh working solutions from concentrated, properly stored stocks and minimizing handling time are paramount for accurate calibration.
-
Primary Stock Solutions (1 mg/mL): Allow this compound and this compound-d4 vials to equilibrate to room temperature before opening. Dissolve the contents in ethanol to a final concentration of 1 mg/mL. Store in amber glass vials at -80°C.
-
Working Stock Solutions (1 µg/mL): On the day of analysis, dilute the primary stocks in ethanol to create 1 µg/mL working solutions.
-
Internal Standard (IS) Spiking Solution (10 ng/mL): Dilute the this compound-d4 working stock with 15% methanol in water to a final concentration of 10 ng/mL. This solution will be added to all samples, standards, and QCs.
-
Calibration Curve Standards: Perform serial dilutions of the this compound working stock solution using a surrogate matrix (e.g., charcoal-stripped plasma or a buffer like PBS) to prepare calibration standards. A typical concentration range is 10 pg/mL to 10,000 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 pg/mL) in the same surrogate matrix. These are prepared from a separate stock weighing, if available, to ensure an unbiased assessment of accuracy.
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: Biological matrices like plasma or cell culture media contain salts, proteins, and phospholipids that interfere with ionization and contaminate the LC-MS system. SPE is a critical cleanup step that removes these interferences and concentrates the analyte, thereby enhancing sensitivity and method robustness.[9][10] The addition of an antioxidant like BHT prevents artificial generation of oxidized lipids during sample workup.
-
Sample Thawing & Fortification: Thaw biological samples on ice. To a 500 µL aliquot of sample (or calibrator/QC), add 10 µL of BHT (10 mg/mL in ethanol).
-
Internal Standard Addition: Add 50 µL of the 10 ng/mL this compound-d4 IS spiking solution to every tube. Vortex briefly.
-
Acidification: Acidify the sample by adding 50 µL of 1% aqueous formic acid. This step is crucial as it ensures that the carboxylic acid group on this compound is protonated, allowing it to be retained on the reverse-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of 15% methanol in water. This removes highly polar, interfering compounds.
-
Elution: Elute the this compound and this compound-d4 from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex and transfer to an autosampler vial.
LC-MS/MS Workflow
Caption: End-to-end workflow for this compound quantification.
LC-MS/MS Instrumental Analysis
Causality: Chromatographic separation is essential to resolve this compound from its isomers (like PGE3) which have the same mass and can produce similar fragments.[3][11] A reverse-phase C18 column with a gradient elution provides the necessary resolving power. Negative mode ESI is chosen because the carboxylic acid moiety on prostaglandins readily deprotonates to form a [M-H]⁻ ion, which is ideal for detection.[7][12]
Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | UPLC provides high resolution and speed. |
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm | Charged Surface Hybrid (CSH) C18 offers excellent peak shape for acidic compounds. |
| Column Temp | 40°C | Improves peak shape and reproducibility. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved chromatography and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Gradient | See Table Below |
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80.0 | 20.0 | Initial |
| 1.0 | 80.0 | 20.0 | 6 |
| 12.0 | 20.0 | 80.0 | 6 |
| 13.0 | 5.0 | 95.0 | 6 |
| 14.0 | 5.0 | 95.0 | 6 |
| 14.1 | 80.0 | 20.0 | 6 |
| 16.0 | 80.0 | 20.0 | 6 |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Rationale |
| MS System | Sciex 7500, Waters Xevo TQ-XS, or equivalent | High-sensitivity triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic molecules like prostaglandins.[7][12] |
| Capillary Voltage | 2.5 kV | |
| Source Temp. | 150°C | |
| Desolvation Temp. | 500°C | |
| Desolvation Gas | 1000 L/hr | |
| MRM Transitions | See Table Below | Specific precursor-product pairs for high selectivity. |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 349.2 | 233.1 | 50 | 22 |
| This compound (confirming) | 349.2 | 189.1 | 50 | 28 |
| This compound-d4 (IS) | 353.2 | 237.1 | 50 | 22 |
Note: MS parameters are instrument-dependent and require optimization.
Data Analysis and Method Validation
Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard (this compound-d4) using the instrument's software (e.g., MassLynx, Analyst).
-
Calibration Curve: Calculate the ratio of the this compound peak area to the this compound-d4 peak area. Plot this ratio against the nominal concentration of each calibration standard.
-
Regression: Apply a linear regression with 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be >0.99 for a valid curve.
-
Calculate Unknowns: Determine the this compound concentration in unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
A robust LC-MS/MS method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | r² > 0.99 | Demonstrates a proportional response across the concentration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy within ±20%; Precision <20% RSD | Defines the lowest concentration that can be reliably measured.[5][10] |
| Accuracy | Within ±15% of nominal value (except LLOQ) | Measures the closeness of the measured value to the true value. |
| Precision (Intra- & Inter-day) | <15% RSD (except LLOQ) | Assesses the reproducibility of the method over short and long periods.[3][12] |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Evaluates the ion suppression or enhancement caused by the biological matrix. |
| Recovery | Consistent and precise across concentrations | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of initial after storage | Assesses analyte stability during freeze-thaw cycles, bench-top handling, and long-term storage.[13] |
References
- Deems, R., et al. (2008). Development and validation of a high-performance liquid chromatography-electrospray mass spectrometry method for the simultaneous determination of 23 eicosanoids. Journal of the American Society for Mass Spectrometry.
- BenchChem (2025). Challenges in the simultaneous quantification of multiple prostaglandin metabolites. BenchChem Technical Support.
- Nowak, J., et al. (2025). Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification. ResearchGate.
- Invivochem. Prostaglandin D3 (this compound). Invivochem Product Page.
- Yang, P., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B.
- Kim, H. Y., et al. (2016). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. International Journal of Molecular Sciences.
- Colas, R. A., et al. (2019). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry.
- BenchChem (2025). Navigating the Challenges of Prostaglandin D3 (this compound) Research. BenchChem Technical Support.
- BenchChem (2025). Prostaglandin K1 (PGK1) Analysis by LC-MS/MS. BenchChem Technical Support.
- Cao, H., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research.
- Wang, D., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology.
- Song, W. L., et al. (2007). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research.
- Agilent Technologies (2023). LC-MS/MS method development for anti-oxidative biomarkers. Agilent Application Note.
- Zhang, Y., et al. (2014). Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model. Analytical Methods.
Sources
- 1. Prostaglandin D3 (this compound) | Prostaglandin Receptor | 71902-47-1 | Invivochem [invivochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 5. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide [mdpi.com]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-performance liquid chromatography-electrospray mass spectrometry method for the simultaneous determination of 23 eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the PGD3 Competitive ELISA Kit
An Application Guide for the Quantitative Determination of Prostaglandin D3
Introduction: The Significance of Measuring Prostaglandin D3
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects throughout the body.[1][2] They are key mediators in processes such as inflammation, pain sensitization, vasodilation, and immune responses.[2][3][4] Prostaglandins are synthesized from 20-carbon essential fatty acids via the cyclooxygenase (COX) pathway.[1][5]
While much research has focused on the series-2 prostaglandins derived from arachidonic acid (AA), such as Prostaglandin D2 (PGD2), there is growing interest in the series-3 prostaglandins, which are synthesized from eicosapentaenoic acid (EPA). Prostaglandin D3 (PGD3) is the direct analogue of PGD2, produced from the intermediate PGH3 by the action of prostaglandin D synthase (PGDS).[6] Understanding the dynamics of this compound is critical for researchers investigating the biological effects of EPA-rich diets and novel anti-inflammatory therapeutics.
This document provides a comprehensive guide to the quantitative measurement of this compound using a specifically designed competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay offers a sensitive and specific tool for researchers in immunology, pharmacology, and drug development to accurately quantify this important lipid mediator in various biological samples.
Assay Principle: The Competitive ELISA
Because prostaglandins are small molecules, they cannot be simultaneously bound by two different antibodies, which is the requirement for a traditional sandwich ELISA format.[7] Therefore, this kit employs a competitive immunoassay technique.[8][9]
The core principle relies on the competition between the this compound present in the sample and a fixed amount of a this compound-enzyme conjugate (the "tracer") for a limited number of binding sites on a this compound-specific monoclonal antibody that is immobilized on the microplate wells.
The assay proceeds as follows:
-
Samples and standards containing unknown amounts of this compound are added to the wells.
-
A this compound tracer (e.g., this compound conjugated to Horseradish Peroxidase - HRP) is added.
-
During incubation, the "free" this compound from the sample and the this compound-HRP tracer compete to bind to the anti-PGD3 antibody on the plate.
-
After washing away unbound reagents, a substrate solution is added. The HRP enzyme on the bound tracer catalyzes a colorimetric reaction.
The intensity of the resulting color is inversely proportional to the concentration of this compound in the sample.[10] High concentrations of this compound in the sample will outcompete the tracer, resulting in less bound tracer and a weaker color signal. Conversely, low concentrations of this compound will allow more tracer to bind, producing a stronger signal.
Caption: Workflow of the competitive ELISA for this compound measurement.
Kit Performance Characteristics
This kit is rigorously validated to ensure high-quality, reproducible results. The typical performance characteristics are summarized below.
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Cell Culture Supernatants, Serum, Plasma, Urine |
| Assay Range | 15.6 - 1,000 pg/mL |
| Sensitivity (80% B/B₀) | ~12 pg/mL |
| Mid-point (50% B/B₀) | 100 - 150 pg/mL |
| Precision (Intra-Assay) | < 10% CV |
| Precision (Inter-Assay) | < 12% CV |
| Specificity | This compound: 100% |
| PGD2: < 15% | |
| PGE3: < 1% | |
| PGE2: < 0.5% | |
| Time to Result | ~ 2.5 hours |
Note: Performance data are lot-specific. Please refer to the Certificate of Analysis provided with your kit for exact values.
Biological Context: The this compound Synthesis Pathway
This compound is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This pathway is a critical component of the inflammatory and immune signaling cascade. Understanding this pathway provides context for experimental results and potential points of pharmacological intervention.
Caption: this compound is synthesized from EPA via the COX enzyme pathway.
Kit Contents and Storage
| Component | Quantity (96 Tests) | Storage Upon Receipt |
| Anti-PGD3 Coated Microplate | 1 plate (12x8 wells) | 4°C |
| This compound Standard (100 ng/mL) | 1 vial | -20°C |
| This compound-HRP Tracer | 1 vial | -20°C |
| Assay Buffer | 1 bottle (50 mL) | 4°C |
| Wash Buffer Concentrate (20X) | 1 bottle (25 mL) | 4°C |
| TMB Substrate | 1 bottle (12 mL) | 4°C |
| Stop Solution (2N H₂SO₄) | 1 bottle (8 mL) | 4°C |
| Plate Sealers | 2 sheets | Room Temperature |
Sample Handling and Preparation: A Critical Step
The accuracy of your results is highly dependent on proper sample handling. Prostaglandins are notoriously unstable lipids with very short half-lives in biological systems.[11] Consistent and careful preparation is paramount.
-
General Guidance: Collect samples on ice and process them as quickly as possible. If storage is necessary, snap-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Cell Culture Supernatants: Centrifuge samples at 1,000 x g for 15 minutes at 4°C to remove cellular debris.[12] The supernatant can then be assayed directly or stored.
-
Plasma: Collect blood into tubes containing an anticoagulant such as EDTA. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[12] The resulting plasma should be immediately assayed or aliquoted and stored at -80°C.
-
Serum: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. The serum should be immediately assayed or stored at -80°C. Note that prostaglandin levels may be artificially elevated in serum due to platelet activation during clotting. Plasma is often the preferred sample type.
-
Solid Phase Extraction (SPE): For complex matrices or low this compound concentrations, SPE may be required to purify and concentrate the sample. This can significantly improve assay performance by removing interfering substances. Consult established protocols for prostaglandin extraction.
Detailed Assay Protocol
A. Reagent Preparation
Causality Insight: Bringing all reagents to room temperature is essential for ensuring the enzymatic reactions proceed at their optimal rate and to prevent thermal gradients across the plate, which can cause variability.
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate 1:20 with deionized water. For the entire plate, add 25 mL of concentrate to 475 mL of water. This solution is stable for one month at 4°C.
-
This compound Standard Curve: a. Allow the 100 ng/mL this compound Standard to thaw completely. b. Label eight microfuge tubes (#1 - #8). c. Add 900 µL of Assay Buffer to tube #1. d. Add 500 µL of Assay Buffer to tubes #2 through #8. e. Transfer 100 µL of the 100 ng/mL stock standard to tube #1 and mix thoroughly. This is your 10,000 pg/mL standard. f. Perform a 1:2 serial dilution by transferring 500 µL from tube #1 to tube #2, mixing, then from tube #2 to #3, and so on, until tube #7. Do not add any standard to tube #8. g. The final concentrations will be: 1000, 500, 250, 125, 62.5, 31.25, 15.6, and 0 pg/mL (Blank) . Prepare this curve fresh for each assay.
-
This compound-HRP Tracer: Reconstitute and dilute according to the lot-specific instructions on the vial label using Assay Buffer.
B. Assay Procedure
-
Add Standards and Samples: Add 50 µL of each standard, sample, and blank (Assay Buffer) to the appropriate wells of the Anti-PGD3 Coated Microplate. It is highly recommended to run all standards and samples in duplicate.
-
Add this compound-HRP Tracer: Add 50 µL of the prepared this compound-HRP Tracer to every well.
-
Add Antibody: Add 50 µL of the this compound Monoclonal Antibody to every well.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a microplate shaker (400-600 rpm). Causality Insight: Shaking ensures continuous mixing, allowing the competitive binding reaction to reach equilibrium efficiently and consistently across all wells.
-
Wash: Aspirate the contents of the wells. Wash the plate 4 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer. Causality Insight: Thorough washing is the most critical step for reducing background noise. Incomplete washing will leave unbound HRP-tracer in the wells, leading to erroneously high absorbance values and poor assay sensitivity.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Develop: Incubate the plate in the dark at room temperature for 30 minutes. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Average Absorbance: Average the duplicate absorbance readings for each standard, control, and sample.
-
Calculate %B/B₀: a. Average the absorbance of the 0 pg/mL standard (blank) wells. This is the B₀ (maximum binding) value. b. For each standard and sample, divide its average absorbance by the B₀ absorbance and multiply by 100. %B/B₀ = (Average Absorbance / B₀ Absorbance) * 100
-
Generate Standard Curve: Plot the %B/B₀ (Y-axis) versus the this compound concentration (X-axis) for the standards. The concentration axis should be logarithmic. A four-parameter logistic (4-PL) curve fit is the recommended method for generating the standard curve.
-
Determine Sample Concentrations: Interpolate the %B/B₀ value for each sample on the standard curve to determine its corresponding this compound concentration. Remember to multiply by any dilution factor used during sample preparation.
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Low Absorbance / Weak Signal | Inactive HRP tracer or TMB substrate. | Check expiration dates. Ensure reagents were stored correctly. Prepare fresh reagents. |
| Insufficient incubation time. | Follow protocol-specified incubation times and temperatures. | |
| High Absorbance / High Background | Incomplete washing. | Ensure all wash steps are performed thoroughly. Check for clogged washer nozzles. Tap plate firmly after the last wash. |
| Contaminated reagents or buffers. | Use fresh, sterile reagents and deionized water for buffer preparation. | |
| Poor Precision (High CV%) | Pipetting errors. | Calibrate pipettes. Use fresh tips for each standard and sample. Ensure consistent pipetting technique. |
| Temperature gradient across the plate. | Ensure the plate and all reagents are at room temperature before starting. Incubate away from drafts or direct sunlight. | |
| Standard Curve Out of Range | Improper standard dilution. | Re-prepare the standard curve carefully. Vortex each dilution thoroughly. |
| Incorrect plate reader settings. | Ensure the reader is set to 450 nm. If a dual-wavelength reading is possible, use a correction wavelength of 570 nm or 620 nm. |
References
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Creative Biolabs Antibody. Competition (Inhibition) ELISA. [Link]
-
MBL Life Science. The principle and method of ELISA. [Link]
-
Wikipedia. Prostaglandin. [Link]
-
Urabe, R., & Hayaishi, O. (1999). Prostaglandin D synthase: structure and function. PubMed. [Link]
-
ResearchGate. The pathway for the synthesis of prostaglandins, their respective.... [Link]
-
Britannica. Prostaglandin | Definition, Function, Synthesis, & Facts. [Link]
-
Biology LibreTexts. 6.10: Prostaglandin Synthesis. [Link]
-
Aroonrerk, N., Suksamrarn, A., & Kirtikara, K. (2007). A sensitive direct ELISA for detection of prostaglandin E2. PubMed. [Link]
-
Animated biology With arpan. (2019). Prostaglandins : Biosynthesis,function and regulation. [Link]
-
Cleveland Clinic. (2022). Prostaglandins: What It Is, Function & Side Effects. [Link]
-
Moreno, J., Krishnan, A. V., & Feldman, D. (2006). Mechanisms of Vitamin D-mediated Growth Inhibition in Prostate Cancer Cells: Inhibition of the Prostaglandin Pathway. PubMed. [Link]
-
Assay Genie. PGE2 (Prostaglandin E2) ELISA Kit (UNES00024). [Link]
-
antibodies-online. Mouse PGE2 ELISA Kit [ABIN6969654]. [Link]
-
Elabscience. PGD2(Prostaglandin D2) ELISA Kit (E-EL-0066). [Link]
-
Wikipedia. Prostaglandin D2. [Link]
-
Creative Diagnostics. Prostaglandin D2 ELISA Kit (DEIA5036). [Link]
-
Taylor & Francis Online. Prostaglandin D2 – Knowledge and References. [Link]
-
Elabscience. Elabscience® PGD2(Prostaglandin D2) ELISA Kit Manual. [Link]
-
Nathan Kudlapur. (2021). Prostaglandins - Role in the Human Body. [Link]
-
Krishgen Biosystems. Prostaglandin D2 (PGD2) GENLISA™ ELISA. [Link]
-
Hakeda, Y., & Hotta, T. (1988). Effect of vitamin D3 on prostaglandin E2 synthesis in osteoblast-like cells. PubMed. [Link]
-
Gaksch, M., & Jäger, W. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. NIH National Library of Medicine. [Link]
-
Tanaka, K., & Hirai, H. (2004). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. NIH National Library of Medicine. [Link]
-
Hairguard. (2019). Prostaglandin D2 and Hair Loss + 3 Natural Prostaglandin D2 Inhibitors. [Link]
-
FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Kostić, M., & Stanić, D. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. NIH National Library of Medicine. [Link]
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. youtube.com [youtube.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for the Extraction of Prostaglandin D3 from Cell Culture
Introduction: The Significance of Prostaglandin D3 in Cellular Signaling
Prostaglandin D3 (PGD3) is a member of the eicosanoid family of lipid signaling molecules, derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a critical mediator in various physiological and pathological processes, this compound and its metabolites are subjects of intense research in inflammation, immunology, and cancer biology. Accurate quantification of this compound produced by cells in culture is paramount to understanding its role in these complex signaling cascades. However, the inherent instability and low endogenous concentrations of prostaglandins present significant analytical challenges.[1]
This comprehensive guide provides a detailed protocol for the extraction of this compound from cell culture supernatants, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind each step, compare common extraction methodologies, and offer insights gleaned from extensive field experience to ensure reliable and reproducible results.
Foundational Principles: Navigating the Challenges of this compound Extraction
The successful extraction of this compound hinges on mitigating its chemical instability and efficiently separating it from a complex biological matrix. This compound, like its more studied analogue PGD2, is susceptible to degradation via hydrolysis and oxidation, a process accelerated by shifts in pH, elevated temperatures, and exposure to light.[1] Furthermore, cells can rapidly metabolize this compound, altering its structure and biological activity.[1] Therefore, the entire extraction process must be performed promptly and at reduced temperatures to preserve the integrity of the analyte.
Two primary methods are employed for the extraction of prostaglandins from aqueous solutions like cell culture media: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, typically a C18 reversed-phase silica gel, to retain the analyte of interest from the liquid sample.[2][3][4] Interferences are washed away, and the purified analyte is then eluted with an organic solvent. SPE is highly selective, requires smaller solvent volumes, and is amenable to automation, making it a popular choice for high-throughput applications.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7][8] While conceptually simple, LLE can be more labor-intensive, require larger volumes of organic solvents, and may be less efficient for a broad range of analytes in a single extraction.[9]
For the extraction of this compound from cell culture media, Solid-Phase Extraction is the recommended method due to its superior selectivity, reproducibility, and efficiency in removing matrix interferences, which is crucial for sensitive downstream analysis by mass spectrometry.[5][10]
The this compound Biosynthesis Pathway: A Cellular Overview
Understanding the origin of this compound within the cell provides context for experimental design. The biosynthesis of this compound is initiated by the release of EPA from the cell membrane by phospholipase A2. EPA is then converted to the unstable intermediate Prostaglandin H3 (PGH3) by the action of cyclooxygenase (COX) enzymes. Finally, PGD synthase catalyzes the isomerization of PGH3 to yield this compound.
Caption: Simplified this compound biosynthesis pathway.
Detailed Protocol: Solid-Phase Extraction of this compound from Cell Culture Supernatant
This protocol is optimized for the extraction of this compound from cell culture supernatants for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pre-Extraction: Cell Culture and Sample Collection
-
Cell Seeding and Treatment: Seed cells at a desired density in appropriate culture plates and allow them to adhere and grow to the desired confluency. Treat cells with stimuli as required by the experimental design to induce this compound production.
-
Supernatant Collection: Following the treatment period, carefully collect the cell culture supernatant into clean polypropylene tubes. It is crucial to perform this step on ice to minimize enzymatic degradation of this compound.
-
Clarification: Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.[11]
-
Internal Standard Spiking: Transfer the clarified supernatant to a new tube. Add a known amount of a deuterated this compound internal standard (e.g., this compound-d4). The use of a stable isotope-labeled internal standard is critical for accurate quantification as it corrects for sample loss during extraction and variability in instrument response.[1]
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2N HCl or formic acid.[2][3] This step protonates the carboxylic acid group of this compound, increasing its retention on the C18 reversed-phase sorbent.
-
Immediate Processing or Storage: Proceed immediately with the solid-phase extraction. If immediate processing is not possible, snap-freeze the acidified samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[1][7]
Solid-Phase Extraction (SPE) Workflow
The following steps should be performed using a C18 SPE cartridge. The volumes provided are for a 1 mL sample and should be scaled accordingly for different sample volumes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmbj.org.rs [dmbj.org.rs]
- 9. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 11. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols: The Definitive Guide to Handling and Storage of Prostaglandin D3 (PGD3) Standards
Introduction: The Criticality of Proper PGD3 Management
Prostaglandin D3 (this compound) is a bioactive eicosanoid, a class of lipid signaling molecules derived from omega-3 fatty acids, specifically eicosapentaenoic acid (EPA).[1][2] As a key metabolite in the cyclooxygenase (COX) pathway, this compound is under active investigation for its roles in cardiovascular regulation, inflammation, and intraocular pressure.[3] Notably, it is significantly more potent than its more studied analogue, Prostaglandin D2 (PGD2), in inhibiting ADP-induced human platelet aggregation.[3]
Understanding the Physicochemical Properties of this compound
A foundational understanding of this compound's chemical nature is paramount to appreciating the necessity of stringent handling protocols.
Chemical Identity:
-
Formal Name: 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid[3]
-
Molecular Weight: 350.5 g/mol [3]
Prostaglandins are not typically stored within cells but are synthesized on demand from fatty acids released from the cell membrane.[6] This transient nature in biological systems underscores their inherent instability. This compound, like other prostaglandins, has a very short half-life in biological systems, often around 30 seconds, and is susceptible to degradation via hydrolysis and oxidation.[4] This process is accelerated by exposure to acidic or basic pH, elevated temperatures, and light.[4]
Solubility Profile:
The lipophilic nature of this compound dictates its solubility. It is readily soluble in organic solvents but has limited solubility in aqueous buffers. This characteristic is a critical determinant for the selection of appropriate solvents for stock solution preparation.
| Solvent | Solubility | Rationale for Use/Avoidance |
| Dimethylformamide (DMF) | >100 mg/mL[3] | High solubility makes it an excellent choice for creating concentrated primary stock solutions. |
| Ethanol | >75 mg/mL[3] | A common and effective solvent for stock solutions. Ensure it is anhydrous to prevent hydrolysis. |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL[3] | Another suitable solvent for stock solutions.[7] Be mindful of potential effects on cell culture experiments. |
| Methyl Acetate | Used as a shipping solvent.[3] | Often the solvent in which the standard is supplied.[3] Evaporation under inert gas is required before reconstitution. |
| PBS (pH 7.2) | >5 mg/mL[3] | Suitable for final working solutions, but aqueous solutions are unstable and should not be stored for more than one day.[8] |
Long-Term Storage: Preserving the Integrity of Neat and Stock Solutions
The primary goal of long-term storage is to arrest chemical degradation. Temperature is the most critical factor.
Protocol for Long-Term Storage:
-
Unopened Vials (Neat or in Solvent): Upon receipt, immediately store the unopened vial at -80°C .[4] Some manufacturers may specify -20°C, which provides stability for at least two years.[3][8] However, -80°C is the preferred temperature for maximizing long-term stability and minimizing any potential degradation.
-
Stock Solutions: Once a primary stock solution is prepared (see Section 3), it must be aliquoted and stored at -80°C .[4]
Causality Behind the Protocol:
-
Low Temperature (-80°C): At this temperature, molecular motion is significantly reduced, dramatically slowing the rates of hydrolysis and oxidation, the primary degradation pathways for this compound.
-
Aliquoting: Creating single-use aliquots is a cornerstone of good practice.[4] This strategy prevents the damage caused by repeated freeze-thaw cycles, which can introduce moisture and promote degradation. It also minimizes the exposure of the entire stock to room temperature and potential contaminants.
-
Container Choice: Use amber glass vials or polypropylene tubes to protect the standard from light.[4]
Preparation of this compound Standard Solutions: A Step-by-Step Protocol
This workflow is designed to minimize degradation and ensure the accurate concentration of the final working solutions.
Diagram of this compound Standard Preparation Workflow
Caption: Workflow for preparing this compound standard solutions.
Protocol for Preparing a Primary Stock Solution (e.g., 1 mg/mL):
Materials:
-
Vial of this compound standard
-
Anhydrous organic solvent (e.g., Ethanol, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Gas-tight syringe
-
Amber glass or polypropylene single-use vials
-
Vortex mixer
Procedure:
-
Equilibration: Remove the this compound vial from the -80°C freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Expert Insight: This is a critical step to prevent atmospheric moisture from condensing inside the cold vial, which would hydrolyze the this compound standard.[4]
-
-
Solvent Preparation: If the this compound is supplied as a solid, prepare the required volume of anhydrous organic solvent. If it is supplied in a solvent like methyl acetate, the solvent must first be evaporated. To do this, use a gentle stream of inert gas (argon or nitrogen) to evaporate the shipping solvent.
-
Reconstitution: Add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired stock concentration (e.g., for 100 µg of this compound, add 100 µL of solvent for a 1 mg/mL stock).
-
Dissolution: Cap the vial tightly and vortex briefly to ensure the this compound has completely dissolved.[4]
-
Aliquoting: Immediately dispense the stock solution into single-use amber vials.[4] The volume per aliquot should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles of any single aliquot.
-
Storage: Tightly cap the aliquots and store them immediately at -80°C.[4]
Protocol for Preparing Working Solutions:
-
Thawing: On the day of the experiment, retrieve a single aliquot of the this compound stock solution from the -80°C freezer. Thaw it quickly and keep it on ice.
-
Dilution: Prepare the final working concentration by performing serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium immediately before use.[4]
-
Trustworthiness Check: Do not prepare aqueous working solutions in advance. Prostaglandins are significantly less stable in aqueous media.[8] Prepare only the volume needed for the immediate experiment.
-
Safe Handling and Disposal
This compound is a potent biological compound and requires careful handling to ensure personnel safety.
Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
Handling Environment:
-
Handle this compound standards in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any aerosols or vapors from the organic solvents.[9]
-
Avoid all contact with skin, eyes, and clothing.[9] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
Disposal:
-
This compound and any materials contaminated with it (e.g., pipette tips, vials, gloves) must be treated as hazardous chemical waste.[9]
-
Collect liquid and solid waste in separate, clearly labeled, leak-proof containers.[9]
-
Follow all federal, state, and local regulations for hazardous waste disposal, in consultation with your institution's Environmental Health and Safety (EHS) department.[9]
Conclusion: Ensuring Experimental Success
The integrity of Prostaglandin D3 standards is a non-negotiable prerequisite for generating valid and reproducible experimental data. By adhering to the principles and protocols outlined in this guide—from understanding the compound's inherent instabilities to implementing rigorous storage, handling, and preparation techniques—researchers can mitigate the risks of chemical degradation. This disciplined approach ensures that the effective concentration of this compound used in experiments is both accurate and consistent, thereby upholding the scientific integrity of the research and paving the way for reliable discoveries in the field of eicosanoid biology.
References
- Title: Technical Support Center: Navigating the Challenges of Prostaglandin D3 (this compound)
- Title: Proper Disposal Procedures for Prostaglandin D3 (this compound)
-
Title: Eicosanoid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: this compound | C20H30O5 | CID 5282260 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Eicosanoid Storm in Infection and Inflammation - PMC Source: National Institutes of Health (NIH) URL: [Link]
- Title: Key Intermediates in the Synthesis of Prostaglandins: An In-depth Technical Guide - Benchchem Source: BenchChem URL
-
Title: "A Time to Tear Down and a Time to Mend”: The Role of Eicosanoids in Atherosclerosis Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL: [Link]
-
Title: Guideline on Declaration of Storage Conditions Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Omega-3 Fatty Acids - Health Professional Fact Sheet Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Prostaglandin D3 (71902-47-1) for sale [vulcanchem.com]
- 2. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C20H30O5 | CID 5282260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eicosanoid - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin D3 (this compound) | Prostaglandin Receptor | 71902-47-1 | Invivochem [invivochem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Application Note: Robust Quantification of Prostaglandin D3 using a Deuterated Internal Standard (d4-PGD3) by LC-MS/MS
Abstract
Prostaglandin D3 (PGD3) is a biologically active lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a significant role in various physiological and pathophysiological processes, including the resolution of inflammation. Accurate quantification of this compound in complex biological matrices like plasma and cell culture media is crucial for understanding its function but presents a significant analytical challenge due to its low endogenous concentrations and susceptibility to matrix effects. This application note provides a detailed, field-proven protocol for the highly selective and sensitive quantification of this compound using Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By employing a deuterated internal standard, Prostaglandin D3-d4 (d4-PGD3), this method effectively corrects for sample loss during preparation and mitigates ion suppression/enhancement, ensuring the highest degree of accuracy and precision.[1]
The Principle: Why Stable Isotope Dilution is the Gold Standard
Quantitative analysis of low-abundance analytes in complex samples is often hampered by two major factors: inefficient recovery during sample extraction and unpredictable matrix effects during ionization in the mass spectrometer.[2] Stable Isotope Dilution (SID) is the most reliable method to overcome these challenges.[1]
The core principle of SID lies in the use of an internal standard (IS) that is a stable, isotopically labeled version of the analyte of interest—in this case, d4-PGD3.[3] This IS is chemically identical to the endogenous this compound, meaning it exhibits the same behavior during extraction, chromatography, and ionization. However, due to the incorporation of deuterium atoms, it has a higher mass and can be distinguished by the mass spectrometer.
By adding a known amount of d4-PGD3 to the sample at the very beginning of the workflow, it acts as a perfect surrogate.[3] Any loss of the native this compound during solid-phase extraction or any variability in ionization efficiency will be mirrored by a proportional loss or variability in the d4-PGD3 signal. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's initial concentration. This ratiometric approach provides a self-validating system for robust and accurate quantification.[4]
Experimental Workflow Overview
The entire process, from sample collection to data analysis, is designed to ensure maximum recovery and analytical precision. The key stages are outlined in the diagram below.
Caption: High-level workflow for this compound quantification.
Detailed Protocols & Methodologies
Materials and Reagents
-
Standards: this compound and this compound-d4 (d4-PGD3) analytical standards (e.g., from Cayman Chemical or equivalent).
-
Solvents: HPLC or MS-grade Methanol, Acetonitrile, Water, and Formic Acid.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, Oasis HLB, or equivalent reversed-phase sorbent).[3]
-
Labware: Polypropylene tubes, analytical balance, calibrated pipettes.
-
Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge.
Preparation of Standards and Calibration Curve
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and d4-PGD3 in ethanol to create concentrated stock solutions. Store at -80°C.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in ethanol. A typical working concentration for the d4-PGD3 internal standard is 100 ng/mL.
-
Calibration Standards (0.02 - 20 ng/mL): Create a series of calibration standards by spiking a surrogate matrix (e.g., phosphate-buffered saline with 0.1% BSA, or stripped plasma) with varying concentrations of the this compound working solution.
-
Internal Standard Spiking: Add a fixed amount of the d4-PGD3 working solution to each calibration standard and every unknown sample. The final concentration of d4-PGD3 should be consistent across all samples (e.g., 1 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for extracting prostaglandins from complex biological matrices like plasma or tissue homogenate.[5]
-
Sample Spiking: To 500 µL of plasma, add the fixed amount of d4-PGD3 internal standard solution. Vortex briefly.
-
Acidification: Acidify the sample to a pH of ~3.5 by adding 1% formic acid. This step is critical as it protonates the carboxylic acid group on the prostaglandins, ensuring their retention on the reversed-phase SPE sorbent.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water. This step removes polar impurities and salts that can cause ion suppression.[3]
-
Elution: Elute the prostaglandins from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.02% Formic Acid) for LC-MS/MS analysis.[3]
LC-MS/MS Instrumental Analysis
Accurate quantification requires complete chromatographic separation of isomers and a highly specific mass detection method.[7] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.[1]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for lipid mediators. |
| Mobile Phase A | 0.02% Formic Acid in Water | Acid modifier promotes protonation for better peak shape and negative mode ionization. |
| Mobile Phase B | 0.02% Acetonitrile in Methanol | Strong organic solvent for efficient elution. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale columns. |
| Gradient | 30% B to 95% B over 10 min, hold 2 min, re-equilibrate for 3 min | A gradient is crucial for separating this compound from other isobaric eicosanoids and matrix components.[4] |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical sensitivity. |
Table 2: Suggested Mass Spectrometry Parameters (Negative ESI Mode)
| Parameter | This compound (Analyte) | d4-PGD3 (Internal Standard) | Rationale |
| Precursor Ion (Q1) | m/z 351.2 | m/z 355.2 | Corresponds to the [M-H]⁻ ion of each compound. |
| Product Ion (Q3) | m/z 271.2 | m/z 275.2 | This is a highly abundant and specific fragment ion, corresponding to a characteristic neutral loss.[7] |
| Dwell Time | 50-100 ms | 50-100 ms | Sufficient time to acquire >12 data points across the chromatographic peak for accurate integration. |
| Collision Energy | Optimized | Optimized | Must be empirically optimized on the specific instrument to maximize the product ion signal. |
| Ion Source Temp. | 500-550°C | 500-550°C | Promotes efficient desolvation of the ESI droplets.[3] |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both this compound and d4-PGD3 using the instrument's software.
-
Ratio Calculation: For each injection (calibrators, QCs, and unknown samples), calculate the Peak Area Ratio (PAR) as: PAR = (Peak Area of this compound) / (Peak Area of d4-PGD3)
-
Calibration Curve Construction: Plot the PAR of the calibration standards against their corresponding known concentrations. Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to generate a calibration curve. The curve should have a coefficient of determination (R²) of >0.99 for acceptance.
-
Quantification of Unknowns: Use the calculated PAR from an unknown sample and the regression equation from the calibration curve to determine the concentration of this compound in the original sample.
Method Validation and Trustworthiness
A robust protocol must be a self-validating system. Key validation parameters to assess include:
-
Linearity: Confirmed by the R² value of the calibration curve across the desired concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically <20% CV and ±20% bias).
-
Precision and Accuracy: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations multiple times within the same run (intra-day) and across different days (inter-day).
Conclusion
The use of deuterated this compound as an internal standard is indispensable for the accurate quantification of this key lipid mediator. The Stable Isotope Dilution LC-MS/MS method detailed here provides the necessary specificity, sensitivity, and robustness to overcome challenges associated with complex biological matrices. By carefully controlling pre-analytical variables and following a validated protocol, researchers can generate high-quality, reproducible data essential for advancing our understanding of inflammation and drug development.
References
-
Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. In vivo, 22(3), 297-302. [Link]
-
Cao, H., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of lipid research, 49(6), 1345–1353. [Link]
-
Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82. [Link]
-
Gao, S., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites in Human Plasma. LIPID MAPS. [Link]
-
Strassburg, K., et al. (2012). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. Journal of lipid research, 53(8), 1646–1657. [Link]
-
Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & other lipid mediators, 83(4), 304–310. [Link]
-
van den Broek, I., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(19), 2827-2833. [Link]
-
Barrow, S. E., & Taylor, G. W. (1982). Stable Isotope Dilution Gas chromatography/mass Spectrometry of Prostaglandins and Leukotrienes. Methods in Enzymology, 86, 466-478. [Link]
-
Tomov, T., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]
-
Zhang, X., et al. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules (Basel, Switzerland), 27(14), 4417. [Link]
Sources
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine [mdpi.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of DP1 and DP2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomous Roles of Prostaglandin D2 Receptors in Inflammation and Beyond
Prostaglandin D2 (PGD2) is a key lipid mediator synthesized predominantly by mast cells, Th2 lymphocytes, and dendritic cells, particularly at sites of allergic inflammation.[1] It exerts a wide range of biological effects by activating two distinct G-protein coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), now officially named DP2.[1][2] These two receptors often mediate opposing physiological responses, making them critical targets for therapeutic intervention in a variety of diseases, most notably allergic asthma, allergic rhinitis, and other inflammatory conditions.[2][3]
The DP1 receptor is a canonical Gs-coupled receptor.[1] Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade is generally associated with anti-inflammatory and vasorelaxant effects, including the inhibition of platelet aggregation and vasodilation.[5]
In stark contrast, the DP2 receptor is coupled to a Gi/o protein.[2][6] Its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels, and can also lead to the mobilization of intracellular calcium (Ca2+).[6] DP2 activation is strongly linked to pro-inflammatory responses, such as the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[2]
Given their distinct and often counter-regulatory functions, the ability to selectively measure the activation of DP1 and DP2 is paramount for the discovery and development of novel therapeutics. This document provides a comprehensive guide to robust, cell-based functional assays for interrogating DP1 and DP2 receptor activation, offering detailed protocols and the scientific rationale behind key experimental steps.
Principles of DP1 and DP2 Receptor Activation Assays
The choice of a cell-based assay for DP1 or DP2 is dictated by their respective G-protein coupling and downstream signaling pathways. This section outlines the core principles of the most relevant assay formats.
Measuring Gs Signaling for DP1 Receptor Activation
As a Gs-coupled receptor, the most direct method to quantify DP1 activation is to measure the resultant increase in intracellular cAMP. Several commercial assay technologies are available for this purpose, often utilizing luminescence or fluorescence resonance energy transfer (FRET) as a readout.
Measuring Gi Signaling for DP2 Receptor Activation
DP2 activation can be assessed through two primary downstream events: the inhibition of cAMP production and the mobilization of intracellular calcium.
-
cAMP Inhibition Assays: These assays first stimulate a baseline level of cAMP using an adenylyl cyclase activator, such as forskolin. The activation of the Gi-coupled DP2 receptor will then lead to a measurable decrease from this stimulated cAMP level.
-
Calcium Mobilization Assays: The activation of the Gi pathway by DP2 can lead to the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.
G-Protein Independent Signaling: β-Arrestin Recruitment
Upon activation, most GPCRs, including DP1 and DP2, are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G-protein-independent signaling.[7][8] β-arrestin recruitment assays provide a universal method for detecting receptor activation, regardless of the G-protein coupling subtype.
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for performing cell-based assays for DP1 and DP2 receptor activation.
Cell Line Selection and Culture
The foundation of any robust cell-based assay is a well-characterized and stable cell line. For DP1 and DP2 assays, it is common to use host cell lines with low endogenous prostanoid receptor expression, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells.[9][10] These cells are then engineered to stably or transiently express the human DP1 or DP2 receptor. Several vendors offer pre-made stable cell lines for these targets.[10]
General Cell Culture Conditions:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Selection Agent: If using a stable cell line, include the appropriate selection antibiotic (e.g., G418, hygromycin B) in the culture medium to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in a logarithmic growth phase.
Protocol 1: DP1 Receptor Activation – cAMP Accumulation Assay (Luminescence-Based)
This protocol is adapted from a method utilizing the Promega GloSensor™ cAMP Assay system.[4]
Principle: The GloSensor cAMP biosensor is a fusion protein of a cAMP-binding domain and a modified luciferase. Binding of cAMP to the biosensor causes a conformational change that results in increased light output.
Materials:
-
HEK293 cells
-
Plasmid encoding human DP1 receptor (e.g., in a pcDNA vector)
-
GloSensor™-22F cAMP plasmid (Promega)
-
Transfection reagent (e.g., FuGENE HD)
-
CO2-independent cell culture medium
-
GloSensor™ cAMP Reagent (Promega)
-
DP1 agonist (e.g., PGD2, BW245C)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells into 12-well plates in DMEM with 1% dialyzed FBS.
-
Transfection: After overnight incubation, co-transfect the cells with the DP1 receptor plasmid and the GloSensor-22F plasmid at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Harvesting and Plating: 24 hours post-transfection, harvest the cells and resuspend them in CO2-independent medium containing 2% GloSensor™ cAMP Reagent. Plate the cell suspension into a 384-well white, opaque assay plate at a density of approximately 4,000 cells per 10 µL per well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell attachment and equilibration.
-
Compound Addition: Prepare serial dilutions of the DP1 agonist in assay buffer. Add 5 µL of the agonist solution to the appropriate wells. For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding a concentration of agonist that elicits a submaximal response (EC80).
-
Signal Detection: Immediately measure luminescence using a plate-based luminometer. No further incubation is required.
Protocol 2: DP2 Receptor Activation – cAMP Inhibition Assay
This protocol is a general guideline for a Gi-coupled receptor cAMP inhibition assay, adaptable for DP2.[2][9]
Principle: Activation of the Gi-coupled DP2 receptor inhibits adenylyl cyclase. To measure this, adenylyl cyclase is first stimulated with forskolin to produce a detectable level of cAMP. The ability of a DP2 agonist to reduce this forskolin-stimulated cAMP level is then quantified.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human DP2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin.
-
DP2 agonist (e.g., PGD2, DK-PGD2).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE Ultra cAMP kits).
-
White 384-well assay plates.
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Plating: Seed the DP2-expressing cells into 384-well white assay plates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists or antagonists) in assay buffer.
-
Assay Initiation: On the day of the assay, aspirate the culture medium from the wells and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Pre-incubation: For antagonist mode, add the antagonist dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Addition: Add the DP2 agonist to the wells, immediately followed by the addition of forskolin at a final concentration that gives a submaximal cAMP response (typically 1-10 µM). For agonist mode, add agonist dilutions and a fixed concentration of forskolin.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Acquisition: Read the plate on a compatible plate reader.
Protocol 3: DP2 Receptor Activation – Calcium Mobilization Assay (FLIPR)
This protocol outlines a method for measuring intracellular calcium mobilization using a fluorescent plate reader (FLIPR).[11][12][13][14]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon DP2 receptor activation and subsequent release of intracellular calcium, the dye binds to calcium, resulting in a significant increase in fluorescence intensity, which is monitored in real-time.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human DP2 receptor.
-
Black-walled, clear-bottom 96- or 384-well assay plates.
-
FLIPR Calcium Assay Kit (e.g., Molecular Devices FLIPR Calcium 4, 5, or 6 Assay Kit).
-
DP2 agonist (e.g., PGD2).
-
Probenecid (an anion-exchange transport inhibitor that helps retain the dye inside the cells).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the DP2-expressing cells into black-walled, clear-bottom assay plates and incubate overnight.
-
Dye Loading: On the day of the assay, prepare the dye loading buffer according to the kit manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid.
-
Aspirate and Load: Remove the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2, protected from light.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of the DP2 agonist.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters to establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the agonist from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the transient calcium flux.
-
Protocol 4: DP1/DP2 Receptor Activation – β-Arrestin Recruitment Assay
This protocol provides a general workflow for a β-arrestin recruitment assay, such as the DiscoverX PathHunter® assay.[7][15]
Principle: The assay utilizes enzyme fragment complementation. The receptor (DP1 or DP2) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® cell line stably co-expressing the ProLink-tagged DP1 or DP2 receptor and the EA-tagged β-arrestin.
-
White, opaque 384-well assay plates.
-
DP1 or DP2 agonist.
-
PathHunter® Detection Reagents (Galacton Star Substrate, Emerald II Solution, Cell Assay Buffer).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the appropriate PathHunter® cells in the recommended medium into 384-well white, opaque assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate the plate at 37°C for 90 minutes.
-
Reagent Preparation: Prepare the detection reagent by mixing the Galacton Star Substrate and Emerald II Solution in the Cell Assay Buffer according to the manufacturer's protocol.
-
Signal Development: Add the prepared detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the chemiluminescence on a plate-based luminometer.
Data Analysis and Interpretation
For all assays, data should be normalized to the response of a vehicle control (0% activation) and a saturating concentration of a reference agonist (100% activation). The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to fit the data to a sigmoidal curve and determine key pharmacological parameters.[16]
-
EC50 (Half maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
-
IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 value indicates higher potency.
-
Emax (Maximum effect): The maximum response produced by a compound, expressed as a percentage of the response to a reference full agonist. This is a measure of the compound's efficacy.
| Parameter | Description | Receptor Assay Application |
| EC50 | Concentration of an agonist that produces 50% of its maximal effect. | DP1 cAMP Accumulation, DP2 Calcium Mobilization, DP1/DP2 β-Arrestin Recruitment |
| IC50 | Concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist. | DP1 cAMP (Antagonist Mode), DP2 cAMP Inhibition (Antagonist Mode), DP2 Calcium Mobilization (Antagonist Mode), DP1/DP2 β-Arrestin (Antagonist Mode) |
| Emax | The maximum response achievable by an agonist. | Used to classify compounds as full agonists, partial agonists, or inverse agonists relative to a reference compound. |
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the assay results, it is crucial to perform thorough validation.[17]
-
Receptor Expression: Confirm the expression of the target receptor in the chosen cell line using methods such as qPCR, Western blot, or flow cytometry with a validated antibody.[4]
-
Signal Window: The assay should have a sufficiently large signal window (the ratio of the signal from the fully stimulated sample to the unstimulated sample) to reliably detect changes in receptor activity. A Z'-factor calculation is often used to assess the quality and robustness of an assay for high-throughput screening, with a value > 0.5 indicating an excellent assay.
-
Pharmacological Validation: Characterize the response to known reference agonists and antagonists. The rank order of potency and the absolute potency values should be consistent with published data.
-
Solvent Tolerance: Determine the maximum concentration of the solvent (e.g., DMSO) that can be used without affecting assay performance.
Visualizing the Signaling Pathways and Workflows
Caption: DP1 Receptor Gs Signaling Pathway.
Caption: DP2 Receptor Gi Signaling Pathways.
Caption: General Workflow for Cell-Based GPCR Assays.
References
- Current time information in Bangalore, IN. Google.
-
Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS. Retrieved from [Link]
-
DP1 Human Prostanoid GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins DiscoverX. Retrieved from [Link]
-
DP1 Human Prostanoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - TW. Eurofins Discovery. Retrieved from [Link]
-
Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. PNAS. Retrieved from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]
-
D2 Dopamine Receptor Assay. Innoprot. Retrieved from [Link]
-
Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice. SpringerLink. Retrieved from [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC. Retrieved from [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Retrieved from [Link]
-
Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands. ASPET Journals. Retrieved from [Link]
-
Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice. ResearchGate. Retrieved from [Link]
-
Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. SpringerLink. Retrieved from [Link]
-
Expression of prostaglandin D2 receptors DP1 and DP2 by human colorectal cancer cells. PubMed. Retrieved from [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Retrieved from [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed. Retrieved from [Link]
-
Guidelines for accurate EC50/IC50 estimation. ResearchGate. Retrieved from [Link]
-
DP2 Human Prostanoid GPCR Cell Based Antagonist Arrestin LeadHunter Assay. Eurofins DiscoverX. Retrieved from [Link]
-
Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts. Nature Communications. Retrieved from [Link]
-
DP2 receptor activity sensor suited for antagonist screening and measurement of receptor dynamics in real-time. Nature.com. Retrieved from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
-
DP1 interacting region of DP2. a The interactions between DP1 and DP2... ResearchGate. Retrieved from [Link]
-
Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLOS ONE. Retrieved from [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. SpringerLink. Retrieved from [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. ResearchGate. Retrieved from [Link]
-
FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Retrieved from [Link]
-
The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. PMC. Retrieved from [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Retrieved from [Link]
-
PGD2 receptors DP1 and DP2 are expressed on macrophages and induce Ca2+... ResearchGate. Retrieved from [Link]
Sources
- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. revvity.com [revvity.com]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. clyte.tech [clyte.tech]
- 17. Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating PGD3 Instability in Aqueous Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Prostaglandin D3 (PGD3). This resource is designed to provide in-depth, practical guidance on a critical challenge encountered in the lab: the inherent instability of this compound in aqueous solutions. Mismanagement of this instability is a primary source of experimental variability and failure. This guide moves beyond simple instructions to explain the underlying chemical principles, enabling you to design robust experiments and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding this compound stability.
Q1: What is this compound and why is it so unstable in aqueous solutions?
Prostaglandin D3 (this compound) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] Like other prostaglandins containing a cyclopentenone ring, its structure is inherently prone to degradation in aqueous environments. The primary cause of instability is its susceptibility to chemical degradation through pathways like hydrolysis and oxidation, which are significantly accelerated by changes in pH, temperature, and light exposure.[2]
Q2: What is the main degradation pathway for this compound in a typical experimental buffer (e.g., PBS, pH 7.4)?
At neutral or basic pH, this compound readily undergoes non-enzymatic dehydration. This reaction eliminates a water molecule from the cyclopentenone ring, converting this compound into Prostaglandin J3 (PGJ3) and its isomers, such as Δ¹²-PGJ3.[3] These degradation products have distinct biological activities that may differ from the parent this compound, potentially confounding experimental results.[3]
Q3: How quickly does this compound degrade? Can I prepare a batch of aqueous working solution for the week?
This compound, like its analogue PGD2, has a very short half-life in biological systems and neutral pH buffers, often lasting only minutes.[2] Therefore, preparing aqueous stock solutions for long-term storage is strongly discouraged. Aqueous working solutions should be prepared fresh from a concentrated organic stock immediately before each experiment and used without delay to ensure an accurate and effective concentration.[2][4] Storing aqueous solutions, even for more than a day, is not recommended.[4]
Q4: My this compound is supplied as a solid or in an organic solvent. Why can't I just dissolve it directly in my cell culture media?
This compound has low aqueous solubility.[5][6] Attempting to dissolve the crystalline solid directly into aqueous media is difficult and often incomplete. The standard and required practice is to first dissolve the this compound in a water-miscible organic solvent, such as ethanol or DMSO, to create a high-concentration primary stock solution.[2][4] This concentrated organic stock can then be serially diluted into your aqueous experimental buffer or media to the final working concentration immediately before use.[7] This ensures complete dissolution and accurate dosing, though care must be taken that the final concentration of the organic solvent is insignificant and does not affect the biological system.[4]
Section 2: Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you may encounter and links them to the principles of this compound instability.
Problem 1: High variability or complete lack of biological effect in my cell-based assay.
This is the most common issue reported and is almost always linked to the effective concentration of this compound being lower than intended.
-
Possible Cause A: Degradation of the Aqueous Working Solution.
-
Causality: You prepared your aqueous dilution of this compound too far in advance of adding it to your cells. In a typical cell culture medium at pH ~7.4 and 37°C, this compound degradation begins immediately. A solution prepared even 30-60 minutes before use can have a significantly lower concentration of active this compound.
-
Solution: Implement a strict "just-in-time" preparation workflow. Dilute the organic stock into your final aqueous buffer/media immediately before you add it to your cells. For time-course experiments, consider the stability of this compound over the duration of the experiment and include time-zero controls to assess degradation under your specific conditions.[2]
-
-
Possible Cause B: Repeated Freeze-Thaw Cycles of the Organic Stock.
-
Causality: While this compound is stable in a suitable organic solvent at -80°C, repeatedly warming the stock to room temperature and re-freezing it can introduce moisture from condensation and accelerate degradation.
-
Solution: Upon creating your primary organic stock, immediately aliquot it into single-use volumes in amber glass or polypropylene tubes and store them at -80°C.[2] This ensures that each experiment starts with a fresh, uncompromised aliquot.
-
-
Possible Cause C: Inaccurate Initial Quantification.
-
Causality: The initial weighing of the lyophilized this compound powder or the initial dilution was inaccurate. Prostaglandins are potent molecules used at low concentrations, making experiments sensitive to small errors in initial stock preparation.
-
Solution: Use a calibrated microbalance in a controlled environment. When preparing the organic stock, rinse the original vial with the solvent multiple times to ensure all the material is transferred. For critical applications, consider quantifying the concentration of the primary organic stock via UV-spectrophotometry or LC-MS using a validated standard curve.
-
Problem 2: My LC-MS analysis shows multiple unexpected peaks.
-
Possible Cause: this compound Degradation and Isomerization.
-
Causality: The additional peaks are likely the degradation products of this compound, such as PGJ3, Δ¹²-PGJ3, and 15d-PGJ3.[3] These form via dehydration and isomerization, especially if the sample was prepared in an aqueous matrix (like PBS) and allowed to sit at room temperature or at a non-optimal pH before analysis.
-
Solution: Analyze samples immediately after preparation. If samples must be stored, they should be kept in an appropriate organic solvent at -80°C. When analyzing this compound from biological matrices, use an effective solid-phase extraction (SPE) protocol to purify and concentrate the sample, and include a deuterated this compound internal standard to correct for variability.[2]
-
Section 3: Gold-Standard Protocols for this compound Handling
Adherence to these protocols will minimize degradation and maximize experimental reproducibility.
Protocol 3.1: Preparation of Concentrated Organic Stock Solution
This protocol details the crucial first step after receiving this compound as a crystalline solid.
-
Equilibration: Allow the sealed vial of this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which would accelerate degradation.[2]
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent. Ethanol and DMSO are common choices.[4] Consult the manufacturer's data sheet for recommended solvents.
-
Dissolution: Add a precise volume of the chosen solvent to the vial to create a high-concentration stock (e.g., 1-10 mg/mL).[2]
-
Complete Solubilization: Vortex the vial briefly but thoroughly to ensure all the this compound has dissolved.
-
Aliquoting for Storage: Immediately divide the stock solution into single-use aliquots in amber glass vials or chemical-resistant polypropylene tubes.[2] The amber vials protect the compound from light, another factor that can accelerate degradation.[2]
-
Long-Term Storage: Store the aliquots at -80°C. Under these conditions, the organic stock should be stable for at least a year, though manufacturer recommendations should always be followed.[2]
Protocol 3.2: Preparation of Aqueous Working Solutions
This protocol must be performed immediately prior to the experimental procedure.
-
Thaw Aliquot: Retrieve a single-use aliquot of the organic this compound stock from the -80°C freezer and thaw it.
-
Buffer/Medium Preparation: Ensure your final experimental buffer or cell culture medium is prepared and at the correct temperature and pH. Prostaglandins are generally more stable at a slightly acidic pH (pH 3-6).[7][8] While cell culture experiments must be run at physiological pH (~7.4), be aware that this condition is not optimal for this compound stability.
-
Serial Dilution: Perform serial dilutions of the organic stock into the final aqueous medium to achieve the desired working concentration. Ensure rapid and thorough mixing at each step.
-
Immediate Use: Use the final aqueous working solution immediately. Do not store it. Discard any unused portion of the aqueous solution.[4]
Section 4: Technical Deep Dive: The Chemistry of this compound Degradation
Understanding the chemical transformations this compound undergoes is key to interpreting results and designing stable formulations.
The Dehydration Cascade
In aqueous solutions, particularly at neutral to basic pH, this compound is prone to a dehydration reaction. This involves the elimination of the hydroxyl group at position 9 and a proton from an adjacent carbon, leading to the formation of a double bond within the cyclopentenone ring. This process results in the formation of Prostaglandin J3 (PGJ3), which can then isomerize to more stable forms like Δ¹²-PGJ3.[3]
Impact of pH on Prostaglandin Stability
The rate of degradation is highly dependent on pH. While specific data for this compound is limited, data from the closely related Prostaglandin E2 (PGE2) provides a clear illustration of this principle. Stability is greatest in mildly acidic conditions and decreases dramatically as the pH becomes neutral and then alkaline.
| pH Value | Time for 10% Loss of PGE2 at 25°C | Implication for this compound Experiments |
| 3-4 | 133 hours | Optimal for storage of aqueous solutions (if absolutely necessary). |
| 6 | 53 hours | Moderately stable; suitable for some analytical buffers. |
| 8 | 4.2 hours | Significant degradation occurs during typical experimental timelines. |
| 9 | 25 minutes | Extremely rapid degradation. |
| (Data adapted from Sigma-Aldrich technical information for PGE2, which demonstrates the general principle of prostaglandin stability vs. pH)[7] |
This table highlights why maintaining a slightly acidic pH is crucial for any aqueous stock solution and underscores the inherent instability at the physiological pH required for most biological experiments.
Experimental Workflow Diagram
This diagram outlines the mandatory workflow for handling this compound to ensure maximum stability and experimental success.
By understanding the inherent instability of this compound and adhering to these rigorous handling and preparation protocols, researchers can significantly improve the reliability and reproducibility of their experimental results.
References
-
Hegde, S., Kaushal, N., Ravindra, K. C., Chiaro, C., Hafer, K. T., Gandhi, U. H., Thompson, J. T., van den Heuvel, J. P., Kennett, M. J., Hankey-Paulson, R., & Prabhu, K. S. (2011). Δ12-prostaglandin J3, an omega-3 fatty acid–derived metabolite, selectively ablates leukemia stem cells in mice. Blood, 118(26), 6909–6919. [Link]
-
Décaudin, B., Kambia, N., Amdjar, N., Barthélémy, C., Odou, P., & Décaudin, C. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PLoS ONE, 12(8), e0182501. [Link]
-
Shio, H., & Ramwell, P. (1972). Prostaglandin E 1 in preparation and storage of platelet concentrates. Science, 175(4021), 538-9. [Link]
-
Starship Hospital. (2020). Prostaglandin E1 (Alprostadil). Retrieved from [Link]
- Google Patents. (n.d.). EP0943607B1 - Process for the preparation of prostaglandins.
-
Karim, S. M. (1971). Storage life of prostaglandin E 2 in ethanol and saline. Journal of Pharmacy and Pharmacology, 23(10), 804-5. [Link]
-
Zhang, Y., & Wang, X. (2014). Prostaglandin E3 metabolism and cancer. Cancer Letters, 348(1-2), 1-8. [Link]
-
ResearchGate. (2024). PROSTAGLANDINS: AN OVERVIEW. Retrieved from [Link]
-
The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
Basavaraj, S., & Betageri, G. V. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceutics, 14(10), 2139. [Link]
Sources
- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Δ12-prostaglandin J3, an omega-3 fatty acid–derived metabolite, selectively ablates leukemia stem cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Prostaglandin D3 (this compound) | Prostaglandin Receptor | 71902-47-1 | Invivochem [invivochem.com]
- 6. Aqueous Prostaglandin Eye Drop Formulations [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. starship.org.nz [starship.org.nz]
Technical Support Center: Overcoming Low PGD3 Recovery During Extraction
Welcome to the technical support center for prostaglandin analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Prostaglandin D3 (PGD3) extraction. Low and inconsistent recovery is a frequent and frustrating issue in eicosanoid analysis, often stemming from the inherent instability of the analyte and subtle variations in extraction protocols.
This document provides in-depth troubleshooting guides, validated protocols, and the scientific rationale behind key procedural steps to help you diagnose and resolve low this compound recovery, ensuring the accuracy and reproducibility of your results.
The Core Challenge: Understanding this compound Instability
Prostaglandin D3, a key lipid mediator derived from eicosapentaenoic acid (EPA), is notoriously unstable. Its structure, featuring a cyclopentane ring and labile hydroxyl groups, makes it susceptible to degradation under common experimental conditions. The primary pathways of degradation include:
-
Dehydration: this compound can easily lose a water molecule to form the more stable but biologically distinct PGA3 and PGJ3 series prostaglandins.
-
Isomerization: this compound can convert to other isomers, particularly under acidic or basic conditions, which can interfere with accurate quantification, especially in immunoassays or even LC-MS/MS if chromatographic separation is insufficient.[1]
Successful extraction hinges on minimizing the opportunities for these degradation pathways to occur. This requires careful control of sample handling, pH, temperature, and exposure to air from the moment of collection to the point of analysis.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently below 50%. What's the most likely cause? A: The most common culprits are suboptimal pH during sample loading onto the SPE cartridge and sample handling issues. This compound requires an acidic pH (around 3.5-4.0) to be protonated and efficiently retained on a C18 reversed-phase column.[3][4] Additionally, ensure samples are kept on ice at all times and that protein precipitation is complete.[2]
Q2: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound? A: SPE is generally preferred over LLE for eicosanoid analysis.[2][5] SPE offers greater selectivity, uses less solvent, and is more effective at removing interfering matrix components, which is crucial for sensitive LC-MS/MS analysis.[5][6] LLE can suffer from emulsion formation and may yield poorer recovery for more hydrophilic prostaglandins.[1][7]
Q3: Can I store my samples after collection before extraction? A: Yes, but it must be done correctly. Immediately after collection, add an antioxidant (like butylated hydroxytoluene, BHT) and a cyclooxygenase inhibitor (like indomethacin) to prevent enzymatic activity.[3] For short-term storage, keep samples at -20°C. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation and autoxidation.[2]
Q4: My recovery is variable between samples. What should I check? A: Inter-sample variability often points to procedural inconsistencies. Key areas to review are:
-
Inconsistent pH adjustment: Use a calibrated pH meter for each sample.
-
SPE cartridge drying out: Unless using a water-wettable polymer sorbent, ensure the sorbent bed does not go dry after conditioning and equilibration.[8][9]
-
Variable flow rates: Use a vacuum manifold with consistent pressure for loading, washing, and elution steps.
-
Incomplete solvent evaporation: Ensure the final eluate is completely dried down before reconstitution. Residual elution solvent can interfere with downstream analysis.
In-Depth Troubleshooting Guide
Use the table below to diagnose and resolve specific issues related to low this compound recovery.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Consistently Low Recovery (<50%) in All Samples | 1. Incorrect Sample pH: The carboxylic acid group on this compound (pKa ~4-5) is not protonated, leading to poor retention on the C18 sorbent. 2. Suboptimal Elution Solvent: The elution solvent is not strong enough to disrupt the hydrophobic interaction between this compound and the C18 sorbent. | 1. Optimize pH: Adjust sample pH to 3.5-4.0 using a dilute acid (e.g., 2M HCl or 1% formic acid) just before loading.[3][4] This ensures the analyte is in its neutral form for maximum retention. 2. Change Elution Solvent: Use methyl formate or ethyl acetate for elution.[2][3] These solvents are sufficiently non-polar to elute prostaglandins effectively. Ensure the ethyl acetate contains a small percentage of a polar solvent like methanol (e.g., 95:5 ethyl acetate:methanol) to improve recovery. |
| High Variability in Recovery Between Replicates | 1. SPE Sorbent Bed Drying: If the C18 sorbent bed dries out after conditioning, its hydrophobic properties are lost, leading to inconsistent analyte retention. 2. Inconsistent Flow Rate: Loading or eluting too quickly prevents proper interaction between the analyte and the sorbent. | 1. Maintain Wet Sorbent: After the equilibration step, immediately load the sample. Do not allow air to be drawn through the cartridge between steps.[9] Consider using a water-wettable polymer-based sorbent (e.g., Oasis HLB) which is less susceptible to de-wetting.[8] 2. Control Flow Rate: Use a vacuum manifold set to a low, consistent pressure (~3-5 inHg) to maintain a steady drip rate of ~1-2 drops per second. |
| No Analyte Detected in Final Eluate | 1. Analyte Lost in Wash Step: The wash solvent is too strong (too organic), prematurely eluting the this compound. 2. Analyte Degradation: this compound degraded due to prolonged exposure to harsh pH, high temperature, or light. | 1. Optimize Wash Step: Use a weak wash solvent. Start with acidified water (to match loading pH), followed by a non-polar solvent like hexane to remove neutral lipids without eluting the this compound.[2] 2. Control Conditions: Keep samples on ice throughout the extraction process.[2] Prepare fresh aliquots of this compound stock solutions to avoid repeated freeze-thaw cycles.[10] Use amber vials to protect from light. |
| Poor Peak Shape or Signal Suppression in LC-MS/MS | 1. Matrix Effects: Co-elution of interfering compounds from the biological matrix (e.g., phospholipids, salts) is suppressing the ionization of this compound. 2. Incompatible Reconstitution Solvent: The solvent used to redissolve the dried extract is too strong, causing poor peak shape in reversed-phase chromatography. | 1. Improve Sample Cleanup: Ensure the SPE wash steps are sufficient. A hexane wash is excellent for removing non-polar interferences.[2] If matrix effects persist, consider a more advanced SPE sorbent (e.g., mixed-mode anion exchange). 2. Optimize Reconstitution: Reconstitute the dried extract in a solvent that matches the initial mobile phase conditions of your LC method (e.g., 50:50 methanol:water).[2] This ensures proper focusing of the analyte at the head of the analytical column. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low this compound recovery issues.
Caption: Troubleshooting decision tree for low this compound recovery.
Validated Protocol: High-Recovery SPE for this compound
This protocol is optimized for extracting this compound from complex biological matrices like plasma or tissue homogenates and is designed to yield >85% recovery.[2] It utilizes a standard C18 silica-based SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18)[2]
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Hexane (HPLC Grade)
-
Methyl Formate or Ethyl Acetate (HPLC Grade)
-
2M Hydrochloric Acid (HCl) or Formic Acid
-
Internal Standard (e.g., this compound-d4)
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
For every 1 mL of sample (e.g., plasma), add a deuterated internal standard (e.g., this compound-d4) for recovery calculation.
-
Precipitate proteins by adding 2 volumes of ice-cold methanol. Vortex and incubate at -20°C for at least 45 minutes to ensure complete precipitation.[2]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[2] Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with at least 1 volume of deionized water to reduce the organic solvent concentration to <15%.
-
CRITICAL STEP: Acidify the sample to pH 3.5 by adding 2M HCl or formic acid dropwise. Verify with a calibrated pH meter.[3][4]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the acidified sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 drops/second).
-
-
Cartridge Washing (Interference Removal):
-
Wash 1: Pass 5 mL of deionized water (pH 3.5) through the cartridge to remove polar impurities.
-
Wash 2: Pass 5 mL of hexane through the cartridge to remove neutral lipids and other non-polar interferences.[2]
-
-
Analyte Elution:
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual wash solvents.
-
Elute the this compound and other prostaglandins by passing 5 mL of methyl formate through the cartridge into a clean collection tube.[2] Alternatively, use 5 mL of ethyl acetate.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., 50:50 methanol:water for LC-MS).[2] Vortex thoroughly.
-
The sample is now ready for analysis by LC-MS/MS or another detection method.
-
References
-
Serhan Laboratory. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu. The Serhan Laboratory. [Link]
-
Yang, P., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health. [Link]
-
Gautam, A., et al. (2015). Quantification of eicosanoids and their metabolites in biological matrices: a review. National Institutes of Health. [Link]
-
Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed. [Link]
-
Al-Soud, Y. A., et al. (2021). Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC. SpringerLink. [Link]
-
Murphy, R. C., & Leavell, B. J. (2012). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
Iida, T., et al. (2023). Thermodynamic stability of human lipocalin-type prostaglandin D synthase under various pH conditions. PubMed. [Link]
-
Ostermann, A. I., et al. (2014). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. ResearchGate. [Link]
-
Schmelzer, K., et al. (2015). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. National Institutes of Health. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
-
SiliCycle. (2022). The 5 steps of a solid phase extraction (SPE). YouTube. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]
-
Tomov, A., et al. (2018). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry. [Link]
-
LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Shaik, J. S., & Jackson, S. N. (2014). A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes. PubMed Central. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
Sources
- 1. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. arborassays.com [arborassays.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
PGD3 ELISA Technical Support Center: A Guide to Troubleshooting High Background
Welcome to the technical support center for Prostaglandin D3 (PGD3) ELISA. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate one of the most common challenges in immunoassays: high background. This resource is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Understanding High Background in this compound ELISA
High background in an ELISA is characterized by an unexpectedly high signal in the negative control or zero-standard wells. This elevated baseline signal can mask the true signal from your samples, leading to reduced assay sensitivity and inaccurate quantification of this compound. The root causes often trace back to issues with non-specific binding, where assay components adhere to the plate surface indiscriminately, or problems with the enzymatic reaction itself.
This guide will walk you through a systematic approach to diagnosing and resolving high background in your this compound ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Washing and Blocking Inefficiencies
Question 1: My blank wells and zero standards have very high absorbance values. What is the most likely cause and how can I fix it?
Answer:
This is a classic sign of insufficient washing or inadequate blocking. Both are critical steps to minimize non-specific binding and reduce background noise.[1][2][3]
Underlying Cause:
-
Insufficient Washing: Unbound antibodies and enzyme conjugates remaining in the wells will react with the substrate, generating a high background signal across the entire plate.[1][2][4] The goal of washing is to remove these unbound components without disrupting the specific antigen-antibody complexes.
-
Inadequate Blocking: The microplate surface has a high capacity for protein binding. The blocking buffer's job is to saturate any unoccupied sites on the plate after the capture antibody has been immobilized.[2][5] If blocking is incomplete, the detection antibody or enzyme conjugate can bind directly to the plastic, leading to a high background.[2]
Troubleshooting Plan:
-
Optimize Your Washing Protocol:
-
Increase Wash Cycles: If you are currently washing 3 times, increase to 4-6 cycles.[2][6]
-
Increase Wash Volume: Ensure each well is filled with at least 300 µL of wash buffer.[6] Too little volume may not effectively remove unbound reagents.[6]
-
Introduce a Soaking Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle. This can help to more effectively remove non-specifically bound proteins.[2][3]
-
Ensure Thorough Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it firmly on a lint-free paper towel.[7][8] Residual wash buffer can dilute the subsequent reagents and lead to variability.
-
-
Re-evaluate Your Blocking Buffer:
-
Increase Blocking Incubation Time: Extend the blocking step to 2 hours at room temperature or overnight at 4°C.[2]
-
Increase Blocking Agent Concentration: If you are using a 1% BSA or casein solution, try increasing the concentration to 2-5%.[2]
-
Try a Different Blocking Agent: Not all blocking buffers are created equal. If you are using a BSA-based blocker, consider switching to a non-mammalian protein blocker or a commercial blocking buffer formulation specifically designed for high background issues.[5][9][10][11]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05%) in your blocking buffer and wash buffer can help to reduce non-specific hydrophobic interactions.[3][12]
-
Category 2: Antibody and Reagent Concentrations
Question 2: I've optimized my washing and blocking, but the background is still high. What should I check next?
Answer:
If washing and blocking are not the culprits, the next logical step is to investigate the concentrations of your primary and secondary antibodies, as well as the enzyme conjugate. Using concentrations that are too high is a common cause of high background.[13][14]
Underlying Cause:
Excessive concentrations of the detection antibody or enzyme conjugate can lead to increased non-specific binding that even a robust blocking and washing protocol cannot overcome.[13][15] It's crucial to find the optimal concentration that provides a strong specific signal without elevating the background.
Troubleshooting Plan:
-
Titrate Your Antibodies:
| Parameter | Recommendation | Rationale |
| Capture Antibody | Titrate from 0.5 µg/mL to 10 µg/mL | Find the lowest concentration that still provides a robust signal for your highest standard. |
| Detection Antibody | Titrate from 0.1 µg/mL to 2 µg/mL | Identify the concentration that maximizes the specific signal without increasing the background. |
-
Optimize Enzyme Conjugate Concentration:
-
The enzyme conjugate (e.g., Streptavidin-HRP) should also be titrated. A concentration that is too high will lead to rapid substrate turnover and a high background.
-
Category 3: Substrate and Stop Solution Issues
Question 3: The color in my wells develops very quickly and even the blank wells turn dark blue almost immediately. What could be causing this?
Answer:
Rapid and uniform color development across the plate, including in the blank wells, often points to a problem with the substrate or stop solution.[14][18][19]
Underlying Cause:
-
Substrate Contamination or Degradation: The TMB substrate is sensitive to light and contamination.[4][20] If the substrate solution has a blueish tint before being added to the wells, it is already oxidized and will produce a high background.
-
Prolonged Incubation with Substrate: Allowing the substrate to incubate for too long will lead to overdevelopment of the signal and a high background.[18]
-
Delayed Plate Reading: After adding the stop solution, the color reaction is not completely halted but rather stabilized.[14] Reading the plate immediately is crucial to prevent further color development.[14][19][21]
Troubleshooting Plan:
-
Check Your Substrate:
-
Optimize Substrate Incubation Time:
-
Reduce the substrate incubation time. Monitor the color development and stop the reaction when the highest standard is a medium blue, before it becomes too dark.
-
-
Prompt Plate Reading:
Category 4: Cross-Reactivity and Sample Matrix Effects
Question 4: I've addressed all the common issues, but I still see a high background, particularly in my sample wells. Could something in my sample be interfering with the assay?
Answer:
Yes, this is a distinct possibility. High background that is more pronounced in your sample wells compared to your standards suggests either cross-reactivity with other molecules in your sample or a "matrix effect."
Underlying Cause:
-
Cross-Reactivity: The antibodies used in the ELISA may be binding to molecules that are structurally similar to this compound.[22][23][24] Prostaglandins are a large family of structurally related lipids, so some degree of cross-reactivity with other prostaglandins (e.g., PGD2, PGE2) is possible.
-
Sample Matrix Effects: Components in your sample matrix (e.g., proteins, lipids, or other small molecules) can interfere with the assay, leading to non-specific binding.[25]
Troubleshooting Plan:
-
Assess for Cross-Reactivity:
-
Consult the ELISA kit's datasheet for information on antibody specificity and cross-reactivity with other prostaglandins.
-
If you suspect cross-reactivity with a specific compound, you can test this by spiking a known amount of that compound into your assay and observing the effect on the signal.
-
-
Mitigate Sample Matrix Effects:
-
Dilute Your Samples: The simplest way to reduce matrix effects is to dilute your samples further in the assay buffer.[23]
-
Use a Matched Sample Diluent: If possible, prepare your standard curve in a diluent that closely mimics your sample matrix.[26] For example, if you are analyzing serum samples, use a serum-based diluent for your standards.
-
Experimental Protocols and Visualizations
Standard this compound ELISA Workflow
This protocol provides a general outline for a competitive this compound ELISA. Always refer to your specific kit's manual for detailed instructions.
-
Coating: Add 100 µL of capture antibody (e.g., anti-PGD3 antibody) diluted in coating buffer to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Aspirate the blocking buffer and add 50 µL of standards or samples and 50 µL of HRP-conjugated this compound to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4 times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
Visualizing the this compound ELISA Workflow
Caption: A typical workflow for a competitive this compound ELISA.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting high background in ELISA.
References
-
Boster Bio. (n.d.). ELISA Antibody Concentration Optimization: Checkerboard Titration. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). ELISA Washing Steps. Retrieved from [Link]
-
Boster Bio. (n.d.). ELISA Plate Washing Optimization. Retrieved from [Link]
-
Southern Biotech. (2023, November 1). Tips for ELISA Optimization. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]
-
Cygnus Technologies. (n.d.). ELISA Plate Washing Guide: Best Practices & Techniques. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). ELISA Optimization. Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting ELISA. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Elisa Troubleshooting -Technical Issues. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
Kementec. (n.d.). Synthetic Blocking Buffer, ELISA | Animal-free. Retrieved from [Link]
-
Biocompare. (n.d.). ELISA Blocking Buffers. Retrieved from [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
- Ekins, R. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current Opinion in Chemical Biology, 18, 29-37.
-
Cygnus Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
- Owen, L. J., & Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(9), 1261-1269.
Sources
- 1. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 2. arp1.com [arp1.com]
- 3. biocompare.com [biocompare.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biocompare.com [biocompare.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Synthetic Blocking Buffer, ELISA | Animal-free | ELISA | Blocker [kementec.com]
- 12. corning.com [corning.com]
- 13. bosterbio.com [bosterbio.com]
- 14. mybiosource.com [mybiosource.com]
- 15. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 16. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 22. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 24. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 26. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Prostaglandin D3 (PGD3)
Welcome to the technical support center for the analysis of Prostaglandin D3 (PGD3) via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound quantification. Here, we address common challenges with in-depth, scientifically-grounded solutions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
General
Q1: Why is the analysis of this compound challenging?
A1: The analysis of this compound and other prostaglandins presents several analytical hurdles. These molecules are often present at very low physiological concentrations, requiring highly sensitive detection methods.[1][2] Furthermore, prostaglandins are chemically unstable and susceptible to degradation during sample handling and analysis.[1][3] Their structural similarity to other isomers, such as Prostaglandin E2 (PGE2), makes differentiation difficult without high-resolution chromatographic separation.[1][4]
Q2: Which analytical method is considered the gold standard for this compound quantification?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for prostaglandin analysis.[1][3] This is due to its high specificity, sensitivity, and the capability to simultaneously measure multiple analytes.[1][5] Unlike methods like ELISA, which can suffer from antibody cross-reactivity with similar prostaglandin structures, LC-MS/MS can distinguish between isomers, leading to more accurate quantification.[1][3]
Sample Preparation and Stability
Q3: I'm observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent handling of this compound is a common source of variability.[3] this compound is prone to degradation from factors like acidic or basic pH, elevated temperatures, and light exposure.[3] To mitigate this, it is crucial to maintain strict protocol adherence.[3] Prepare fresh, single-use aliquots of this compound stock solutions to prevent degradation from repeated freeze-thaw cycles.[3] Including a "time-zero" control and incubating this compound in the cell culture medium without cells can help assess its stability under your specific experimental conditions.[3]
Q4: What are the best practices for storing this compound standards and samples?
A4: Due to the inherent instability of prostaglandins, proper storage is critical.[1] Stock solutions should be stored at -70°C or lower to minimize degradation.[6] When preparing samples, it is advisable to keep them on ice and process them as quickly as possible to prevent enzymatic or chemical degradation.[6][7] The addition of antioxidants, like butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidation during sample preparation.
Troubleshooting Guide: LC-MS/MS Method Optimization for this compound
This section provides a detailed, step-by-step approach to common issues encountered during the optimization of LC-MS/MS parameters for this compound analysis.
Issue 1: Poor Signal Intensity or No Detectable Peak
A weak or absent signal for this compound is a frequent challenge. This can stem from several factors, from sample concentration to instrument settings.[8]
Causality and Troubleshooting Steps:
-
Inadequate Ionization: this compound, like other prostaglandins, is most effectively ionized using electrospray ionization (ESI) in the negative ion mode, which detects the deprotonated molecule [M-H]⁻.[4]
-
Protocol: Infuse a this compound standard solution directly into the mass spectrometer to optimize source parameters.
-
Verification: Ensure the ESI source is operating in negative ion mode.
-
-
Suboptimal Source Parameters: The efficiency of ion generation is highly dependent on the ion source settings.
-
Protocol: Systematically optimize parameters such as drying gas temperature, gas flow, nebulizer pressure, and capillary voltage. Start with typical values for similar molecules and adjust to maximize the this compound signal.
-
Verification: A properly tuned source will show a stable and intense signal for the [M-H]⁻ ion of this compound.
-
-
Inefficient Fragmentation (for MRM): In Multiple Reaction Monitoring (MRM), the collision energy (CE) and declustering potential (DP) must be optimized for each specific precursor-to-product ion transition.[9][10]
-
Protocol: Using a this compound standard, perform a compound optimization experiment where CE and DP are ramped to find the values that yield the highest product ion intensity.[11]
-
Verification: The optimized parameters should result in a significant increase in the signal-to-noise ratio for your MRM transitions.[11]
-
Workflow for Optimizing this compound Signal Intensity
Caption: Workflow for this compound signal optimization.
Issue 2: Poor Chromatographic Peak Shape or Co-elution with Interferences
Achieving good chromatographic separation is essential for accurate quantification, especially to resolve this compound from its isomers.[4]
Causality and Troubleshooting Steps:
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for retaining and separating prostaglandins.
-
Protocol: A C18 reversed-phase column is commonly used for prostaglandin analysis.[12] Consider a column with a smaller particle size (e.g., <2 µm) for improved resolution.
-
Verification: Good peak shape (symmetrical, not tailing or fronting) and baseline resolution from other components.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including pH and organic modifier, directly impacts retention and selectivity.
-
Protocol: A common mobile phase consists of a weak acid (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent like acetonitrile or methanol.[12] A gradient elution, starting with a lower percentage of organic solvent and ramping up, is typically required to separate prostaglandins effectively.
-
Verification: this compound should elute with a reasonable retention time and be well-separated from interfering peaks.
-
Logical Flow for Chromatographic Method Development
Caption: Chromatographic method development logic.
Issue 3: Identifying Correct MRM Transitions
Selecting the right precursor and product ions is fundamental for the specificity and sensitivity of an MRM assay.[13]
Causality and Troubleshooting Steps:
-
Understanding Fragmentation Patterns: The fragmentation of prostaglandins in negative ion mode often involves losses of water (-18 Da) and carbon dioxide (-44 Da).[14]
-
Protocol: To determine the major product ions of this compound, perform a product ion scan on the [M-H]⁻ precursor ion (m/z 349.2).
-
Verification: The most intense and stable fragment ions should be selected for the MRM transitions.
-
-
Selection of Quantifier and Qualifier Ions: For robust identification, at least two MRM transitions should be monitored.[13]
-
Protocol: The most intense transition is typically used for quantification (quantifier), while a second, also intense, transition serves as a confirmation (qualifier).
-
Verification: The ratio of the qualifier to quantifier ion should remain constant across standards and samples.
-
Table 1: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | 349.2 | 313.2 | Quantifier |
| This compound | 349.2 | 269.2 | Qualifier |
| PGD2-d4 (IS) | 355.2 | 275.2 | Quantifier |
Note: The exact m/z values for product ions should be empirically determined on your specific instrument.
Advanced Topic: Enhancing Sensitivity with Silver Cationization
For applications requiring ultra-high sensitivity, an alternative to negative mode ESI is positive mode analysis with the post-column addition of silver ions (Ag⁺).[15][16] Silver ions form adducts with the double bonds in the prostaglandin structure, leading to [M+Ag]⁺ ions.[2] This technique has been shown to increase sensitivity by up to 30-fold compared to conventional negative ion mode analysis.[17] This approach can be particularly useful for mass spectrometry imaging (MSI) applications.[2][18]
References
-
Universidade de Lisboa. (2023, June 7). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]
-
Diva-portal.org. (2023, August 17). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Retrieved from [Link]
-
PubMed. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Retrieved from [Link]
-
Journal of Lipid Research. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Retrieved from [Link]
-
PubMed Central. (2023, August 17). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Retrieved from [Link]
-
PubMed Central. (n.d.). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization. Retrieved from [Link]
-
ACS Publications. (2025, September 8). Algorithm-Driven Chromatographic Method for Prostaglandin Isomer Identification via Tandem Mass Spectrometry. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2023, August 16). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization | Request PDF. Retrieved from [Link]
-
PubMed. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions used for detection of the vitamin D metabolites. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameters of the chosen MRM transitions | Download Scientific Diagram. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Retrieved from [Link]
-
NIH. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Retrieved from [Link]
-
UAB. (2015, March 12). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Analytical Techniques. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Agilent. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
- Unknown Source. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. forensicrti.org [forensicrti.org]
- 14. uab.edu [uab.edu]
- 15. diva-portal.org [diva-portal.org]
- 16. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Prostaglandin D3 During Sample Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Prostaglandin D3 (PGD3). This guide is designed to provide you with in-depth technical support, troubleshooting advice, and detailed protocols to address the inherent instability of this compound during sample preparation. Given that this compound is a less-studied analogue of the well-characterized Prostaglandin D2 (PGD2), this resource leverages established principles from the broader field of prostaglandin research to ensure the integrity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding the stability of this compound.
Q1: We are observing high variability in our this compound-treated cell culture experiments. What are the likely causes?
A1: High variability is a frequent challenge in prostaglandin research due to the chemical nature of these lipid mediators. Prostaglandins, including this compound, have a short half-life in biological systems. Key factors contributing to this variability include:
-
Chemical Instability: this compound is susceptible to degradation through hydrolysis and oxidation. This degradation is accelerated by exposure to acidic or basic pH, elevated temperatures, and light.[1]
-
Rapid Metabolism: In a cellular context, this compound can be quickly metabolized by cells into various derivatives, which may have different or no biological activity.[1]
-
Inconsistent Handling: Minor variations in the preparation of this compound stock solutions, storage conditions, and the timing of its addition to cell cultures can lead to significant differences in the effective concentration.[1]
Q2: How can we accurately quantify this compound levels in our biological samples?
A2: Accurate quantification of prostaglandins is challenging due to their low endogenous concentrations and rapid degradation. The choice of analytical method is critical:
-
Mass Spectrometry (LC-MS/MS or GC-MS): This is the gold standard for prostaglandin analysis, offering high sensitivity and specificity. It can distinguish this compound from its metabolites and other structurally similar prostaglandins.[2][3] The use of a deuterated internal standard (e.g., this compound-d4) is crucial for correcting for sample loss during extraction and for variations in ionization efficiency.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): While more accessible, ELISAs may suffer from cross-reactivity with other prostaglandins or their metabolites, potentially leading to inaccurate results. If using an ELISA, it is essential to validate the antibody's specificity for this compound.
Q3: What are the expected degradation products of this compound?
A3: While specific literature on this compound degradation is limited, we can infer its degradation pathway from its close analogue, PGD2. PGD2 is known to be unstable and readily undergoes spontaneous dehydration and isomerization to form a variety of metabolites, including those in the J-series (like PGJ2) and F-series.[5] It is highly probable that this compound follows a similar degradation pathway.
Understanding this compound Degradation Pathways
The instability of this compound is a critical factor to manage in experimental design. The following diagram illustrates the likely degradation pathways of this compound, based on the known degradation of PGD2.
Caption: Predicted degradation pathways of this compound.
Troubleshooting Guides and Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for various sample types to minimize this compound degradation.
Guide 1: Handling and Storage of this compound Stock Solutions
Problem: Inconsistent results from experiments using this compound.
Probable Cause: Degradation of this compound stock solutions due to improper handling and storage.
Solution:
Step-by-Step Protocol for Preparing this compound Stock Solutions:
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, or methyl acetate.[1] Consult the manufacturer's data sheet for the recommended solvent.
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.[1]
-
Dissolution: Dissolve the this compound in the chosen solvent to a high concentration (e.g., 1-10 mg/mL). Vortex briefly to ensure complete dissolution.[1]
-
Aliquoting: Immediately aliquot the stock solution into single-use, amber glass vials or polypropylene tubes to protect from light.[1] This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability. When stored properly at -20°C or below, this compound is stable for at least two years.[6]
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer immediately before use.
Guide 2: Sample Collection and Immediate Stabilization
Problem: Artificially high or low levels of this compound detected in biological samples.
Probable Cause: Ex vivo synthesis or degradation of this compound after sample collection.
Solution:
Step-by-Step Protocol for Sample Collection:
-
Inhibitor Addition: Immediately after collecting biological samples (e.g., plasma, tissue homogenates, cell culture media), add a cyclooxygenase (COX) inhibitor, such as indomethacin (10-15 µM), to prevent further enzymatic synthesis of prostaglandins.[7]
-
Antioxidant Addition: Concurrently, add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidative degradation.[8]
-
Keep Cold: All samples should be kept on ice throughout the collection and initial processing steps to minimize enzymatic activity and chemical degradation.[9]
-
Rapid Processing: Proceed with extraction as quickly as possible. If immediate extraction is not feasible, snap-freeze the samples in liquid nitrogen and store them at -80°C.[9]
Guide 3: Solid-Phase Extraction (SPE) for Sample Purification
Problem: Poor recovery and inaccurate quantification of this compound from complex biological matrices.
Probable Cause: Interference from other lipids and macromolecules in the sample.
Solution: A robust solid-phase extraction (SPE) protocol is essential for purifying and concentrating prostaglandins before analysis.
Step-by-Step Protocol for SPE of this compound (Adapted from protocols for other prostaglandins):
-
Sample Acidification: Acidify the sample (plasma, tissue homogenate, or cell culture medium) to a pH of 3-4 with a suitable acid, such as formic acid or 2M hydrochloric acid.[4][10] This step protonates the carboxylic acid group of this compound, increasing its retention on the C18 column.
-
Internal Standard: Spike the sample with a known amount of a deuterated internal standard (e.g., this compound-d4) before acidification to ensure accurate quantification.[4]
-
Column Conditioning: Prepare a C18 SPE cartridge by washing it with 10-20 mL of ethanol followed by 10-20 mL of deionized water.[4][11]
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge under a slight positive pressure to achieve a flow rate of approximately 0.5 mL/minute.[4][11]
-
Washing: Wash the cartridge to remove interfering substances:
-
Elution: Elute the this compound from the cartridge with a more polar organic solvent such as methyl formate or ethyl acetate (e.g., 10 mL).[4][9]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried sample in the mobile phase for LC-MS/MS analysis.[4]
Data Summary and Quick Reference Tables
The following tables provide a quick reference for key parameters in handling and analyzing this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/Matrix | Storage Temperature | Stability | Source |
| Stock Solution | Ethanol, DMSO, Methyl Acetate | -80°C | ≥ 2 years | [1][6] |
| Working Solution | Cell Culture Media/Buffer | Use immediately | Highly unstable | [1] |
| Biological Sample | Plasma, Tissue Homogenate | -80°C (after stabilization) | Long-term | [9] |
Table 2: Key Additives for this compound Stabilization in Biological Samples
| Additive | Purpose | Recommended Concentration | When to Add | Source |
| Indomethacin | COX Inhibitor (prevents synthesis) | 10-15 µM | Immediately upon collection | [7] |
| BHT (Butylated Hydroxytoluene) | Antioxidant (prevents oxidation) | 0.005% | Immediately upon collection | [8] |
Experimental Workflow for this compound Quantification
The following diagram outlines the complete workflow from sample collection to data analysis for accurate this compound quantification.
Sources
- 1. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. arborassays.com [arborassays.com]
- 8. med.und.edu [med.und.edu]
- 9. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 10. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Enhancing Prostaglandin D3 (PGD3) Detection Sensitivity in Biological Samples
Welcome to the technical support center for Prostaglandin D3 (PGD3) analysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity and reliability of this compound detection in complex biological matrices. Measuring this compound presents significant analytical challenges due to its low endogenous concentrations, inherent chemical instability, and rapid metabolism.[1][2][3]
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges and generate high-quality, reproducible data.
Section 1: Foundational Knowledge - Understanding this compound Analysis
A solid understanding of this compound's properties and the available analytical technologies is the first step toward a successful assay.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D3 (this compound) and why is it important to measure?
A1: Prostaglandin D3 (this compound) is a lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It is part of the prostaglandin family, which is involved in a wide array of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and allergic responses.[4][5] this compound is known to be an inhibitor of platelet aggregation and a modulator of autonomic neurotransmission.[5] Accurate measurement of this compound and its metabolites can provide valuable insights into inflammatory pathways, the effects of nutritional interventions with omega-3 fatty acids, and the mechanisms of action for novel therapeutics.
Q2: What are the common analytical platforms for this compound detection, and how do they compare?
A2: The two primary platforms for this compound quantification are mass spectrometry (LC-MS/MS) and immunoassays (ELISA). Each has distinct advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely considered the "gold standard" for prostaglandin analysis.[1][2] It offers high specificity by separating this compound from its isomers (like PGE3) and metabolites, and high sensitivity for detection in the picogram/mL range.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are more accessible and have a simpler workflow. However, they can suffer from a lack of specificity due to antibody cross-reactivity with other structurally similar prostaglandins, potentially leading to inaccurate quantification.[1][8]
The choice of platform depends on the specific requirements of the study, balancing the need for specificity and sensitivity against throughput and cost.
Table 1: Comparison of Analytical Platforms for this compound Detection
| Feature | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | Very High (can distinguish isomers)[6][9] | Variable (potential for cross-reactivity)[1][8] |
| Sensitivity | Very High (pg/mL levels)[6] | High (pg/mL to ng/mL levels)[10] |
| Multiplexing | Excellent (can measure multiple analytes simultaneously)[11] | Limited (typically measures one analyte) |
| Sample Prep | More complex (requires extraction, chromatography)[11] | Simpler (may require dilution or extraction)[10] |
| Throughput | Lower | Higher |
| Cost/Sample | Higher | Lower |
| Validation | Requires rigorous method development | Relies on manufacturer's validation |
Diagram 1: Simplified Biosynthetic Pathway of this compound
Caption: Key steps for isolating this compound from plasma using C18 SPE.
Section 3: Troubleshooting Guide - Addressing Common Issues
This section addresses specific problems you might encounter during your this compound analysis in a question-and-answer format.
Issue: Low/No Signal or Poor Sensitivity
Q4: My this compound signal is undetectable or the sensitivity is very poor. What are the likely causes?
A4: This is a frequent challenge due to the low abundance of this compound. [2]The root cause can be in sample handling, extraction, or the analytical method itself.
-
Analyte Degradation: this compound is chemically unstable. [1]If samples were not handled quickly, kept consistently cold, stored properly at -80°C, or were subjected to multiple freeze-thaw cycles, the analyte may have degraded before analysis. [1][6]* Inefficient Extraction: Your SPE protocol may be suboptimal. Ensure the sample pH is correct (~3.5) before loading and that you are using the appropriate wash and elution solvents. [12]See the SPE protocol in Section 2.
-
Poor Ionization (LC-MS/MS): this compound, like other prostaglandins, ionizes best in negative electrospray ionization (ESI) mode, detecting the deprotonated molecule [M-H]⁻. [6]Ensure your mass spectrometer source parameters are optimized for negative ion mode.
-
Matrix Suppression: Components from the biological sample that co-elute with this compound can suppress its ionization in the MS source, leading to a weaker signal. [11][13]Improving sample cleanup with a more rigorous SPE wash step or optimizing chromatographic separation can help.
-
Measuring Metabolites: In many biological systems, the parent this compound is metabolized very quickly. [1]Consider measuring a more stable downstream metabolite, such as tetranor-PGDM in urine, which can provide a more robust measure of in vivo this compound production. [14]
Issue: Poor Recovery
Q5: I'm experiencing low recovery of this compound after sample extraction. How can I troubleshoot this?
A5: Low recovery points to a loss of analyte during the sample preparation process. A systematic check is required.
Troubleshooting Steps for Low Recovery:
-
Verify Internal Standard (IS) Recovery: The first step is to check the recovery of your deuterated internal standard (e.g., this compound-d4). Since the IS should behave almost identically to the analyte, its recovery is a good indicator of the overall efficiency of your extraction process.
-
If IS Recovery is also Low:
-
Check SPE Steps: Systematically collect the flow-through from each step of your SPE protocol (load, wash 1, wash 2, elution) and analyze each fraction. This will tell you exactly where your analyte is being lost.
-
Analyte in the "Load" fraction: The sample may not be binding to the sorbent. Check that the sample was properly acidified and that the cartridge was conditioned correctly.
-
Analyte in a "Wash" fraction: The wash solvent is too strong and is prematurely eluting your analyte. Consider a weaker wash solvent.
-
-
Check Evaporation Step: Be careful not to over-dry the sample, as this can cause the analyte to adhere irreversibly to the glass tube. Also, ensure the nitrogen stream is gentle to prevent aerosolizing and losing the sample. [6]3. If IS Recovery is Good, but this compound Recovery is Low:
-
This rare situation suggests a problem specific to the endogenous analyte. It could be due to differential degradation or a specific matrix interaction. [15]Ensure COX inhibitors were added at the time of sample collection to prevent enzymatic degradation of the native this compound. [15]
-
Issue: High Background / Matrix Effects
Q6: My chromatogram has high background noise, making it difficult to integrate the this compound peak. What can I do?
A6: High background is usually caused by interfering substances from the sample matrix that were not removed during cleanup.
-
Optimize SPE: The most effective solution is to improve your sample cleanup. Add an additional, orthogonal wash step to your SPE protocol. For example, after the aqueous wash, use a non-polar solvent like hexane to remove lipids before eluting with a more polar solvent like ethyl acetate. [10]* Improve Chromatography: Increase the resolution of your liquid chromatography. A longer gradient, a different mobile phase composition, or a column with a different chemistry can help separate this compound from interfering peaks. [6][9]* Check for Contamination: Ensure all solvents are HPLC-grade or better and that all labware is scrupulously clean. Run a "process blank" (the entire extraction procedure with no biological sample) to check for contamination sources. [15]
Section 4: Advanced Topics & FAQs
Q7: Is derivatization necessary for this compound analysis by LC-MS/MS?
A7: Derivatization is generally not necessary for modern, sensitive LC-MS/MS systems, which can readily detect native prostaglandins in negative ion mode. [9][16]However, derivatization was historically used for GC-MS analysis to make the prostaglandins volatile and thermally stable. [17][18]In some specific LC-MS/MS applications, derivatization with a reagent that imparts a permanent positive charge can be used to switch to positive ion mode, which can sometimes improve sensitivity or move the analyte away from a region of high interference. [19]For most applications, avoiding the extra step, potential for side-reactions, and added complexity of derivatization is preferred. [20] Q8: How do I properly validate my this compound assay?
A8: A full method validation is crucial for ensuring your data is accurate and reliable. Key validation experiments include:
-
Calibration Curve & Linearity: Establish the concentration range over which the assay is accurate.
-
Accuracy & Precision: Determine intra-day and inter-day variability by running quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. [6]* Recovery: Assess the efficiency of your extraction process by comparing the signal of an analyte spiked into the matrix before extraction versus after extraction. [12]* Matrix Effect: Evaluate the degree of ion suppression or enhancement caused by the biological matrix. [13]* Stability: Test the stability of this compound in the biological matrix under various conditions (freeze-thaw cycles, bench-top stability). [1][6]
References
-
Song, W. L., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & other lipid mediators, 82(1-4), 47–56. Available at: [Link]
-
Chhonker, Y. S., Bala, V., & Murry, D. J. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 10(24), 2027–2046. Available at: [Link]
-
Rosenfeld, J. M., Mureika-Russell, M., & Love, M. (1989). Solid-phase sample preparation method for prostaglandins: integration of procedures for isolation and derivatization for gas chromatographic determination. Journal of Chromatography B: Biomedical Sciences and Applications, 489(2), 263-272. Available at: [Link]
-
Wang, Z., et al. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Methods in Molecular Biology, 2625, 299-311. Available at: [Link]
-
ResearchGate. (2014). 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS. Retrieved from [Link]
-
Yamashita, K., et al. (1987). Gas chromatography-mass spectrometry of some prostanoids with new derivatizing agents. Application to the analysis of 13,14-dihydro-15-ketoprostaglandin F2 alpha. Journal of Chromatography B: Biomedical Sciences and Applications, 399, 223-34. Available at: [Link]
-
LIPID MAPS. (n.d.). Eicosanoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Request PDF. Retrieved from [Link]
-
Wynalda, M. A., & Fitzpatrick, F. A. (1981). Stability of prostaglandin I2 in human blood. Prostaglandins, 21(2), 165-75. Available at: [Link]
-
Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Methods in Enzymology, 432, 59-82. Available at: [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Available at: [Link]
-
Villa, C., et al. (2022). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. International Journal of Molecular Sciences, 23(19), 11933. Available at: [Link]
-
Brose, S. A., Thuen, B. T., & Golovko, M. Y. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of lipid research, 52(4), 850–859. Available at: [Link]
-
ResearchGate. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Retrieved from [Link]
-
Chhonker, Y. S., Bala, V., & Murry, D. J. (2018). Quantification of Eicosanoids and Their Metabolites in Biological Matrices: A Review. Bioanalysis, 10(24), 2027-2046. Available at: [Link]
-
Springer Nature Experiments. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Retrieved from [Link]
-
Universidade de Lisboa. (2023). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]
-
Prentice, B. M., et al. (2020). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. Journal of Mass Spectrometry, 55(10), e4491. Available at: [Link]
-
Diva-portal.org. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Retrieved from [Link]
-
Okayasu, I., et al. (2023). Significant increase in prostaglandin E-major urinary metabolite with physical exercise suggesting muscle inflammation. Taylor & Francis Online, 53(1), 1-10. Available at: [Link]
-
Turi, S., et al. (1983). Plasma levels and urinary excretion of prostaglandins in patients with rheumatoid arthritis. Clinical rheumatology, 2(4), 401-406. Available at: [Link]
-
Pihko, H., et al. (1995). Immunofluorometric assay of prostaglandin D synthase in human tissue extracts and fluids. Clinical chemistry, 41(1), 62-67. Available at: [Link]
-
Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology, 2855, 147-154. Available at: [Link]
-
Granström, E., & Kindahl, H. (1976). Radioimmunoassays for prostaglandin metabolites. Advances in prostaglandin and thromboxane research, 1, 81-92. Available at: [Link]
-
de Lemos, J. A., et al. (2024). Urinary Prostaglandin E2 Excretion and the Risk of Cardiovascular and Kidney Disease. Journal of the American Heart Association, 13(5), e031545. Available at: [Link]
-
ResearchGate. (2013). Analysis of eicosanoids and related lipid mediators using mass spectrometry. Retrieved from [Link]
-
Fischer, S., & Weber, P. C. (1986). Measurement of prostaglandin E3 and other eicosanoids in biologic samples using high pressure liquid chromatography and radioimmunoassay. Prostaglandins, 32(3), 405-411. Available at: [Link]
-
Levine, L., & Van Vunakis, H. (1970). Measurement of prostaglandins by radioimmunoassay. Biochemical and biophysical research communications, 41(5), 1171-1177. Available at: [Link]
-
Morrow, J. D., et al. (1999). Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry. Prostaglandins & other lipid mediators, 57(2-3), 149-165. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D3 (this compound) | Prostaglandin Receptor | 71902-47-1 | Invivochem [invivochem.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. mdpi.com [mdpi.com]
- 14. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase sample preparation method for prostaglandins: integration of procedures for isolation and derivatization for gas chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas chromatography-mass spectrometry of some prostanoids with new derivatizing agents. Application to the analysis of 13,14-dihydro-15-ketoprostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in PGD3-Treated Cell Culture Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of Prostaglandin D3 (PGD3) in cell culture experiments. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to minimize variability and enhance the reproducibility of your results. Drawing from established principles in prostaglandin research, this guide offers practical solutions and explains the scientific rationale behind them.
Introduction: The Challenge of this compound in Cell Culture
Prostaglandin D3 (this compound) is a lipid mediator with emerging interest in various physiological and pathological processes. However, like other prostaglandins, its use in in vitro experiments is often plagued by high variability. This inherent inconsistency stems from the molecule's intrinsic instability and the complex biological systems in which it is studied. This guide will dissect the primary sources of this variability and provide actionable strategies to mitigate them, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound-treated cell cultures. What are the most probable causes?
A1: High variability in prostaglandin experiments is a common and often multifaceted issue. The primary culprits for inconsistency in this compound-treated cell culture experiments can be categorized as follows:
-
Chemical Instability of this compound: Prostaglandins, including this compound, are notoriously unstable with a very short half-life, sometimes as brief as 30 seconds in biological systems.[1] This instability is exacerbated by several factors:
-
Rapid Cellular Metabolism: Cells can quickly metabolize this compound into various derivatives. These metabolites may possess different biological activities or be entirely inactive, leading to inconsistent cellular responses.[1]
-
Inconsistent Reagent Handling: Seemingly minor variations in the preparation of this compound stock solutions, storage conditions, and the timing of its addition to cell cultures can result in significant differences in the effective concentration delivered to the cells.[1]
-
Cellular Factors: The physiological state of your cells plays a critical role in their responsiveness to this compound.
-
Cell Passage Number and Density: The number of times cells have been subcultured (passage number) and their density when plated can alter their metabolic activity and receptor expression, thereby influencing their response to prostaglandins.[1][2]
-
Cell Line Authenticity and Contamination: The use of misidentified or cross-contaminated cell lines can lead to erroneous and irreproducible results.[2][3] Routine testing for contaminants like mycoplasma is crucial, as they can alter cellular physiology and experimental outcomes.[2][3]
-
-
Variability in Cell Culture Media and Supplements:
-
Serum Lot-to-Lot Variability: If using serum-supplemented media, be aware that fetal bovine serum (FBS) is a complex mixture with over 1,000 components, and its composition can vary significantly between batches.[3][4] This can lead to differences in cell growth and responsiveness.[4]
-
Media Composition: Even chemically defined media can be a source of variability due to the complexity of their formulation and the stability of individual components.[5][6]
-
Q2: How can we ensure the this compound we are adding to our cultures is stable and at the intended concentration?
A2: Ensuring the stability and accurate concentration of this compound is paramount for reproducible experiments. Here is a step-by-step protocol for preparing and handling this compound:
Protocol: this compound Stock and Working Solution Preparation
-
Reconstitution:
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer immediately before use.[1] Avoid preparing large batches of working solution that will sit for extended periods.
-
To further control for degradation:
-
Include a "time-zero" control: Measure the initial concentration of this compound in your experimental setup.
-
Assess stability in your media: Incubate this compound in your cell culture medium without cells for the duration of the experiment to determine its stability under your specific conditions.[1]
Q3: Our cells show a differential response to this compound compared to its more studied analog, PGD2. What could explain this?
A3: While this compound and PGD2 are structurally similar, their biological effects can differ due to several factors:
-
Receptor Binding Affinity: Prostaglandins exert their effects by binding to specific G-protein-coupled receptors.[7] PGD2 is known to bind to DP1 and CRTH2 (DP2) receptors.[8] The binding affinity of this compound to these receptors may differ from that of PGD2, leading to variations in downstream signaling.
-
Metabolic Products: The metabolites of this compound and PGD2 are different and may possess their own unique biological activities.[1]
-
Cellular Context: The expression levels of prostaglandin synthases, metabolizing enzymes, and receptors can vary significantly between different cell types and tissues, leading to context-dependent effects.[1]
Troubleshooting Steps:
-
Receptor Expression Analysis: Characterize the expression levels of DP1 and CRTH2 receptors in your experimental system using techniques like qPCR or Western blotting.[1]
-
Dose-Response Curves: Perform comprehensive dose-response experiments for both this compound and PGD2 to compare their potency and efficacy in your specific cell model.[1]
Q4: What are the best practices for standardizing our cell culture procedures to minimize variability?
A4: Consistency in cell culture technique is a cornerstone of reproducible research. Here are key areas to standardize:
Table 1: Key Cell Culture Parameters for Standardization
| Parameter | Recommendation | Rationale |
| Cell Source | Obtain cells from a reputable cell bank (e.g., ATCC).[2] | Ensures cell line authenticity and reduces the risk of using misidentified or contaminated cells. |
| Cell Passage Number | Limit the number of passages and use cells within a defined passage number range for all experiments.[2] | Minimizes genetic and phenotypic drift that can occur with extensive passaging.[2] |
| Seeding Density | Standardize the cell seeding density for all experiments. | Cell density can affect cell responsiveness to stimuli.[2] |
| Time from Passage | Perform experiments at a consistent time point after subculturing. | Nutrient depletion and waste product accumulation in the media can alter cell physiology.[2] |
| Cryopreservation | Freeze a large batch of cells and perform quality control tests on a thawed vial before using the batch for experiments.[2] | The "thaw-and-use" approach minimizes variability introduced by continuous culturing.[2] |
| Media and Supplements | If using serum, pre-qualify and reserve a large lot of FBS for your entire study.[4] For chemically defined media, use the same lot number for a set of experiments. | Reduces lot-to-lot variability in media components.[3][4] |
| Contamination Testing | Routinely test for mycoplasma and other common contaminants.[2][3] | Undetected contamination can significantly alter experimental results.[2][3] |
Visualizing the this compound Signaling Pathway and Experimental Workflow
To better understand the cellular mechanisms at play and to standardize your experimental approach, we provide the following diagrams.
This compound Signaling Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and signal through G-protein-coupled receptors.[7][9]
Caption: Simplified this compound signaling pathway.
Recommended Experimental Workflow for this compound Treatment
A standardized workflow is essential for minimizing variability.
Caption: Standardized workflow for this compound cell culture experiments.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter.
Issue 1: My cells are dying after this compound treatment, even at low concentrations.
-
Question: Could the solvent used to dissolve this compound be causing cytotoxicity?
-
Answer: Yes. Solvents like DMSO and ethanol can be toxic to cells at high concentrations.
-
Troubleshooting Step: Always include a vehicle control in your experiments, where you treat cells with the same concentration of the solvent used to dissolve this compound, but without the this compound itself. This will help you differentiate between the effects of this compound and the solvent.
-
Issue 2: The biological effect of this compound is not consistent across different batches of the compound.
-
Question: How can I ensure the quality and activity of my this compound?
-
Answer: The quality of your this compound can vary between suppliers and even between lots from the same supplier.
-
Troubleshooting Step: Whenever you receive a new batch of this compound, it is advisable to perform a quality control experiment, such as a dose-response curve with a known sensitive cell line, to ensure its biological activity is comparable to previous batches.
-
Issue 3: I am not observing any effect of this compound in my cell line.
-
Question: Is it possible that my cells do not respond to this compound?
-
Answer: Yes, this is a possibility.
-
Troubleshooting Step 1: Receptor Expression: As mentioned earlier, verify the expression of this compound receptors (DP1 and CRTH2) in your cell line at both the mRNA and protein levels.
-
Troubleshooting Step 2: Positive Control: Use a cell line known to respond to this compound as a positive control to ensure your experimental setup and this compound stock are working correctly.
-
Troubleshooting Step 3: Primary Cells vs. Cell Lines: Immortalized cell lines can sometimes lose the expression of certain receptors or signaling components over time.[10][11][12] If feasible, consider using primary cells, which are generally more representative of the in vivo situation.[11][13][14]
-
Conclusion
References
-
Bioprocess International. (2022). From formulation to manufacturing: analysis of the sources of cell culture medium variability and control strategies. Retrieved from [Link]
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 16). Decreasing variability in your cell culture. Retrieved from [Link]
-
Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility. Retrieved from [Link]
-
ResearchGate. (2017, September 25). Examining the sources of variability in cell culture media used for biopharmaceutical production. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Effects of vitamin D3 on signaling by prostaglandin E2 in osteoblast-like cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, September 15). Prostaglandins - StatPearls. Retrieved from [Link]
-
PubMed. (n.d.). Effect of vitamin D3 on prostaglandin E2 synthesis in osteoblast-like cells. Retrieved from [Link]
-
YouTube. (2019, October 18). Prostaglandins : Biosynthesis,function and regulation. Retrieved from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
PubMed Central. (n.d.). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Retrieved from [Link]
-
PubMed. (2020, June 15). The GEF-H1/PKD3 signaling pathway promotes the maintenance of triple-negative breast cancer stem cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Retrieved from [Link]
-
Semantic Scholar. (2024, May 3). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. Retrieved from [Link]
-
PubMed. (2024, September 6). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. Retrieved from [Link]
-
PubMed Central. (2025, October 11). A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research. Retrieved from [Link]
-
PubMed Central. (n.d.). Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Retrieved from [Link]
-
PubMed Central. (2021, August 13). In situ imaging reveals disparity between prostaglandin localization and abundance of prostaglandin synthases. Retrieved from [Link]
-
PubMed. (2011, March 1). Biological activity and ligand binding mode to the progesterone receptor of A-homo analogues of progesterone. Retrieved from [Link]
-
PubMed. (n.d.). Elevated prostaglandin production in cultured cells from a patient with fibrodysplasia ossificans progressiva. Retrieved from [Link]
-
PubMed. (2014, January 23). An allosteric signaling pathway of human 3-phosphoglycerate kinase from force distribution analysis. Retrieved from [Link]
-
PubMed. (2016, July 8). Cell culture media impact on drug product solution stability. Retrieved from [Link]
-
BioSpherix. (n.d.). Cell Lines Versus Primary Cells as In Vitro Disease Models - An Overview. Retrieved from [Link]
-
PubMed. (n.d.). Biological effects and receptor binding affinities of new pseudononapeptide bombesin/GRP receptor antagonists with N-terminal D-Trp or D-Tpi. Retrieved from [Link]
-
PubMed. (n.d.). Increased production and release of prostaglandin-E2 by human granulosa cells from polycystic ovaries. Retrieved from [Link]
-
PubMed Central. (2024, January 11). Prostaglandin E2 controls the metabolic adaptation of T cells to the intestinal microenvironment. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparative Proteomic Phenotyping of Cell Lines and Primary Cells to Assess Preservation of Cell Type-specific Functions. Retrieved from [Link]
-
PubMed Central. (2023, December 29). Metabolic Changes during In Vivo Maturation of PSC-Derived Skeletal Myogenic Progenitors. Retrieved from [Link]
-
Springer. (2023, October 30). Polyploid cell dynamics and death before and after PEG-treatment of a NIH/3T3 derived culture: vinblastine effects on the regulation of cell subpopulations heterogeneity. Retrieved from [Link]
-
faCellitate. (2022, February 18). Different approaches for 3D primary cell culture model development. Retrieved from [Link]
-
Drug Target Review. (2021, June 22). Making cell culture models more physiologically relevant. Retrieved from [Link]
-
PubMed. (n.d.). Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparison of primary and passaged tumor cell cultures and their application in personalized medicine. Retrieved from [Link]
-
ResearchGate. (2015, April 15). What are the culture conditions for prostate cancer cell line PC-3?. Retrieved from [Link]
-
MDPI. (n.d.). The Use of Patient-Derived Organoids in the Study of Molecular Metabolic Adaptation in Breast Cancer. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Hydrogen Attenuates Chronic Inflammation and Delays the Onset of Ultraviolet B-Induced Skin Carcinogenesis in Mice. Retrieved from [Link]
-
YouTube. (2023, November 23). BIOFLOAT™ 3D cell culture insights – Prof. V. Lauschke narrows the translational gap into clinics. Retrieved from [Link]
-
PubMed Central. (2019, March 15). In vitro metabolic activation of vitamin D3 by using a multi-compartment microfluidic liver-kidney organ on chip platform. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Cell Culture Quality Control: The Key to Reproducibility | Technology Networks [technologynetworks.com]
- 4. tandfonline.com [tandfonline.com]
- 5. wwwdev.duoningbio.com [wwwdev.duoningbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin - Wikipedia [en.wikipedia.org]
- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Comparative Proteomic Phenotyping of Cell Lines and Primary Cells to Assess Preservation of Cell Type-specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Comparison of primary and passaged tumor cell cultures and their application in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. audubonbio.com [audubonbio.com]
- 14. Different approaches for 3D primary cell culture model development – faCellitate [facellitate.com]
Prostaglandin D3 (PGD3) Stock Solutions: A Technical Guide to Solvent Selection, Preparation, and Troubleshooting
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Prostaglandin D3 (PGD3). The successful use of this compound in experimental settings is critically dependent on the correct preparation and handling of stock solutions. This guide provides in-depth, experience-driven advice on solvent selection, protocol optimization, and troubleshooting to ensure the integrity and bioactivity of your this compound. Given the limited specific literature on this compound, this guide also draws upon established principles from its more-studied analogue, Prostaglandin D2 (PGD2), to provide a comprehensive set of best practices.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a primary stock solution of this compound?
A1: this compound is readily soluble in several organic solvents. For a primary, high-concentration stock solution, anhydrous dimethyl sulfoxide (DMSO) or ethanol are the recommended choices.[1] Both solvents offer good solvating power for this compound and are compatible with long-term storage at low temperatures. Cayman Chemical reports the solubility of this compound to be greater than 50 mg/mL in DMSO and greater than 75 mg/mL in ethanol.[1] The choice between DMSO and ethanol often depends on the downstream application and the tolerance of the experimental system (e.g., cell culture) to the solvent.
Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?
A2: While this compound is sparingly soluble in aqueous buffers (approximately 5 mg/mL in PBS, pH 7.2), it is not recommended for preparing stock solutions.[1] Prostaglandins are notoriously unstable in aqueous environments, being susceptible to hydrolysis and degradation.[2] Aqueous solutions of prostaglandins are generally not recommended for storage for more than a day.[3][4] Therefore, aqueous buffers should only be used for preparing final working dilutions immediately before use.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in anhydrous DMSO or ethanol should be stored at -80°C for long-term stability.[2] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2] The solid form of this compound should be stored at -20°C.[1]
Q4: For how long is a this compound stock solution stable?
A4: When stored properly in an anhydrous organic solvent at -80°C, a this compound stock solution can be stable for at least six months.[5] However, for sensitive applications, it is always best practice to prepare fresh stock solutions regularly. The stability of the solid compound is reported to be at least two years when stored at -20°C.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when diluting stock solution in aqueous buffer. | The concentration of this compound in the final working solution exceeds its aqueous solubility limit. The organic solvent from the stock is not well-tolerated by the aqueous buffer at that concentration. | - Increase the volume of the aqueous buffer for dilution. - Ensure vigorous mixing during the dilution process. - Consider a serial dilution approach to minimize solvent shock. - If the problem persists, re-evaluate the required final concentration of this compound. |
| Inconsistent or no biological activity observed in experiments. | This compound has degraded due to improper storage or handling. The stock solution concentration is inaccurate. | - Prepare a fresh stock solution from a new vial of solid this compound. - Avoid repeated freeze-thaw cycles by using single-use aliquots.[2] - Always prepare working dilutions immediately before use. - Verify the concentration of the stock solution if possible, although this often requires specialized analytical equipment. |
| High variability between experimental replicates. | Inconsistent handling of this compound solutions. Degradation of this compound in the experimental medium over the course of the experiment. | - Standardize the entire procedure for preparing and using this compound solutions. - Minimize the time between preparing the working solution and adding it to the experiment. - For longer experiments, consider the stability of this compound in your specific culture medium by running a time-course stability test.[2] |
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | >50 mg/mL[1] | Recommended for primary stock solutions. Ensure use of anhydrous grade. |
| Ethanol | >75 mg/mL[1] | An excellent alternative to DMSO for primary stock solutions. Use anhydrous ethanol. |
| Dimethylformamide (DMF) | >100 mg/mL[1] | High solubility, but less commonly used in cell-based assays due to higher toxicity. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >5 mg/mL[1] | Suitable for final working dilutions only. Do not store aqueous solutions.[3][4] |
| Methyl Acetate | 100 µg/ml solution[1] | Often the solvent in which the product is supplied by the manufacturer.[1] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
Prostaglandin D3 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture, which can degrade the compound.[2]
-
Solvent Addition: Based on the amount of this compound in the vial, calculate the required volume of anhydrous DMSO to achieve a 10 mg/mL concentration. For example, for 1 mg of this compound, add 100 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary, but avoid excessive heating.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protecting tubes.[2] This is a critical step to prevent degradation from repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage.[2][5]
Decision-Making Workflow for this compound Solvent Selection
Caption: Decision workflow for selecting the appropriate solvent for this compound solutions.
References
-
PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]
-
Nortek. This compound, PGS3. Available at: [Link]
-
Journal of Chemical & Engineering Data. Solubility of Vitamin D3 in Six Organic Solvents at Temperatures from (248.2 to 273.2) K. Available at: [Link]
-
Nortek. This compound, PGS3. Available at: [Link]
-
Journal of Molecular Liquids. Solubility and thermodynamic function of vitamin D3 in different mono solvents. Available at: [Link]
-
National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]
-
National Institutes of Health (NIH). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Available at: [Link]
-
MDPI. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Available at: [Link]
-
Scribd. This compound, PGS3 Submittal. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vitamin D modulates prostaglandin E2 synthesis and degradation in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microteklabs.com [microteklabs.com]
- 5. Prostaglandin Degradation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Assessing Prostaglandin D3 (PGD3) Stability in Cell Culture Media
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of working with Prostaglandin D3 (PGD3) in vitro. The inherent instability of lipid mediators like this compound is a primary source of experimental variability and reproducibility issues. This resource provides in-depth, actionable guidance to help you design robust experiments, troubleshoot common problems, and ensure the integrity of your data. Given the limited literature specifically on this compound, this guide synthesizes established principles from its well-studied analogue, PGD2, and other prostaglandins to provide a comprehensive framework.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What causes this compound to degrade in my cell culture media, and how can I mitigate it?
A1: The degradation of this compound is multifactorial, stemming from its chemical structure and the complex environment of cell culture media.
Prostaglandins are chemically labile lipid mediators, and their stability is influenced by several factors.[1] Understanding these factors is the first step toward controlling them.
-
Chemical Instability (Non-Enzymatic): this compound is susceptible to degradation through pathways like hydrolysis, dehydration, and oxidation.[1] These reactions are significantly accelerated by:
-
pH: Prostaglandins of the D and E series are known to be unstable in aqueous solutions, with stability being highly pH-dependent.[2][3] Acidic or basic conditions can catalyze degradation. For the analogous Prostaglandin E2 (PGE2), degradation is significantly faster at a pH above 8.0.[2] Since standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, some level of degradation is expected.
-
Temperature: Elevated temperatures increase the rate of chemical reactions. While experiments are conducted at 37°C for biological relevance, this temperature accelerates this compound degradation compared to storage conditions.[4]
-
Light: Prolonged exposure to light can contribute to the oxidation of prostaglandins.[5]
-
-
Metabolic Instability (Enzymatic): In cultures containing cells, this compound can be rapidly metabolized into various derivatives by cellular enzymes, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catabolizes prostaglandins into inactive metabolites.[6][7]
Mitigation Strategies:
-
pH Control: Ensure your media is properly buffered and calibrated. Avoid any unintentional pH shifts during your experiment.
-
Temperature Management: Minimize the time this compound-containing media spends outside of controlled storage conditions before being added to the cells.
-
Light Protection: Use amber or opaque tubes for preparing and storing this compound solutions to protect them from light.[1][5]
-
Fresh Preparations: Always prepare working solutions of this compound fresh from a concentrated stock solution immediately before use.[5] Avoid storing diluted aqueous solutions for any extended period.
To visualize the primary non-enzymatic degradation pathways, consider the following diagram:
Q2: I'm observing high variability in my this compound-treated experiments. What are the likely causes and solutions?
A2: High variability is a classic sign of inconsistent effective concentration due to compound instability and handling.
The extremely short half-life of many prostaglandins in biological systems, often cited as being around 30 seconds, is a major contributor to experimental variability.[1]
Common Causes of Variability:
-
Inconsistent Stock Handling: Repeated freeze-thaw cycles of the main stock solution can cause degradation before it's even diluted.[1] Suppliers generally do not test the stability of compounds once they have been solubilized by the end-user.[8]
-
Timing of Addition: Minor differences in the time between preparing the working solution and adding it to the cell cultures can lead to significant differences in the starting concentration.
-
Cellular Factors: The metabolic rate of cells can vary with passage number and plating density.[1] Higher cell density can lead to faster this compound metabolism.
Solutions for Reducing Variability:
-
Prepare Single-Use Aliquots: When you first receive and dissolve your this compound, immediately aliquot the concentrated stock solution into single-use vials and store them at -80°C.[1] This is the most critical step to ensure a consistent starting material for each experiment.
-
Standardize Your Workflow: Perform all experimental steps, from thawing the aliquot to treating the cells, with consistent timing across all plates and replicates.
-
Use an Internal Standard (for LC-MS/MS): For the most rigorous quantification, use a stable, deuterated this compound internal standard. This standard is added at the beginning of sample preparation and corrects for any loss of this compound during extraction and variability during analysis.[1]
-
Include a "Time-Zero" Control: Always collect a sample of the media immediately after adding this compound. This "T0" sample represents the actual starting concentration in your experiment, accounting for any initial, rapid degradation upon dilution into the warm, aqueous media.[1]
Q3: How can I design a definitive experiment to measure the stability of this compound in my specific cell culture setup?
A3: A time-course experiment quantifying the remaining this compound is the gold standard. The most reliable method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.
Here is a comprehensive protocol to assess this compound stability.
Protocol: this compound Stability Assessment via LC-MS/MS
This protocol allows you to determine the half-life of this compound under your specific experimental conditions.
1. Preparation of Reagents:
-
This compound Stock Solution (1-10 mg/mL): Allow the vial of this compound to equilibrate to room temperature before opening.[1] Dissolve it in a suitable organic solvent like DMSO or ethanol (check the manufacturer's data sheet).[9][10][11] Vortex briefly. Immediately prepare single-use aliquots in amber glass or polypropylene tubes and store at -80°C.[1]
-
Cell Culture Media: Prepare your complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and other supplements).[12][13] Prepare a parallel batch of media without cells.
-
Internal Standard (IS): Use a deuterated this compound (e.g., this compound-d4) stock solution.
2. Experimental Setup:
-
Equilibrate two sets of flasks/plates containing your cell-free and cell-containing media to 37°C in the incubator.
-
Spike this compound into the media to your final working concentration (e.g., 100 nM). Mix gently.
3. Time-Course Sampling:
-
Immediately collect the first sample (T=0).
-
Collect subsequent samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
For each sample, transfer a defined volume (e.g., 500 µL) to a new tube.
4. Sample Preparation for Analysis:
-
Add Internal Standard: Add the deuterated this compound internal standard to each sample.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol to precipitate proteins from the media. Vortex and centrifuge at high speed.
-
Solid-Phase Extraction (SPE): This step is crucial for cleaning the sample and concentrating the this compound.[1] Condition an appropriate SPE cartridge, load the supernatant from the previous step, wash away impurities, and elute the this compound with an organic solvent.
-
Evaporation & Reconstitution: Evaporate the solvent from the eluate under a gentle stream of nitrogen.[14] Reconstitute the dried residue in a small, known volume of the LC-MS mobile phase.[15]
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a method using Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-daughter ion transitions for both this compound and the deuterated internal standard.
The workflow for this crucial experiment is outlined below:
Q4: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect this compound stability?
A4: Yes, the medium composition can influence this compound stability, although this effect is often secondary to temperature and cellular metabolism.
DMEM and RPMI-1640 differ in their formulation, including concentrations of amino acids, vitamins, glucose, and their buffering systems.[12][13]
-
Buffering System: DMEM often uses a robust bicarbonate system that maintains pH stability in a CO2 incubator.[12] RPMI-1640 also relies on a bicarbonate buffer but has a different overall composition.[13] Since prostaglandin stability is highly pH-dependent, any medium that better maintains a stable physiological pH will likely offer a more consistent environment.[2][16]
-
Component Interactions: Certain media components could theoretically interact with this compound. For example, studies have shown that components like cysteine and iron can impact the stability of other molecules, such as antibodies, in culture media.[17]
For most applications, the difference in this compound stability between standard media like DMEM and RPMI is likely to be less significant than the rapid degradation caused by cellular metabolism. However, if your experiment is highly sensitive or uses a custom or less common medium, it is best practice to perform the stability assay described in Q3 to confirm.
Data Summary: Expected Prostaglandin Stability
While specific half-life data for this compound in cell culture media is scarce, we can extrapolate from data on the more extensively studied PGE2 to provide a general guide.
| Condition | Factor | Expected Stability | Rationale / Comment |
| Aqueous Buffer | pH 4.0 | High | Prostaglandins are generally more stable in slightly acidic conditions.[2] |
| Aqueous Buffer | pH 7.4 | Moderate | At physiological pH, degradation begins to accelerate. Half-life can be in the range of hours.[2] |
| Aqueous Buffer | pH 9.0 | Very Low | Basic conditions rapidly accelerate degradation. The half-life can drop to minutes.[2] |
| Cell-Free Media (37°C) | Temperature | Moderate to Low | The combination of physiological pH and 37°C temperature promotes degradation over several hours. |
| Media with Cells (37°C) | Metabolism | Very Low | Rapid enzymatic metabolism by cells is often the dominant factor, potentially reducing the half-life to minutes.[1][6] |
| Organic Solvent (-80°C) | Storage | Very High | In a suitable organic solvent and at ultra-low temperatures, this compound is stable for years.[9] |
References
-
Yang, G., et al. (2015). Prostaglandin Degradation. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Liu, X., et al. (2013). Vitamin D modulates prostaglandin E2 synthesis and degradation in human lung fibroblasts. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]
-
Aydin, D., & Tzingounis, A. V. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Advances. Available at: [Link]
-
American Journal of Respiratory Cell and Molecular Biology. Vitamin D Modulates Prostaglandin E2 Synthesis and Degradation in Human Lung Fibroblasts. Available at: [Link]
-
Patsnap Synapse. What's the Difference Between DMEM and RPMI?. Available at: [Link]
-
News-Medical.Net. Improving sample preparation for LC-MS/MS analysis. Available at: [Link]
-
Pediaa.Com. Difference Between RPMI and DMEM. Available at: [Link]
-
ResearchGate. Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres. Available at: [Link]
-
Chemistry For Everyone. How Do You Prepare A Sample For LC-MS Analysis?. YouTube. Available at: [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
-
PubMed. Cell culture media impact on drug product solution stability. Available at: [Link]
-
PubMed Central. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Vitamin D modulates prostaglandin E2 synthesis and degradation in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 13. differencebetween.com [differencebetween.com]
- 14. organomation.com [organomation.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Receptor Binding Affinities of PGD3 and PGD2
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipid mediators and their receptors is paramount for advancing therapeutic strategies, particularly in inflammatory and allergic diseases. This guide provides an in-depth comparison of the receptor binding affinities of Prostaglandin D2 (PGD2) and Prostaglandin D3 (PGD3), focusing on their interactions with the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.
Prostaglandin D2 (PGD2), derived from the omega-6 fatty acid arachidonic acid (AA), is a well-characterized mediator in the pathogenesis of allergic diseases like asthma.[1] Its biological effects are transduced by two distinct G-protein coupled receptors, DP1 and DP2, which often have opposing downstream effects.[2][3] In contrast, Prostaglandin D3 (this compound) is an analogue synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). While less studied, this compound is of growing interest due to the anti-inflammatory reputation of omega-3 fatty acids. This guide will delve into the established binding characteristics of PGD2, present the structural distinctions between PGD2 and this compound, and provide the experimental framework necessary to directly compare their receptor affinities.
Structural and Biosynthetic Differences: PGD2 vs. This compound
The primary structural difference between PGD2 and this compound lies in the number of double bonds in their aliphatic side chains, a direct consequence of their fatty acid precursors. PGD2, derived from arachidonic acid (20:4, n-6), possesses two double bonds in its side chains. This compound, on the other hand, is synthesized from eicosapentaenoic acid (20:5, n-3) and contains three double bonds. This seemingly minor alteration in saturation can have significant implications for the molecule's three-dimensional conformation and, consequently, its interaction with receptor binding pockets.
The biosynthesis of both prostaglandins is initiated by the cyclooxygenase (COX) enzymes, which convert their respective fatty acid substrates into the unstable intermediate Prostaglandin H2 (PGH2) or Prostaglandin H3 (PGH3).[4] These intermediates are then isomerized by prostaglandin D synthase (PGDS) to yield PGD2 or this compound.[4]
Receptor Binding Affinity: A Comparative Analysis
The biological effects of PGD2 are mediated through its binding to two distinct receptors, DP1 and DP2, which couple to different G-proteins and initiate opposing signaling cascades.[2][3] DP1 receptor activation is linked to Gs-alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation and inhibition of platelet aggregation.[5][6] Conversely, the DP2 (CRTH2) receptor couples to the Gi-alpha subunit, which inhibits adenylyl cyclase, decreases cAMP, and increases intracellular calcium, promoting chemotaxis and activation of inflammatory cells like T-helper type 2 cells, eosinophils, and basophils.[2][7]
Prostaglandin D2 (PGD2) Binding Affinity
Extensive research has characterized the binding affinity of PGD2 for both DP1 and DP2 receptors. Radioligand binding assays have provided quantitative measures of this interaction, typically expressed as the inhibition constant (Ki).
| Ligand | Receptor | Human Ki (nM) | Reference(s) |
| PGD2 | DP1 (PTGDR) | ~3.1 | [1] |
| PGD2 | DP2 (CRTH2) | 2.4 ± 0.2 | [1] |
Note: The Ki value for DP1 is inferred from data indicating PGD2's affinity for CRTH2 is approximately eight times less than its affinity for the DP receptor.[1]
Prostaglandin D3 (this compound) Binding Affinity: An Area for Investigation
To date, there is a notable absence of publicly available experimental data directly quantifying the binding affinity of this compound for the DP1 and DP2 receptors. This knowledge gap presents a significant opportunity for research in the field of lipid mediator pharmacology. Based on the structural similarity to PGD2, it is hypothesized that this compound will also bind to both DP1 and DP2. However, the additional double bond in the omega-chain of this compound may alter its flexibility and conformation, potentially leading to differences in binding affinity and receptor activation compared to PGD2.
Determining the Ki values for this compound at these receptors is a critical step in understanding its potential to modulate inflammatory responses and its viability as a therapeutic target. The following sections provide a detailed experimental protocol for a competitive radioligand binding assay, which can be employed to ascertain these unknown values.
Experimental Workflow: Determining Receptor Binding Affinity
A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled ligand (in this case, this compound or PGD2) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Diagram of the Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology for Competitive Radioligand Binding Assay
This protocol is a representative example and should be optimized for specific laboratory conditions.
1. Preparation of Receptor Membranes:
- Culture human embryonic kidney (HEK293) cells stably expressing the human DP1 or DP2 receptor.
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
- In a 96-well plate, combine the following in assay buffer:
- A fixed concentration of radiolabeled PGD2 (e.g., [3H]PGD2). The concentration should be at or below the Kd for the receptor to ensure sensitive competition.
- A range of concentrations of the unlabeled competitor ligand (PGD2 or this compound). A wide concentration range (e.g., 10^-12 M to 10^-5 M) is recommended to generate a complete competition curve.
- The receptor membrane preparation (typically 10-50 µg of protein per well).
- For determination of non-specific binding, include wells with a high concentration of unlabeled PGD2 (e.g., 10 µM).
- For determination of total binding, include wells with only the radioligand and receptor membranes.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
- Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from all other measurements to obtain specific binding.
- Plot the specific binding as a function of the log concentration of the competitor ligand.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Downstream Signaling Pathways
The binding of PGD2 or this compound to DP1 and DP2 initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.
DP1 Receptor Signaling Pathway
Caption: DP1 receptor signaling cascade.
DP2 (CRTH2) Receptor Signaling Pathway
Caption: DP2 (CRTH2) receptor signaling cascade.
Conclusion and Future Directions
While the receptor binding profile of PGD2 is well-established, that of its omega-3 derived counterpart, this compound, remains to be fully elucidated. The experimental framework provided in this guide offers a clear path for researchers to determine the binding affinities of this compound for the DP1 and DP2 receptors. Such data will be invaluable in understanding the potential for dietary omega-3 fatty acids to modulate PGD-mediated inflammatory pathways and will be instrumental in the development of novel therapeutics targeting these receptors for the treatment of allergic and inflammatory diseases.
References
-
Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(7), 1163–1172. [Link]
-
Pettipher, R., et al. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 150(5), 547–556. [Link]
-
Hirai, H., et al. (2001). Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2. The Journal of Experimental Medicine, 193(2), 255–261. [Link]
- Monneret, G., et al. (2001). PGD2, a new eosinophil chemoattractant. Journal of Allergy and Clinical Immunology, 108(5), 832-838.
- Giles, H., & Leff, P. (1988). The biology and pharmacology of PGD2. Prostaglandins, 35(2), 277-300.
- Nagata, K., et al. (1999). Selective expression of a novel surface molecule by human Th2 cells in vivo. Journal of Immunology, 162(3), 1278-1286.
- Boie, Y., et al. (1995). Cloning and expression of a cDNA for the human prostanoid DP receptor. Journal of Biological Chemistry, 270(32), 18910-18916.
-
Smith, W. L., et al. (2011). The cyclooxygenases: PGG/H synthases and their products. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 1213-1228. [Link]
- Woodward, D. F., et al. (2011). The pharmacology of the prostaglandin receptors. Pharmacological Reviews, 63(3), 471-538.
-
ResearchGate. (2013). Biosynthesis of prostaglandin (PG) 2 series and PG3 series by AA or EPA through cyclooxygenase (COX) enzymes. [Link]
Sources
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of PGD3 ELISA with LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid mediator analysis, the accurate quantification of Prostaglandin D3 (PGD3) is critical for understanding its role in physiological and pathological processes. As a key eicosanoid, this compound is implicated in inflammatory responses, immune regulation, and vasodilation. The choice of analytical methodology is paramount, with Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) being two principal techniques. This guide provides an in-depth comparison and a validation framework for this compound ELISA, anchored against the gold standard of LC-MS/MS, to ensure data integrity and reliability in research and clinical settings.
The Analytical Imperative: Why Method Choice Matters
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects.[1][2] They are synthesized from fatty acids via the cyclooxygenase (COX) pathway and act as potent local messengers.[1][2] Specifically, this compound is derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. Its accurate measurement is crucial for dissecting its biological functions and for the development of targeted therapeutics.
-
ELISA: A widely adopted immunoassay technique favored for its high throughput, cost-effectiveness, and relative simplicity. It relies on the specific binding of an antibody to the target analyte.
-
LC-MS/MS: Considered the gold standard for small molecule quantification. This technique offers superior specificity and sensitivity by physically separating the analyte from the matrix via liquid chromatography and then identifying it based on its unique mass-to-charge ratio.[3]
Head-to-Head Comparison: this compound ELISA vs. LC-MS/MS
The decision to use a particular method should be based on a clear understanding of its strengths and limitations. The following table summarizes the key performance characteristics based on established principles of bioanalytical method validation.
| Performance Metric | This compound ELISA | LC-MS/MS (The Gold Standard) | Rationale & Causality |
| Specificity | Moderate to High | Very High | ELISA specificity is dictated by the monoclonal or polyclonal antibody used, which can cross-react with other prostaglandins (e.g., PGD2, PGE3). LC-MS/MS achieves specificity by separating isomers and quantifying based on unique precursor-product ion transitions, making it highly definitive.[3][4] |
| Sensitivity (LLOQ) | Typically in the low pg/mL range | Can achieve sub-pg/mL detection | LC-MS/MS generally provides superior sensitivity, allowing for the detection of trace levels of this compound in complex biological matrices.[3][5] |
| Accuracy | Good | Excellent | Accuracy in ELISA can be affected by matrix effects and cross-reactivity. LC-MS/MS, especially with the use of a stable isotope-labeled internal standard, corrects for matrix effects and extraction variability, leading to higher accuracy.[6] |
| Precision (%CV) | < 15% | < 10% | Both methods can achieve high precision. However, the automated and highly controlled nature of LC-MS/MS systems often results in lower coefficients of variation (CV). |
| Throughput | High (96-well plate format) | Moderate to High | ELISA is inherently high-throughput. Modern LC-MS/MS systems with autosamplers can also handle large numbers of samples, but run times per sample are typically longer than the incubation times for an ELISA plate.[4] |
| Cost per Sample | Low | High | The initial investment and maintenance costs for LC-MS/MS instrumentation are substantial, as are the costs of specialized reagents and trained personnel.[5] |
| Method Development | Minimal (Kit-based) | Complex and time-consuming | ELISA kits come with pre-optimized protocols. Developing a robust LC-MS/MS method requires significant expertise in chromatography, mass spectrometry, and sample preparation.[7] |
The Validation Framework: Bridging ELISA with LC-MS/MS
To ensure that a this compound ELISA kit provides reliable and accurate data for a specific biological matrix (e.g., plasma, cell culture supernatant), it must be validated. This process involves a direct comparison of results obtained from the ELISA with those from a validated LC-MS/MS method. The core validation parameters are guided by regulatory bodies like the FDA and the principles outlined in the ICH M10 guideline on bioanalytical method validation.[8][9][10][11]
Figure 1: Experimental workflow for the cross-validation of a this compound ELISA with LC-MS/MS.
Experimental Protocol for this compound ELISA Validation
This protocol outlines the key steps for validating a commercial this compound ELISA kit against a reference LC-MS/MS method.
Objective: To determine the accuracy, precision, and specificity of a this compound ELISA by comparing its performance against a validated LC-MS/MS assay using spiked and endogenous samples.
Materials:
-
This compound ELISA Kit
-
Biological Matrix (e.g., human plasma, cell culture media)
-
This compound Certified Reference Standard
-
This compound-d4 (deuterated) Internal Standard for LC-MS/MS
-
LC-MS/MS system (Triple Quadrupole)
-
Solid Phase Extraction (SPE) Cartridges
-
All necessary solvents and reagents, LC-MS grade
Methodology:
Step 1: Preparation of Quality Control (QC) Samples
-
Causality: To assess performance across the expected concentration range, QC samples are prepared by spiking known amounts of this compound standard into the biological matrix.
-
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Create a set of QC samples by spiking the biological matrix at three levels:
-
Low QC (approx. 3x the ELISA's claimed Lower Limit of Quantification, LLOQ)
-
Mid QC (in the middle of the calibration curve range)
-
High QC (approx. 75% of the Upper Limit of Quantification, ULOQ)
-
-
Prepare a minimum of 5 replicates for each QC level.
-
Step 2: Sample Extraction
-
Causality: Prostaglandins are lipids present in complex biological matrices. Solid Phase Extraction (SPE) is a crucial step to clean up the sample, remove interfering substances like phospholipids, and concentrate the analyte, thereby improving the accuracy and sensitivity of both methods.[12][13]
-
Procedure:
-
For samples destined for LC-MS/MS, add the this compound-d4 internal standard.
-
Condition the SPE cartridges according to the manufacturer's protocol.
-
Load the plasma or media samples.
-
Wash the cartridges to remove interfering components.
-
Elute this compound using an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the respective assay buffer for each method.[12]
-
Step 3: Analysis by this compound ELISA
-
Causality: The ELISA is performed according to the kit's instructions to ensure the method is evaluated as it is intended to be used.
-
Procedure:
-
Run the standard curve, QC samples, and endogenous (unspiked) matrix samples on the ELISA plate.
-
Follow the kit's instructions for incubation times, wash steps, and substrate addition.
-
Read the absorbance using a microplate reader.
-
Calculate the this compound concentrations using the standard curve.
-
Step 4: Analysis by LC-MS/MS
-
Causality: The LC-MS/MS method provides the "true" or reference value due to its high specificity. A stable isotope-labeled internal standard (this compound-d4) is essential as it co-elutes with the analyte and experiences the same matrix effects and ionization suppression, allowing for highly accurate quantification.
-
Procedure:
-
Inject the extracted samples into the LC-MS/MS system.
-
Separate this compound from other matrix components using a suitable C18 column and gradient elution.
-
Detect this compound and this compound-d4 using Multiple Reaction Monitoring (MRM). Set specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Step 5: Data Evaluation and Acceptance Criteria
-
Causality: This final step quantitatively assesses the performance of the ELISA against the gold standard, based on internationally recognized acceptance criteria.[8][14]
-
Procedure:
-
Accuracy: Calculate the percent accuracy for the QC samples analyzed by ELISA: (% Accuracy = [Mean Measured Concentration / Nominal Concentration] x 100). The mean value should be within ±15% of the nominal value (as determined by LC-MS/MS).
-
Precision: Calculate the coefficient of variation (%CV) for the replicates at each QC level. The %CV should not exceed 15%.
-
Correlation: Plot the concentrations obtained from the ELISA against the concentrations from the LC-MS/MS for all samples. Perform a linear regression analysis. An R² value >0.9 is desirable. A Bland-Altman plot can also be used to assess the agreement between the two methods.
-
Specificity/Matrix Effect: Analyze at least six different lots of the blank biological matrix. The response in the blank samples should be less than 20% of the LLOQ response for the ELISA to be considered free from significant matrix interference.
-
Figure 2: The logical relationship between ELISA, LC-MS/MS, and the validation process.
Conclusion and Recommendations
The validation of a this compound ELISA against a robust LC-MS/MS method is an indispensable step for any laboratory aiming to produce high-quality, reliable data. While ELISA serves as an excellent tool for high-throughput screening and analyzing large sample cohorts, its limitations in specificity necessitate a rigorous performance check. LC-MS/MS, with its unparalleled accuracy and specificity, is the definitive reference method for this purpose.[3]
References
-
ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
USFDA guidelines for bioanalytical method validation. (2015). Slideshare. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. [Link]
-
Prostaglandin. Wikipedia. [Link]
-
Prostaglandin | Definition, Function, Synthesis, & Facts. (2025). Britannica. [Link]
-
Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. (2020). National Center for Biotechnology Information. [Link]
-
Prostaglandin D synthase: structure and function. (2000). National Center for Biotechnology Information. [Link]
-
Prostaglandins : Biosynthesis,function and regulation. (2019). YouTube. [Link]
-
Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. (2024). ACS Publications. [Link]
-
nSMOL – How Nano Technology and LC-MS Improved Speed and Accuracy of mAb Bioanalysis. (2018). YouTube. [Link]
-
Immunoassays or LC-MS/MS? DiVA portal. [Link]
-
Prostaglandin D2. Wikipedia. [Link]
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2007). National Center for Biotechnology Information. [Link]
-
LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. (2015). ResearchGate. [Link]
-
Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors. (2023). National Center for Biotechnology Information. [Link]
-
Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. (2022). MDPI. [Link]
-
Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin F2 alpha in human saliva. (2022). ResearchGate. [Link]
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. database.ich.org [database.ich.org]
- 8. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Antibody Specificity: Assessing the Cross-Reactivity of PGD2 Antibodies with PGD3
Introduction: The Critical Need to Differentiate Prostaglandin D Analogs
Prostaglandins are lipid mediators that play pivotal roles in a vast array of physiological and pathological processes, including inflammation, immune response, sleep regulation, and smooth muscle contraction.[1][2] Prostaglandin D2 (PGD2) and Prostaglandin D3 (PGD3) are two key members of this family, acting on the same primary receptors—DP1 and DP2 (also known as CRTH2)—to exert their biological effects.[3][4]
However, their origins and potencies differ significantly. PGD2 is synthesized from the omega-6 fatty acid, arachidonic acid (AA), and is a well-established, potent mediator in allergic diseases like asthma.[5][6] In contrast, this compound is derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is gaining considerable attention for its potentially distinct, often less inflammatory, activities.[7] For researchers investigating the nuanced roles of omega-3 versus omega-6 fatty acid pathways in health and disease, the ability to specifically and accurately quantify PGD2 and this compound is not just a technical detail—it is fundamental to the integrity of their findings.
This guide provides an in-depth analysis of the potential cross-reactivity between antibodies developed for PGD2 and the this compound molecule. We will explore the structural basis for this interaction, present a definitive experimental framework for its quantification, and discuss the critical implications for data interpretation in immunoassays.
Molecular Foundations: Why PGD2 Antibodies May Recognize this compound
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to a different but structurally similar molecule.[8][9][10] The potential for a PGD2 antibody to cross-react with this compound is rooted in their high degree of structural homology.
-
PGD2: Derived from arachidonic acid (20:4, n-6). Features a cyclopentane ring and two double bonds in its two aliphatic side chains.
-
This compound: Derived from eicosapentaenoic acid (20:5, n-3). Possesses the identical cyclopentane ring structure as PGD2 but features an additional third double bond in one of its side chains.
This subtle difference—a single extra double bond—means that the three-dimensional shape, or epitope, recognized by a PGD2 antibody may be largely preserved in the this compound molecule.[11] Consequently, an antibody generated to bind PGD2 may fit, albeit perhaps with lower affinity, onto this compound, leading to an inaccurate measurement.
To provide biological context, the diagram below illustrates the parallel biosynthesis pathways for these two critical lipid mediators.
The Definitive Assay: Quantifying Cross-Reactivity with Competitive ELISA
To empirically determine the degree of cross-reactivity, the competitive enzyme-linked immunosorbent assay (ELISA) is the industry-standard method.[12][13] This technique is perfectly suited for quantifying small molecules like prostaglandins, which are too small to be bound by two antibodies simultaneously as required in a "sandwich" ELISA format.[14]
The principle is based on competition: the analyte in the sample (e.g., this compound) competes with a fixed amount of enzyme-labeled analyte (e.g., PGD2-tracer) for a limited number of binding sites on a specific antibody that has been immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[15][16] A strong signal indicates low competition (low analyte concentration), while a weak signal indicates high competition (high analyte concentration).
Experimental Workflow
The following diagram outlines the logical flow of a competitive ELISA designed to test for cross-reactivity.
Detailed Experimental Protocol
This protocol provides a self-validating framework for assessing the cross-reactivity of a monoclonal anti-PGD2 antibody.
Materials:
-
96-well microplate coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Monoclonal PGD2 Antibody
-
PGD2-Horseradish Peroxidase (HRP) Tracer
-
PGD2 Standard
-
This compound Standard
-
Assay Buffer (e.g., phosphate buffer with protein stabilizer)
-
Wash Buffer (e.g., PBS with Tween-20)
-
Blocking Buffer (e.g., Assay Buffer with BSA)
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Causality: Precise standard curves are essential for accurate IC50 determination. Prepare serial dilutions of both the PGD2 standard (e.g., from 2000 pg/mL down to 15.6 pg/mL) and the this compound standard (over a potentially wider range, e.g., 200,000 pg/mL to 150 pg/mL, as higher concentrations may be needed to see an effect).
-
Prepare working solutions of the PGD2 antibody and PGD2-HRP tracer in Assay Buffer as per manufacturer recommendations.
-
-
Plate Blocking (If not pre-blocked):
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality: This step is critical to prevent non-specific binding of the antibody or tracer to the plastic surface of the well, which would lead to artificially high background signal and invalid results.
-
Wash the plate 3 times with Wash Buffer.
-
-
Assay Setup (in duplicate or triplicate):
-
Maximum Binding (B₀) Wells: Add 50 µL of Assay Buffer, 50 µL of PGD2-HRP Tracer, and 50 µL of PGD2 Antibody. These wells represent 100% of the signal, as there is no competitor analyte.
-
Non-Specific Binding (NSB) Wells: Add 100 µL of Assay Buffer and 50 µL of PGD2-HRP Tracer (no antibody).
-
Causality: The NSB wells are a crucial control. Any signal here is due to the tracer binding non-specifically to the well. This value is subtracted from all other readings to correct for background noise, ensuring the measured signal is truly from specific antibody-tracer binding.
-
PGD2 Standard Wells: Add 50 µL of each PGD2 standard dilution, 50 µL of PGD2-HRP Tracer, and 50 µL of PGD2 Antibody.
-
This compound Standard Wells: Add 50 µL of each this compound standard dilution, 50 µL of PGD2-HRP Tracer, and 50 µL of PGD2 Antibody.
-
-
Incubation:
-
Seal the plate and incubate, typically for 18 hours at 4°C or 2 hours at room temperature, depending on the antibody's kinetics.
-
Causality: This incubation allows the competitive binding reaction to reach equilibrium.
-
-
Washing:
-
Wash the plate 5 times with Wash Buffer.
-
Causality: Thorough washing removes all unbound antibody and tracer, ensuring that the subsequent signal is only generated by the tracer that is specifically bound to the antibody captured on the plate.
-
-
Development and Reading:
-
Add 150 µL of TMB Substrate to each well. Incubate in the dark for 30 minutes.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis and Interpretation
Step 1: Process Raw Data Subtract the average absorbance of the NSB wells from all other wells to get corrected absorbance values.
Step 2: Generate Standard Curves Plot the corrected absorbance for each standard (PGD2 and this compound) against its concentration on a semi-log scale. The data is often normalized as a percentage of the maximum binding (%B/B₀), where %B/B₀ = (Corrected Absorbance of Standard / Corrected Absorbance of B₀) * 100.
Step 3: Determine the IC50 The IC50 is the concentration of the analyte that inhibits 50% of the maximal binding (i.e., the concentration at which %B/B₀ = 50%). Determine the IC50 value for both PGD2 and this compound from their respective standard curves.
Step 4: Calculate Percent Cross-Reactivity Use the following standard formula:
% Cross-Reactivity = (IC50 of PGD2 / IC50 of this compound) * 100
Sample Data & Interpretation: The following table presents a hypothetical but realistic dataset derived from such an experiment.
| Analyte | IC50 (pg/mL) | % Cross-Reactivity Calculation | Result | Interpretation |
| Prostaglandin D2 | 50 | (50 / 50) * 100 | 100% | The reference analyte always has 100% reactivity. |
| Prostaglandin D3 | 10,000 | (50 / 10,000) * 100 | 0.5% | The antibody is highly specific for PGD2. |
| Prostaglandin E2 | > 50,000 | (50 / >50,000) * 100 | <0.1% | Negligible cross-reactivity with other related prostaglandins. |
Interpretation of Results:
-
Low Cross-Reactivity (0.1% - 1%): This indicates a highly specific antibody. While there is minimal recognition of this compound, it is unlikely to significantly impact results unless this compound is present in the sample at concentrations that are orders of magnitude higher than PGD2.
-
Negligible Cross-Reactivity (<0.1%): This is the ideal scenario, representing an antibody that can be confidently used to measure PGD2 specifically, even in the presence of this compound.
Conclusion and Recommendations for Researchers
The structural similarity between PGD2 and this compound makes antibody cross-reactivity a significant and valid concern. Relying solely on a manufacturer's claim of "PGD2 specificity" without scrutinizing the cross-reactivity data is a risk to experimental integrity.
As a guiding principle, researchers must demand and evaluate quantitative cross-reactivity data before adopting a PGD2 immunoassay kit. The gold standard for this evaluation is a competitive ELISA, which provides a clear percentage value for cross-reactivity against this compound and other related prostanoids. The protocol and analysis framework provided here offer a robust system for any lab to validate antibody performance independently.
Ultimately, the use of a highly specific antibody, validated with low (<1%) cross-reactivity to this compound, is essential for accurately dissecting the distinct biological roles of these crucial omega-6 and omega-3 derived lipid mediators.
References
-
Moniot, G., et al. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Reproduction, 149(1), R49-58. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Prostaglandin E2 (PGE2) ,etc. by FLIA. Retrieved from [Link]
-
Bioscientifica. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Reproduction. Retrieved from [Link]
-
Semantic Scholar. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Liu, H., et al. (2022). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. Frontiers in Immunology, 13, 945436. Retrieved from [Link]
-
Patsnap. (2024). What are PGD2 receptor modulators and how do they work? Synapse. Retrieved from [Link]
-
ELISA kit.net. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]
-
Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and Hormones, 58, 89-120. Retrieved from [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
-
Bio-Rad. (n.d.). Types of ELISA. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]
-
Tokuda, H., et al. (1992). Effect of vitamin D3 on prostaglandin E2 synthesis in osteoblast-like cells. Prostaglandins, 44(5), 405-415. Retrieved from [Link]
-
Elabscience. (n.d.). PGD2(Prostaglandin D2) ELISA Kit. Retrieved from [Link]
-
antibodies-online.com. (n.d.). Various Species PGD2 ELISA Kit. Retrieved from [Link]
-
Kozawa, O., et al. (1993). Effects of vitamin D3 on signaling by prostaglandin E2 in osteoblast-like cells. Prostaglandins, 45(2), 149-160. Retrieved from [Link]
-
Wu, S., et al. (2022). The Anti-Inflammatory Effects of Vitamin D in Tumorigenesis. International Journal of Molecular Sciences, 23(7), 3583. Retrieved from [Link]
-
Horton, E. W. (1965). Biological activities of pure prostaglandins. Experientia, 21(3), 113-118. Retrieved from [Link]
-
Raghuwanshi, D., et al. (2012). PGD Synthase and PGD2 in Immune Response. Journal of Amino Acids, 2012, 941931. Retrieved from [Link]
-
Fajt, M. L., & Wenzel, S. E. (2013). Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation. Journal of Allergy and Clinical Immunology, 131(6), 1504-1506. Retrieved from [Link]
Sources
- 1. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of pure prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. cusabio.com [cusabio.com]
- 11. elisakits.co.uk [elisakits.co.uk]
- 12. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
A Senior Application Scientist's Guide to Confirming PGD3 Identity Using Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, the unequivocal identification of lipid mediators is paramount. Prostaglandin D3 (PGD3), an eicosanoid derived from eicosapentaenoic acid (EPA), is a molecule of significant interest due to its potential roles in inflammation and allergic responses. However, its structural similarity to other prostaglandins, particularly its isomer Prostaglandin E3 (PGE3) and the more abundant Prostaglandin D2 (PGD2), presents a significant analytical challenge. This guide provides an in-depth comparison of methodologies for the definitive identification of this compound, focusing on the power of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC). We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.
The Challenge: The Isomeric Nature of Prostaglandins
Prostaglandins are a class of lipids that contain a 20-carbon skeleton and a 5-membered ring. This compound has a molecular formula of C20H30O5 and a molecular weight of 350.45 g/mol .[1][2][3][4][5] The challenge in its identification arises from the fact that it shares this molecular formula and weight with several other prostaglandins, including PGE3. These isomers often co-elute in chromatographic systems and produce identical signals in a single-stage mass spectrometer, making their differentiation impossible without a more sophisticated approach. While immunoassays are available, they can suffer from cross-reactivity with other prostaglandins, leading to inaccurate quantification.[6] Gas chromatography-mass spectrometry (GC-MS) is another alternative, but it requires laborious derivatization steps.[6]
The Solution: Tandem Mass Spectrometry for Unambiguous Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of prostaglandins due to its high sensitivity, selectivity, and specificity.[6][7] This technique combines the separation power of liquid chromatography with the structural elucidation capabilities of tandem mass spectrometry.
The Workflow: A Step-by-Step Approach to this compound Confirmation
The following diagram illustrates the general workflow for the confirmation of this compound identity from a biological sample.
Caption: Experimental workflow for this compound identification.
PART 1: A Detailed, Self-Validating Experimental Protocol
This protocol is designed to be self-validating, incorporating quality control checks at each stage to ensure the trustworthiness of the final identification.
Sample Preparation: Preserving the Integrity of this compound
Prostaglandins are notoriously unstable, and improper sample handling can lead to their degradation and the generation of artifacts.[6] The following steps are crucial for maintaining the integrity of this compound in biological samples.
Core Principles for Sample Handling: [8]
-
Work quickly and on ice: Minimize the time samples spend at room temperature to prevent enzymatic degradation.
-
Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) can prevent auto-oxidation of the polyunsaturated fatty acid chains.
-
Inhibit cyclooxygenase (COX) activity: If analyzing samples where this compound synthesis may be ongoing (e.g., whole blood or cell cultures), add a COX inhibitor like indomethacin.
-
Utilize an internal standard: A deuterated this compound standard (this compound-d4) should be added at the beginning of the sample preparation to account for any losses during extraction and to aid in quantification.
Step-by-Step Solid Phase Extraction (SPE) Protocol for Plasma/Serum:
-
Acidification: Acidify 1 mL of plasma or serum to a pH of approximately 3.5 with 2N HCl. This step protonates the carboxylic acid group of this compound, making it less water-soluble and facilitating its retention on the SPE column.[9]
-
Internal Standard Spiking: Add a known amount of this compound-d4 internal standard to the acidified sample.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.[9][10]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water followed by 10 mL of 15% ethanol to remove polar impurities.[9]
-
Elution: Elute this compound and other prostaglandins from the cartridge with 10 mL of ethyl acetate.[9]
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis: Separating Isomers and Generating a Unique Fingerprint
Liquid Chromatography for Isomer Separation:
The key to differentiating this compound from its isomers is achieving baseline chromatographic separation.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation of hydrophobic molecules like prostaglandins.[11][12] |
| Mobile Phase A | Water with 0.1% formic acid | The formic acid aids in the protonation of the prostaglandins, improving their retention and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic solvent for reverse-phase chromatography. |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B | Allows for the effective separation of a wide range of prostaglandins with different polarities. |
| Flow Rate | 0.2-0.4 mL/min | A typical flow rate for this type of column and application. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Tandem Mass Spectrometry for this compound Identification:
The mass spectrometer is operated in negative ion mode, as the carboxylic acid group of this compound is readily deprotonated. The analysis is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | ESI is a soft ionization technique suitable for fragile molecules like prostaglandins. Negative ion mode is preferred due to the acidic nature of this compound. |
| Precursor Ion (Q1) | m/z 349.2 | This corresponds to the deprotonated molecular ion of this compound ([M-H]⁻). |
| Collision Gas | Argon | A common inert gas used for collision-induced dissociation (CID). |
| Collision Energy | Optimized for this compound fragmentation | The optimal collision energy will need to be determined empirically to produce a characteristic fragmentation pattern. |
| Product Ions (Q3) | Monitored based on predicted fragmentation | Specific product ions are monitored to confirm the identity of this compound. |
PART 2: Understanding the this compound Fragmentation Pattern
The fragmentation of deprotonated prostaglandins in tandem mass spectrometry typically involves the loss of small, neutral molecules such as water (H2O) and carbon dioxide (CO2).[13] Based on the structure of this compound, we can predict its characteristic fragmentation pattern.
Caption: Predicted fragmentation pathway of deprotonated this compound.
Predicted Key Fragmentation Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 349.2 | 331.2 | H₂O |
| 349.2 | 305.2 | CO₂ |
| 349.2 | 287.2 | H₂O + CO₂ |
The relative intensities of these product ions will be characteristic of this compound and can be used to distinguish it from its isomers, which will have different fragmentation patterns due to their unique structures.
PART 3: Method Validation for Trustworthy Results
To ensure the reliability of the analytical method, it must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15][16]
Key Validation Parameters: [17][18]
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of this compound in blank samples. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |
| Linearity & Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio of at least 10, with accuracy and precision within the acceptance criteria. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. |
Conclusion: A Robust Framework for this compound Identification
By combining a meticulous sample preparation protocol with high-resolution liquid chromatography and the specificity of tandem mass spectrometry, researchers can confidently confirm the identity of this compound in complex biological matrices. The key to success lies in understanding the inherent instability of prostaglandins and the isomeric nature of these lipid mediators. The presented workflow, grounded in established scientific principles and validated according to regulatory standards, provides a robust framework for obtaining accurate and reproducible results. This level of analytical rigor is essential for advancing our understanding of the biological roles of this compound and for the development of novel therapeutics targeting the prostaglandin pathway.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]
-
Song, I. H., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & other lipid mediators, 82(1-4), 99–108. [Link]
-
PROSTAGLANDIN D3 - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved January 14, 2026, from [Link]
-
This compound | C20H30O5 | CID 5282260 - PubChem - NIH. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (2022, November). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
- Zhang, X., et al. (2014). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. In Prostaglandins (pp. 13-25). Humana Press.
-
Bioanalytical Method Validation - FDA. (2018, May). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Bioanalysis, 9(4), 133-142. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2022, November). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Arts, M., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1956–1965. [Link]
-
Sayanova, O., & Napier, J. A. (2004). Eicosapentaenoic acid: biosynthetic routes and the potential for synthesis in transgenic plants. Phytochemistry, 65(2), 147–158. [Link]
-
Zhang, J., et al. (2020). Studies of the Fragmentation Mechanisms of Deprotonated Lignin Model Compounds in Tandem Mass Spectrometry. Analytical chemistry, 92(17), 11895–11903. [Link]
-
Ren, Y., et al. (2020). Progress of metabolic engineering for the production of eicosapentaenoic acid. Biotechnology letters, 42(9), 1615–1627. [Link]
-
Bhatt, D. L. (2021). Emerging Pathways of Action of Eicosapentaenoic Acid (EPA). JACC. Basic to translational science, 6(4), 369–371. [Link]
-
Hester, T. H., et al. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid communications in mass spectrometry : RCM, 27(14), 1643–1648. [Link]
-
Zhang, J., et al. (2020). Studies of the Fragmentation Mechanisms of Deprotonated Lignin Model Compounds in Tandem Mass Spectrometry. Analytical chemistry, 92(17), 11895–11903. [Link]
-
Pathway of biosynthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from precursor omega-3 (n-3) fatty acids. - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Koley, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of experimental botany, 73(10), 3355–3367. [Link]
-
Koley, S., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Xue, Z., et al. (2013). Production of omega-3 eicosapentaenoic acid by metabolic engineering of Yarrowia lipolytica. Nature biotechnology, 31(8), 734–740. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). West Virginia University Research Repository. Retrieved January 14, 2026, from [Link]
Sources
- 1. Prostaglandin D3 (71902-47-1) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C20H30O5 | CID 5282260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. fda.gov [fda.gov]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. japsonline.com [japsonline.com]
A Comparative Guide to the In Vivo Potency of Prostaglandin D3 vs. Prostaglandin D2
Introduction
Prostaglandins are a class of lipid autacoids that play a central role in a myriad of physiological and pathological processes. Among them, Prostaglandin D2 (PGD2) has been extensively studied as a primary mediator of allergic inflammation, particularly in conditions like asthma and allergic rhinitis.[1][2] It is synthesized from the omega-6 fatty acid, arachidonic acid (AA).[3] More recently, attention has turned to Prostaglandin D3 (PGD3), its structural analogue derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[4] Given the generally less inflammatory nature of omega-3-derived lipid mediators, understanding the comparative in vivo potency of this compound versus PGD2 is of critical interest to researchers in immunology, inflammation, and drug development.
This guide provides an in-depth, objective comparison of the known biological activities and potencies of PGD2 and this compound. We will dissect their biosynthesis, signaling pathways, and reported in vivo effects, supported by experimental data and protocols to empower researchers to further investigate these important signaling molecules.
Biosynthesis and Metabolism: A Tale of Two Precursors
The production of both PGD2 and this compound begins with the release of their respective polyunsaturated fatty acid precursors from the cell membrane. The cyclooxygenase (COX) enzymes then convert AA to Prostaglandin H2 (PGH2) and EPA to Prostaglandin H3 (PGH3).[3][4] These unstable intermediates are subsequently isomerized by PGD synthases (PGDS) — either the hematopoietic (H-PGDS) or lipocalin-type (L-PGDS) — to form PGD2 or this compound.[3][5]
PGD2 is rapidly metabolized in vivo to a series of products, some of which possess their own distinct biological activities.[5] This includes dehydration to the J-series prostaglandins (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2) and reduction to 9α,11β-PGF2.[5][6] While less characterized, this compound is presumed to undergo a similar metabolic cascade, forming J-series prostaglandins such as 15-deoxy-Δ12,14-PGJ3 (15d-PGJ3).[4]
Sources
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
The Understudies Outshine the Lead: A Comparative Guide to the Biological Activity of PGD3 and Its Metabolites
For researchers in inflammation, immunology, and drug development, the eicosanoid family represents a treasure trove of signaling molecules with profound physiological and pathological roles. While much attention has been given to the prostaglandins derived from arachidonic acid (AA), an omega-6 fatty acid, their counterparts from the omega-3 pathway are emerging as critical players in the resolution of inflammation. This guide delves into the nuanced world of Prostaglandin D3 (PGD3), a cyclooxygenase (COX) metabolite of eicosapentaenoic acid (EPA), and its lesser-known but more powerful descendants.
We will objectively compare the biological activities of the parent compound, this compound, with its key J-series metabolites, Δ¹²-Prostaglandin J3 (Δ¹²-PGJ3) and 15-deoxy-Δ¹²,¹⁴-Prostaglandin J3 (15d-PGJ3). This comparison will demonstrate a recurring theme in this metabolic cascade: the metabolites often eclipse the parent compound in potency and specific activities, particularly in their anti-inflammatory and pro-resolving functions. This guide provides the experimental data, mechanistic insights, and detailed protocols necessary for researchers to navigate this promising area of study.
From Parent to Progeny: The this compound Metabolic Cascade
This compound is synthesized from the omega-3 fatty acid EPA via the action of COX enzymes and prostaglandin D synthase (PGDS). Once formed, this compound is chemically unstable and undergoes a series of spontaneous dehydration and isomerization reactions to form the more stable and, as we will see, more biologically active J-series prostaglandins. This cascade begins with the formation of PGJ3, which is then converted to Δ¹²-PGJ3 and ultimately to 15d-PGJ3.
The key structural feature that distinguishes the J-series metabolites is the presence of an α,β-unsaturated carbonyl group in the cyclopentenone ring. This electrophilic center is crucial for many of their unique biological activities, allowing them to form covalent adducts with specific protein targets, a mechanism not available to the parent this compound.
Caption: The metabolic conversion of this compound to its J-series metabolites.
Comparative Biological Activity: Where Metabolites Take Center Stage
The functional story of the this compound family is one of specialization and potentiation. While this compound itself has defined roles, its metabolites have evolved to become highly effective modulators of anti-inflammatory and pro-resolving pathways. This is most evident in their differential interactions with key cellular receptors and transcription factors.
Receptor Binding and Activation: A Tale of Two Receptors and a Nuclear Powerhouse
The biological effects of this compound and its metabolites are primarily mediated through their interaction with two G-protein coupled receptors, the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), as well as the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
-
DP1 Receptor: Activation of the Gs-coupled DP1 receptor typically leads to an increase in intracellular cAMP, which can have various effects, including vasodilation and inhibition of platelet aggregation.
-
CRTH2 (DP2) Receptor: In contrast, the Gi-coupled CRTH2 receptor is a key player in pro-inflammatory responses, particularly in allergic inflammation. Its activation leads to the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
-
PPARγ: This ligand-activated transcription factor is a master regulator of adipogenesis, glucose homeostasis, and, critically, inflammation. Its activation generally leads to the suppression of pro-inflammatory gene expression.
The J-series metabolites of this compound show a clear preference and enhanced activity at PPARγ, while exhibiting distinct binding profiles at the DP receptors compared to this compound. This shift in receptor engagement is the mechanistic basis for their potent anti-inflammatory properties.
| Compound | Target | Activity Metric | Value | Reference |
| PGD₂ | CRTH2 (human) | Kᵢ | 2.4 nM | [1] |
| Δ¹²-PGJ₂ | CRTH2 (human) | Kᵢ | ~6.8 nM | [2] |
| 15d-PGJ₂ | CRTH2 (human) | Kᵢ | 3.15 nM | [1] |
| PGD₂ | T-Cell Proliferation | EC₅₀ | ~5 µM | [3] |
| 15d-PGJ₂ | T-Cell Proliferation | EC₅₀ | < 1 µM | [3] |
| Δ¹²-PGD₂ | ILC2 Migration | EC₅₀ | 19.3 nM | [4] |
| 15d-PGJ₂ | ILC2 Migration | EC₅₀ | 38.1 nM | [4] |
| 15d-PGJ₂ | PPARγ Activation | EC₅₀ | 4.5 µM | [5] |
| (Note: Data for this compound metabolites are often derived from studies on the more common PGD2 series, as the core structures and activities are analogous. Direct comparative EC₅₀ values for this compound and its metabolites on PPARγ activation are not readily available in the literature and represent an area for future investigation.) |
Anti-inflammatory Effects: Shutting Down the NF-κB Firestorm
A cornerstone of the inflammatory response is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The cyclopentenone prostaglandins, particularly 15d-PGJ2 and its this compound-derived analogue, are potent inhibitors of this pathway. Their mechanism of action is multifaceted and showcases their superiority over the parent compound.
15d-PGJ2 can inhibit NF-κB activation through both PPARγ-dependent and independent mechanisms. The PPARγ-dependent pathway involves the transcriptional repression of pro-inflammatory genes. More directly, the electrophilic carbon in the cyclopentenone ring of 15d-PGJ2 can form a covalent bond with cysteine residues on key signaling proteins, including the IκB kinase (IKK) complex and the p50 subunit of NF-κB itself. This covalent modification directly impairs the function of these proteins, preventing the nuclear translocation of NF-κB and its binding to DNA. This direct, covalent inhibition is a powerful anti-inflammatory mechanism not possessed by this compound.
Caption: Mechanisms of NF-κB inhibition by 15d-PGJ3.
Experimental Protocols: Your Guide to the Bench
To empower researchers to validate and build upon these findings, we provide detailed, self-validating protocols for key assays. The causality behind experimental choices is explained to ensure both technical accuracy and conceptual understanding.
Protocol 1: PPARγ Transcriptional Activation Reporter Assay
This assay quantifies the ability of a test compound to activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase).
Rationale: This cell-based assay provides a direct functional readout of PPARγ activation. The use of a reporter gene allows for a highly sensitive and quantitative measurement of transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with a PPARγ expression vector, a luciferase reporter vector containing PPAR response elements (PPREs), and a control vector expressing Renilla luciferase (for normalization). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds (this compound, Δ¹²-PGJ3, 15d-PGJ3) at various concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone).
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol measures the inhibition of NF-κB activation in response to an inflammatory stimulus.[1][2][6]
Rationale: This assay provides a quantitative measure of a compound's ability to interfere with the NF-κB signaling pathway. It is a robust method for screening anti-inflammatory compounds.
Caption: Workflow for the NF-κB luciferase reporter inhibition assay.
Methodology:
-
Cell Culture:
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or its metabolites for 1-2 hours.
-
Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL).
-
Include wells with vehicle control, stimulus only (positive control), and medium only (negative control).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Express the data as a percentage of the maximal NF-κB activation (stimulus only).
-
Plot the percentage of activation against the compound concentration and calculate the IC₅₀ value.
-
Conclusion and Future Directions
The evidence strongly indicates that the biological activities of this compound's metabolites, particularly the J-series prostaglandins, are more potent and mechanistically diverse than the parent compound. Their ability to powerfully activate PPARγ and directly inhibit the NF-κB pathway through covalent modification marks them as highly promising molecules in the field of inflammation resolution. While this compound initiates the signaling cascade, its metabolites are the true workhorses of its anti-inflammatory effects.
For researchers, this guide highlights the importance of looking beyond the initial molecule in a metabolic pathway. The "understudies" in this case have clearly stolen the show. Future research should focus on obtaining direct, head-to-head comparisons of this compound and its metabolites in various in vivo models of inflammation. Furthermore, elucidating the specific protein targets of covalent modification by 15d-PGJ3 will undoubtedly open new avenues for therapeutic intervention in a host of inflammatory diseases.
References
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]
-
Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. (2002). British Journal of Pharmacology. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
MARCO TRANSFECTION AND LUCIFERASE ASSAY. Bowdish Lab. [Link]
-
Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. (2025). International Journal of Molecular Sciences. [Link]
-
Potent activity of prostaglandin J2 on prostanoid DP receptors. (2016). Biochemical and Biophysical Research Communications. [Link]
-
Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells. (2002). International Immunology. [Link]
-
Omega-3 Fatty Acids and PPARγ in Cancer. (2011). PPAR Research. [Link]
-
15-Deoxy-Δ12,14-prostaglandin J2 and peroxisome proliferator-activated receptor γ (PPARγ) levels in term placental tissues from control and diabetic rats. (2008). Reproduction. [Link]
-
Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. (2025). PubMed. [Link]
-
Targeting the Prostaglandin D2 Receptors DP1 and CRTH2 for Treatment of Inflammation. Bentham Science. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ. (2002). Proceedings of the National Academy of Sciences. [Link]
-
PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors. (2007). Biochemical Pharmacology. [Link]
-
Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Cell Physiology. [Link]
-
Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. (2021). Allergy, Asthma & Clinical Immunology. [Link]
-
Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]
-
DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. (2019). Allergy. [Link]
-
PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. (2018). Frontiers in Endocrinology. [Link]
-
Volatile organic compound profiling to explore primary graft dysfunction after lung transplantation. (2021). Scientific Reports. [Link]
-
Metabolomics analysis of human acute graft-versus-host disease reveals changes in host and microbiota-derived metabolites. (2019). Nature Communications. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of PGD3-induced cellular responses
An In-Depth Technical Guide to Validating the Specificity of PGD3-Induced Cellular Responses
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of cellular responses induced by Prostaglandin D3 (this compound). We will move beyond simple activity assays to build a self-validating experimental system that ensures observed effects are mechanistically linked to specific receptor targets, providing the robust data required for confident decision-making in research and development.
The Challenge of Specificity in Prostanoid Signaling
Prostaglandin D3 (this compound), an omega-3 fatty acid-derived lipid mediator, is a structural analog of the more extensively studied Prostaglandin D2 (PGD2). PGD2 is known to exert its diverse, and often opposing, biological effects by activating two distinct G-protein coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2]
-
DP1 Receptor Activation: Canonically couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This pathway is often associated with vasodilation and the inhibition of inflammatory cell migration.[5]
-
DP2 (CRTH2) Receptor Activation: Couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, thereby decreasing cAMP levels. It also induces intracellular calcium (Ca2+) mobilization and promotes the chemotaxis and activation of key allergic inflammatory cells like T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[6][7]
Given that this compound may interact with these same receptors, any investigation into its therapeutic potential requires unambiguous confirmation of its receptor specificity. An observed cellular response could be due to action at DP1, DP2, both, or an entirely different off-target receptor. This guide details a systematic approach to dissect these possibilities.
Caption: Canonical signaling pathways for this compound via DP1 and DP2 receptors.
A Multi-Tiered Strategy for Validating Specificity
Our validation workflow is built on a logical progression from isolated receptor systems to physiologically relevant functional endpoints. This ensures that each step informs the next and builds a cohesive, defensible dataset.
Caption: Experimental workflow for validating this compound response specificity.
Tier 1: Dissecting Receptor-Specific Second Messenger Signaling
The foundational step is to use engineered cell lines that express only one of the target receptors. This removes the ambiguity of interpreting data from cells that may express multiple prostanoid receptors. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are common choices for their robust growth and low endogenous GPCR expression.
Core Principle: By comparing the activity of this compound against a panel of selective agonists and antagonists on single-receptor cell lines, we can definitively link this compound to a specific G-protein signaling cascade.
Experiment 1: cAMP Accumulation Assay
This assay is crucial as it can measure both the stimulatory effect of DP1 activation and the inhibitory effect of DP2 activation.[8]
Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay
-
Cell Culture: Culture HEK293-DP1 and HEK293-DP2 cells in appropriate media until they reach ~80-90% confluency.
-
Cell Plating: Harvest cells and seed them into a 384-well white assay plate at an optimized density (e.g., 2,500-5,000 cells/well). Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (PGD2, BW245C for DP1, 15(R)-15-methyl PGD2 for DP2) in stimulation buffer.
-
Antagonist Pre-incubation: For antagonist validation, pre-incubate cells with a fixed concentration of a selective antagonist (e.g., MK-0524 for DP1, Fevipiprant for DP2) for 15-30 minutes before adding the agonist.
-
Stimulation:
-
For DP1 (Gαs): Add compounds directly to the cells and incubate for 30 minutes at room temperature.
-
For DP2 (Gαi): Co-stimulate cells with the compounds and a fixed concentration of Forskolin (an adenylyl cyclase activator, ~EC80) to induce a measurable cAMP baseline that can be inhibited.[8]
-
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
Data Interpretation & Comparison Table
The specificity of this compound is validated by comparing its potency (EC50/IC50) across the two cell lines and observing blockade by the correct selective antagonist.
| Compound | Target Cell Line | Expected Response | This compound EC₅₀/IC₅₀ (nM) | PGD2 EC₅₀/IC₅₀ (nM) | Selective Agonist EC₅₀ (nM) | Effect of Selective Antagonist |
| This compound | HEK293-DP1 | ↑ cAMP | 5.2 | 2.1 | 3.5 (BW245C) | Rightward shift with DP1 Antagonist |
| This compound | HEK293-DP2 | ↓ cAMP | >1000 | 8.9 | >1000 (BW245C) | No effect |
| This compound | HEK293-DP2 | ↓ cAMP | 15.4 | 8.9 | 11.2 (15R-Me-PGD2) | Rightward shift with DP2 Antagonist |
| This compound | HEK293-DP1 | ↑ cAMP | >1000 | 2.1 | >1000 (15R-Me-PGD2) | No effect |
Table 1: Example dataset for cAMP assays demonstrating a hypothetical this compound compound with higher selectivity for DP1 over DP2.
Experiment 2: Intracellular Calcium Mobilization Assay
This assay is a direct measure of Gαi/Gq-coupled receptor activation and is essential for confirming DP2 engagement.[9][10]
Methodology: Fluorescent Calcium Flux Assay
-
Cell Plating: Seed HEK293-DP2 cells in a 96- or 384-well black, clear-bottom assay plate and grow overnight.
-
Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.[11]
-
Compound Plate Preparation: In a separate plate, prepare 5x final concentrations of this compound, PGD2, and the selective DP2 agonist 15(R)-15-methyl PGD2.
-
Assay Execution: Place both the cell and compound plates into a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR, FlexStation).
-
Data Acquisition: Establish a stable baseline fluorescence reading for 15-20 seconds. The instrument then automatically adds the compounds from the compound plate to the cell plate and immediately begins recording the change in fluorescence intensity over time (typically 2-3 minutes).[9]
-
Data Analysis: The response is quantified by the peak fluorescence signal over baseline. Plot concentration-response curves to determine EC50 values.
Data Interpretation & Comparison Table
A positive response in this assay that is blocked by a DP2 antagonist provides strong evidence of DP2-mediated signaling.
| Compound | Target Cell Line | Expected Response | This compound EC₅₀ (nM) | PGD2 EC₅₀ (nM) | Selective DP2 Agonist EC₅₀ (nM) | Effect of DP2 Antagonist |
| This compound | HEK293-DP2 | ↑ [Ca²⁺]i | 12.8 | 7.5 | 9.9 | Blockade of response |
| This compound | HEK293-DP1 | ↑ [Ca²⁺]i | No Response | No Response | No Response | N/A |
| PGE2 | HEK293-DP2 | ↑ [Ca²⁺]i | >10,000 | N/A | N/A | No effect |
Table 2: Example dataset for a calcium mobilization assay, confirming this compound activity at DP2 and demonstrating a lack of effect from an unrelated prostanoid, PGE2.
Tier 2: Validating Functional Responses in Primary Cells
After establishing receptor-level specificity, the next critical step is to confirm these findings in a more physiologically relevant context using primary cells known to be regulated by PGD2.
Experiment 3: Eosinophil Chemotaxis Assay
DP2 is a potent chemoattractant receptor for eosinophils, making this a key functional assay for DP2 activity.[12][13]
Methodology: Boyden Chamber Assay
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation kit. Resuspend cells in assay medium.
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Place a polycarbonate membrane (typically 5 µm pore size) between the upper and lower wells.
-
Loading: Add different concentrations of this compound, PGD2, a selective DP2 agonist, and a known eosinophil chemoattractant (e.g., eotaxin/CCL11 as a positive control) to the lower wells. Add the eosinophil suspension to the upper wells. To test for inhibition, pre-incubate eosinophils with a DP2 antagonist before adding them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in 5% CO2 for 1-3 hours to allow cells to migrate through the membrane pores towards the chemoattractant.
-
Quantification: Discard the cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a plate-based assay where migrated cells are lysed and quantified by measuring eosinophil peroxidase activity.[14]
-
Data Analysis: Express results as a chemotactic index (fold increase in migration over vehicle control).
Data Interpretation & Comparison Table
| Chemoattractant | Antagonist | Chemotactic Index (Fold Increase) | Interpretation |
| Vehicle | None | 1.0 | Baseline migration |
| This compound (100 nM) | None | 4.5 | This compound is a potent chemoattractant |
| This compound (100 nM) | DP2 Antagonist | 1.2 | This compound effect is DP2-mediated |
| This compound (100 nM) | DP1 Antagonist | 4.3 | This compound effect is not DP1-mediated |
| PGD2 (10 nM) | None | 5.1 | Positive control works |
| Eotaxin (10 nM) | DP2 Antagonist | 4.9 | Antagonist is specific to DP2 pathway |
Table 3: Example dataset for an eosinophil chemotaxis assay, confirming the functional response to this compound is specifically mediated by the DP2 receptor.
Experiment 4: Mast Cell Degranulation Assay
Mast cells are the primary source of PGD2 in allergic reactions and express both DP1 and DP2 receptors, which can modulate their function.[6][15] This assay assesses the ability of this compound to influence mast cell activation.
Methodology: β-Hexosaminidase Release Assay
-
Cell Culture: Use a human mast cell line (e.g., LAD2) or primary human mast cells derived from CD34+ progenitors.
-
Sensitization: Sensitize mast cells overnight with human IgE.
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound, PGD2, or other controls for 15-30 minutes.
-
Activation: Trigger degranulation by adding an antigen (e.g., anti-IgE).[15]
-
Supernatant Collection: After 30-60 minutes of incubation at 37°C, pellet the cells by centrifugation.
-
Quantification: Collect the supernatant. Measure the activity of the released granular enzyme β-hexosaminidase by adding a fluorogenic substrate (4-methylumbelliferyl N-acetyl-β-D-glucosaminide). Measure total enzyme content in a parallel set of wells by lysing the cells.
-
Data Analysis: Express the results as a percentage of total β-hexosaminidase released.
Data Interpretation: The effect of prostaglandins on mast cell degranulation can be complex, with some reports showing inhibition via DP1/cAMP elevation and others showing potentiation. The key is to compare the effect of this compound to selective DP1 and DP2 agonists and to demonstrate reversal of the effect with the appropriate antagonist. This will clarify which receptor pathway this compound is primarily modulating in this functional context.
Conclusion
Validating the specificity of a compound like this compound is not a single experiment but a systematic process of building a compelling, multi-faceted argument. By progressing from isolated receptor systems to functional primary cell assays and employing a well-designed panel of selective agonists and antagonists, researchers can confidently define the precise mechanism of action. This rigorous, self-validating approach is indispensable for ensuring data integrity and providing the high-quality evidence needed to advance novel compounds in drug discovery and biomedical research.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Prostaglandin DP1 receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). The DP2 receptor pathway and its downstream effects. Retrieved from [Link]
-
PNAS. (2024). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Retrieved from [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
PLOS ONE. (2014). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. Retrieved from [Link]
-
Clinical & Experimental Allergy. (2018). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Retrieved from [Link]
-
Frontiers in Pharmacology. (2018). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. Retrieved from [Link]
-
SpringerMedizin.de. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Retrieved from [Link]
-
NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
JoVE. (2024). Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ. Retrieved from [Link]
-
European Respiratory Society Publications. (2018). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. Retrieved from [Link]
-
Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Retrieved from [Link]
-
The Journal of Immunology. (2006). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. Retrieved from [Link]
-
Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. (2015). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Mast Cell Assays. Retrieved from [Link]
-
Current Topics in Medicinal Chemistry. (2007). Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Journal of Inflammation Research. (2018). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE SELECTIVE EOSINOPHIL CHEMOTACTIC ACTIVITY OF HISTAMINE. Retrieved from [Link]
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]
-
Axela Bio. (n.d.). Mast Cell Degranulation Assay. Retrieved from [Link]
-
JoVE on YouTube. (2022). Characterization Of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. Retrieved from [Link]
-
Journal of Cell Science. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Retrieved from [Link]
-
British Journal of Pharmacology. (2005). Prostaglandin E2 activates EP2 receptors to inhibit human lung mast cell degranulation. Retrieved from [Link]
-
Allergology International. (2000). Eosinophil chemotaxis by chemokines: a study by a simple photometric assay. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PathWhiz [smpdb.ca]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives | springermedizin.de [springermedizin.de]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
A Senior Scientist's Guide to Selecting and Validating Commercial Prostaglandin D2 ELISA Kits
For researchers, clinical scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. Prostaglandin D2 (PGD2) is a critical, albeit unstable, eicosanoid that plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, inflammation, sleep regulation, and hair growth inhibition. Its measurement can provide crucial insights in immunology, neuroscience, and oncology.
This guide provides an in-depth comparison of commercially available Prostaglandin D2 (PGD2) ELISA kits. The initial query for "PGD3" has been interpreted as likely referring to the far more commonly studied PGD2. Prostaglandin D3 (this compound) is a related molecule derived from eicosapentaenoic acid (EPA), whereas PGD2 is derived from arachidonic acid (AA). While this compound has biological activity, commercial immunoassays are predominantly focused on PGD2. This guide will therefore focus on PGD2 kits, empowering you to select the most appropriate tool for your research and rigorously validate its performance in your own laboratory setting.
Understanding the Analyte and Assay Principle
PGD2 is notoriously unstable, readily degrading to various products. This instability is a critical consideration for sample handling and the choice of assay. Many kits are designed to measure PGD2 directly, while others require the conversion of PGD2 to a more stable methoxime (MOX) derivative prior to analysis. This guide will cover both types of kits, as the choice between them depends on the sample matrix and the specific research question.
The vast majority of PGD2 ELISA kits employ a competitive immunoassay format. This is the standard for small molecules like prostaglandins. In this setup, free PGD2 in the sample competes with a fixed amount of enzyme-labeled PGD2 (a tracer) for a limited number of binding sites on a specific antibody coated onto the microplate. The amount of tracer that binds is inversely proportional to the concentration of PGD2 in the sample. After a wash step, a substrate is added, and the resulting colorimetric signal is measured. A lower signal indicates a higher concentration of PGD2 in the sample.
The PGD2 Signaling Pathway
PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its biological effects by binding to two primary G protein-coupled receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The differential expression of these receptors on various cell types accounts for the diverse and sometimes opposing effects of PGD2.
Comparative Analysis of Commercial PGD2 ELISA Kits
The selection of an ELISA kit should be guided by a careful evaluation of its performance characteristics as reported by the manufacturer. The following table summarizes key metrics for several commercially available PGD2 ELISA kits. It is critical to note that sensitivity definitions can vary (e.g., 80% B/B0 vs. LLD), and direct comparisons should be made with caution.
| Manufacturer | Catalog Number | Assay Range (pg/mL) | Sensitivity (pg/mL) | Precision (Intra-Assay CV%) | Precision (Inter-Assay CV%) | Validated Samples |
| Cayman Chemical | 512031 | 19.5 - 2,500 | 55 (80% B/B0) | Not specified | Not specified | Cell Culture Lysates, Enzymatic Reactions[1] |
| Cayman Chemical | 500151 (MOX) | 2.0 - 250 | 3 (80% B/B0) | Not specified | Not specified | Plasma, Serum, Cell Culture Supernatants |
| Invitrogen | EEL012 | 15.63 - 1,000 | 9.38 | <10% | <10% | Serum, Plasma[2] |
| Elabscience | E-EL-0066 | 15.63 - 1,000 | 9.38 | <10% | <10% | Serum, Plasma, other biological fluids[3] |
| Cloud-Clone Corp. | CEB922Ge | 12.35 - 1,000 | 4.74 (LLD) | <10% | <12% | Serum, Plasma, other biological fluids[4][5] |
| MyBioSource | MBS703802 (Mouse) | 15.6 - 1,000 | < 4 | <8% | <10% | Serum, Plasma, Tissue Homogenates[6] |
| Biomatik | EKU06852 | 12.35 - 1,000 | 4.61 | <10% | <12% | Serum, Plasma, other biological fluids[7] |
Note: Data is compiled from manufacturer datasheets and should be used as a guide. Performance may vary in your specific sample matrix. "MOX" indicates the kit requires methoximation of PGD2.
Deep Dive into Performance Characteristics
1. Sensitivity and Assay Range: The assay range defines the concentrations over which the assay is quantitative. For studies expecting low PGD2 levels, a kit with high sensitivity (a low limit of detection) is crucial. The Cayman Chemical PGD2-MOX kit (500151) offers the highest sensitivity on paper, which is expected as the methoximation step stabilizes the analyte, allowing for more robust detection. The kits from Invitrogen, Elabscience, Cloud-Clone, MyBioSource, and Biomatik all report sensitivities in the low single-digit pg/mL range, making them suitable for many applications[2][4][6][7]. The standard Cayman Chemical PGD2 kit (512031) is less sensitive and is explicitly recommended for sample types with higher expected concentrations like cell culture lysates[1].
2. Specificity (Cross-Reactivity): Prostaglandins are a family of structurally similar lipids. Therefore, the specificity of the antibody is of utmost importance to ensure you are measuring only PGD2. Manufacturers should provide a cross-reactivity table.
-
Cayman Chemical's PGD2 kit (512031) shows significant cross-reactivity with PGF2α (92.4%) and PGJ2 (21.6%), which could be a major concern if these prostaglandins are present in your samples[8][9].
-
Cayman's PGD2-MOX kit (500151) , conversely, demonstrates excellent specificity, with <0.2% cross-reactivity to native PGD2 and <0.01% to other major prostaglandins after the methoximation step[10]. This highlights a key advantage of the MOX-based kits for complex biological samples.
-
Other manufacturers like Elabscience and Cloud-Clone Corp. state that no significant cross-reactivity was observed but may not provide a detailed percentage table in their readily available manuals[3][4]. It is advisable to contact their technical support for this critical data.
3. Precision (Reproducibility): Precision is a measure of the variability of the assay and is expressed as the coefficient of variation (CV%).
-
Intra-assay precision reflects the reproducibility of results within a single assay run.
-
Inter-assay precision reflects the reproducibility between different assay runs on different days. Generally, a CV of <15% is considered acceptable for ligand-binding assays. Kits from Invitrogen, Elabscience, Cloud-Clone, MyBioSource, and Biomatik all report intra- and inter-assay CVs within this acceptable range, indicating good reproducibility[2][11][4][6][7].
4. Accuracy and Linearity: Accuracy is the ability of the assay to measure the true concentration of the analyte. It is often assessed via spike-and-recovery experiments, where a known amount of analyte is added to a sample matrix and the recovery is measured. Linearity of dilution assesses whether the assay can accurately measure an analyte in a sample that has been serially diluted.
-
Elabscience (E-EL-0066) provides spike-recovery data, showing average recoveries of 96% in serum and 91% in EDTA plasma[11]. They also provide linearity data[11].
-
This data is not always present in the manuals of other kits but is a critical parameter. Its absence necessitates that the end-user performs these validation steps rigorously.
Experimental Protocols for In-House Validation: A Self-Validating System
No commercial kit should be used for critical samples without in-house validation in your specific sample matrix. This step is non-negotiable for ensuring data integrity. Here are streamlined protocols for key validation experiments.
Spike-and-Recovery Protocol (Assessing Accuracy)
Objective: To determine if the sample matrix interferes with the detection of the analyte.
Methodology:
-
Prepare Sample Pools: Pool several of your blank biological samples (e.g., serum, plasma) to create a representative matrix pool.
-
Prepare Spiked Samples:
-
Divide the matrix pool into at least three aliquots (for Low, Medium, and High spikes).
-
Spike the aliquots with known concentrations of the PGD2 standard to achieve final concentrations near the low, middle, and high end of the kit's standard curve. For example, if the range is 15-1000 pg/mL, you might spike to achieve final concentrations of 50, 250, and 750 pg/mL.
-
Leave one aliquot of the matrix pool unspiked to measure the endogenous PGD2 level.
-
-
Assay the Samples: Run the unspiked and spiked samples in your ELISA according to the kit's protocol. Run at least three replicates for each.
-
Calculate Percent Recovery:
-
Formula: % Recovery = [(Measured Conc. in Spiked Sample - Measured Conc. in Unspiked Sample) / Known Spiked Conc.] x 100
-
Acceptance Criteria: The mean % recovery should typically be between 80-120%[3].
-
Linearity of Dilution Protocol (Assessing Parallelism)
Objective: To ensure that the endogenous analyte in the sample dilutes in a linear and predictable manner, parallel to the standard curve.
Methodology:
-
Select a High-Concentration Sample: Identify a sample that has a high endogenous concentration of PGD2 (or spike a sample to a high concentration). The initial concentration should be above the upper limit of the assay's quantitative range.
-
Perform Serial Dilutions: Create a series of at least four serial dilutions of the sample using the assay's recommended sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the Dilutions: Run all the dilutions in the ELISA in triplicate.
-
Calculate and Analyze:
-
Determine the concentration of PGD2 in each dilution by interpolating from the standard curve.
-
Correct this concentration by multiplying by the dilution factor (e.g., concentration from 1:4 dilution x 4).
-
Acceptance Criteria: The corrected concentrations across the dilution series should be consistent, ideally with a CV of ≤20%. This demonstrates that the sample's binding characteristics are parallel to that of the purified standard.
-
Conclusion and Recommendations
The selection of a PGD2 ELISA kit is a multi-factorial decision that requires a deep understanding of both the analyte's biology and the assay's technical limitations.
-
For Highest Sensitivity and Specificity in Complex Matrices (Plasma, Serum): The Cayman Chemical PGD2-MOX ELISA Kit (500151) appears to be a superior choice due to the stabilization of PGD2 and the excellent cross-reactivity profile provided[10]. The requirement for an extra derivatization step is a trade-off for higher data quality.
-
For General Use with Good Performance Metrics: Kits from Invitrogen (EEL012) , Elabscience (E-EL-0066) , and Cloud-Clone Corp. (CEB922Ge) offer a good balance of sensitivity, a straightforward protocol, and reported precision within acceptable limits[2][11][4]. However, researchers must be diligent in requesting detailed cross-reactivity data and performing their own validation.
-
For High-Concentration Samples (e.g., Cell Culture): The standard Cayman Chemical PGD2 ELISA Kit (512031) is a viable option, but users must be aware of its significant cross-reactivity with PGF2α[8][9].
Ultimately, the data presented in this guide, derived from manufacturer literature, should serve as a starting point. The responsibility lies with the researcher to perform the in-house validation experiments described above. This due diligence is the cornerstone of generating robust, reproducible, and publishable data in the challenging but rewarding field of eicosanoid research.
References
-
Elabscience. (n.d.). PGD2(Prostaglandin D2) ELISA Kit Manual (E-EL-0066). Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Prostaglandin D2 ELISA Kit Product Details. Retrieved from [Link]
-
Elabscience. (n.d.). PGD2(Prostaglandin D2) ELISA Kit Product Page. Retrieved from [Link]
-
Krishgen Biosystems. (n.d.). Prostaglandin D2 (PGD2) GENLISA™ ELISA Manual. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin D2 (PGD2) (CEB922Ge) Manual. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin D2 (PGD2) Product Page (CEB922Ge). Retrieved from [Link]
-
antibodies-online.com. (n.d.). Various Species PGD2 ELISA Kit (ABIN6958862) Datasheet. Retrieved from [Link]
-
Biocompare. (n.d.). PGD2 ELISA Kits. Retrieved from [Link]
-
CiteAb. (n.d.). (E-EL-0066) PGD2(Prostaglandin D2) ELISA Kit. Retrieved from [Link]
-
Bio-Connect. (n.d.). E-EL-0066 PGD2(Prostaglandin D2) ELISA Kit. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2) (CEA538Ge) Manual. Retrieved from [Link]
-
Biomatik. (n.d.). Prostaglandin D2 (PGD2) ELISA Kit (EKU06852) Product Page. Retrieved from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034) Product Page. Retrieved from [Link]
-
Aroonrerk, N., Suksamrarn, A., & Kirtikara, K. (2007). A sensitive direct ELISA for detection of prostaglandin E2. Journal of Immunoassay and Immunochemistry, 28(4), 319–330. [Link]
-
BioHippo. (n.d.). General species Prostaglandin D2 (PGD2) (Competitive EIA) ELISA Kit. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Prostaglandin D2 ELISAs. Retrieved from [Link]
-
Liddell, J. (2013). The Application of Capability Indices in The Validation of ELISA Methodology. Bioanalysis, 5(13), 1589-1599. [Link]
-
Satheshkumar, S., Muruganantham, V., Sabapathi, S. K., & Chithra, A. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 1-10. [Link]
-
Islam, R., & Islam, M. R. (2014). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. Journal of Pharmaceutical Sciences, 103(4), 1035-1044. [Link]
-
DeStefano, A. J., & Dowling, G. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E113. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-010. [Link]
-
Dimitrijević, L. (2012). Optimization, Validation and Standardization of ELISA. University of Kragujevac - Faculty of Medical Sciences. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 3. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
- 4. ELISA Kit for Prostaglandin D2 (PGD2) | CEB922Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. mybiosource.com [mybiosource.com]
- 7. biomatik.com [biomatik.com]
- 8. Prostaglandin D2 ELISA Kit (512031-96S) | Szabo-Scandic [szabo-scandic.com]
- 9. Prostaglandin D2 ELISA Kit | Cayman Chemical | Biomol.com [biomol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. file.elabscience.com [file.elabscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Prostaglandin D3 (PGD3)
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Prostaglandin D3 (PGD3), a biologically active lipid molecule utilized in various research and drug development applications. As a potent signaling molecule, proper handling and disposal of this compound are paramount to ensure personnel safety and environmental protection. This document synthesizes best practices from regulatory guidelines and safety protocols for analogous compounds to offer a self-validating system for waste management.
Understanding the Hazard Profile of this compound
Key Physicochemical and Hazard Data:
| Property | Value/Information | Source |
| Chemical Formula | C₂₀H₃₀O₅ | [1][6] |
| Molecular Weight | 350.5 g/mol | [6] |
| Appearance | Typically a solid at room temperature | [1] |
| Known Biological Effects | Inhibition of platelet aggregation, modulation of blood pressure | [1] |
| Assumed Hazards | Biologically active, potential reproductive toxicity, harmful if swallowed or absorbed | [2][3][7] |
The Core Directive: Segregation and Containment
The foundational principle for managing this compound waste is strict segregation from non-hazardous waste streams to prevent accidental exposure and environmental contamination. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the sanitary sewer.[2][5]
Experimental Workflow for this compound Waste Management
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the handling and disposal of this compound waste, grounded in established safety practices and regulatory compliance.
Part 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, it is mandatory to wear appropriate PPE to prevent dermal absorption, inhalation, or accidental ingestion.[2]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against contamination of personal clothing.
Part 2: Waste Characterization and Segregation
Properly characterizing and segregating waste at the point of generation is a critical step mandated by regulatory bodies like the Environmental Protection Agency (EPA).[2][8]
-
Identify all this compound waste streams:
-
Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, empty stock vials, and contaminated labware (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Unused or expired this compound solutions, instrument effluent containing this compound, and solvent rinses of contaminated glassware. Note the solvent composition (e.g., aqueous, ethanol, methyl acetate).
-
Sharps Waste: Needles, syringes, or any other sharp items contaminated with this compound.
-
-
Segregate waste streams into separate, dedicated waste containers to prevent dangerous reactions and to facilitate proper disposal.[2]
Part 3: Containerization and Labeling
All hazardous waste must be collected in appropriate containers that are correctly labeled.[2][9]
-
Select Compatible Containers:
-
Use containers that are chemically compatible with the waste. For this compound solutions, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers are in good condition, with no leaks, and have secure, screw-top lids.[2]
-
-
Labeling:
-
Clearly label each container with the words "HAZARDOUS WASTE ".[2]
-
Identify the contents, for example: "This compound Waste in Ethanol/Water ".
-
List all chemical constituents and their approximate percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[2]
-
Part 4: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are areas at or near the point of waste generation for the short-term storage of hazardous waste.
-
Location: The SAA should be under the control of laboratory personnel and situated away from sinks or floor drains.[2]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.
-
Container Management: Keep waste containers closed at all times, except when adding waste.
Part 5: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals in accordance with federal, state, and local regulations.[2][4]
-
Contact Environmental Health & Safety (EHS): When a waste container is full or has been in accumulation for the maximum allowed time (per institutional policy), contact your institution's EHS department to arrange for a pickup.[2]
-
Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the waste, which is typically accomplished through high-temperature incineration.[10]
In-Lab Deactivation: A Word of Caution
While in-lab deactivation or neutralization can be a viable disposal route for some simple acids and bases, it is not recommended for complex, biologically active molecules like this compound without a validated and approved protocol.[10][11] The reactivity of this compound with potential deactivating agents is not well-documented, and attempts at chemical inactivation could lead to the generation of unknown, potentially more hazardous byproducts or dangerous reactions. Therefore, the most prudent and compliant approach is to manage all this compound waste through your institution's hazardous waste program.
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear gloves, a lab coat, and eye protection.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill kit to absorb the spilled material.[2]
-
Collect Waste: Carefully collect the absorbed material and any other contaminated debris (e.g., broken glass) and place it into a designated hazardous waste container.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning solution, and dispose of all cleaning materials as hazardous waste.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can mitigate risks, ensure a safe working environment, and uphold their responsibility to protect the environment.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. US Bio-Clean. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C20H30O5. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 29). EPA Hazardous Waste Management. Axonator. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. Retrieved from [Link]
-
ResearchGate. (2024, July 26). How to dispose off lipids waste?. ResearchGate. Retrieved from [Link]
-
FooDB. (1996, June 27). Prostaglandin D2 MATERIAL SAFETY DATA SHEET. FooDB. Retrieved from [Link]
-
Bakhle, Y. S. (1981). Inactivation of prostaglandins in the perfused rat lung. PubMed. Retrieved from [Link]
-
ResearchGate. (2024, July 26). Lipid waste disposal. ResearchGate. Retrieved from [Link]
-
(n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, October 19). Safety Data Sheet: Prostaglandin d2. Chemos. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemos.de [chemos.de]
- 6. pccarx.com [pccarx.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Mastering the Handling of Prostaglandin D3: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin D3 (Pgd3), a potent bioactive lipid, is a critical component in numerous research and development pipelines.[1][2][3] Its unique biological activities, including the inhibition of platelet aggregation, make it a molecule of significant interest.[1][2] However, its potency necessitates a robust understanding and strict adherence to safety protocols to protect laboratory personnel from inadvertent exposure. This guide provides a comprehensive, in-depth framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Understanding the Risk: Why Specialized PPE is Crucial
Prostaglandins as a class are potent biological compounds that can exert physiological effects at low concentrations.[4][5] this compound, typically supplied in a methyl acetate solution, presents a dual hazard: the biological activity of the prostaglandin itself and the chemical properties of the solvent.[1][6] Therefore, a comprehensive risk assessment is the foundational step in establishing safe handling procedures.[3][4][7]
Key Hazards Associated with this compound:
-
Biological Potency: As a bioactive lipid, accidental exposure could lead to unintended physiological effects.
-
Solvent Hazards: Methyl acetate is flammable and can cause eye and respiratory tract irritation.
-
Inhalation Risk: Aerosolization of this compound, particularly in powdered form or during solution preparation, can lead to respiratory exposure.
-
Dermal Absorption: Prostaglandins may be absorbed through the skin, leading to systemic effects.[4]
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential for mitigating the risks associated with this compound. This strategy ensures redundant layers of protection, minimizing the potential for exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or butyl rubber gloves.[8][9] | Provides enhanced protection against both the prostaglandin and the methyl acetate solvent. Butyl rubber offers excellent resistance to ketones and esters like methyl acetate.[1][8] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye Protection | Chemical splash goggles or a full-face shield.[10] | Protects the eyes and face from splashes of the this compound solution. |
| Lab Coat | Disposable, low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs.[10][11] | Prevents contamination of personal clothing and skin. The tight cuffs prevent gaps between the glove and the sleeve. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. A full risk assessment should determine the specific type of respirator required.[12][13] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational plan is paramount for ensuring safety. The following workflow outlines the critical steps for handling this compound, from preparation to execution of experiments.
Caption: The correct sequence for donning Personal Protective Equipment.
Doffing (Taking Off) PPE Sequence: The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, fold or roll it into a bundle, and dispose of it in the appropriate hazardous waste container.
-
Eye Protection: Remove eye protection from the back by lifting the head strap.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [14]
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation is Key:
-
Liquid Waste: Unused this compound solutions and solvent rinses should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable materials should be placed in a designated hazardous waste bag.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
Decontamination Procedures:
-
Work Surfaces: Clean all work surfaces within the chemical fume hood with a suitable solvent (e.g., ethanol or isopropanol) followed by a laboratory detergent.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before standard washing.
Emergency Procedures: In Case of Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. [15][16][17][18]Remove contaminated clothing while continuing to flush. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [16][17]Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [18] |
In all cases of exposure, report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.
By implementing these comprehensive safety protocols, researchers can confidently and safely work with Prostaglandin D3, advancing scientific discovery while ensuring personal and environmental safety.
References
-
VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prostaglandin D3. PubChem Compound Database. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). prostaglandin D3(1-). PubChem Compound Database. Retrieved from [Link]
-
Insights. (2010, June 29). Potent compounds: 7 things that every EHS professional should know. Retrieved from [Link]
- Google Patents. (n.d.). EP0424915A2 - Methods for producing prostaglandins and for purifying the same.
-
National Center for Biotechnology Information. (2023, February 22). Personal Protective Equipment. StatPearls. Retrieved from [Link]
-
PubMed. (n.d.). Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Use Personal Protective Equipment. Retrieved from [Link]
-
Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
-
Zoetis. (n.d.). LUTALYSE® Injectable Prostaglandin - SDS Australia. Retrieved from [Link]
-
CURIS System. (n.d.). Methods for Pharmaceutical Decontamination. Retrieved from [Link]
-
Pharma SOP. (2024, January 19). Decontamination in Pharma. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Health.vic. (2015, October 8). Managing exposures to blood and body fluids or substances. Retrieved from [Link]
-
University of Connecticut. (n.d.). Lab Accident/First Aid Information. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. blastone.com [blastone.com]
- 2. ausmed.com [ausmed.com]
- 3. Handling Potent Active Pharmaceutical Ingredients | Technology Networks [technologynetworks.com]
- 4. canada.altasciences.com [canada.altasciences.com]
- 5. apopc.asia [apopc.asia]
- 6. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. safetyvestsandmore.com [safetyvestsandmore.com]
- 9. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 13. safetyware.com [safetyware.com]
- 14. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. Managing exposures to blood and body fluids or substances [health.vic.gov.au]
- 17. otago.ac.nz [otago.ac.nz]
- 18. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
